(R)-4-(1-aminoethyl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPLIAKRDYOCB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310593 | |
| Record name | 4-[(1R)-1-Aminoethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134855-88-2 | |
| Record name | 4-[(1R)-1-Aminoethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1R)-1-Aminoethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-4-(1-aminoethyl)phenol physical and chemical properties
An In-depth Technical Guide to (R)-4-(1-aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral amine derivative of significant interest in the pharmaceutical and chemical industries. Its stereospecific structure makes it a valuable chiral building block for the asymmetric synthesis of complex bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and applications of this compound, serving as a critical resource for professionals in research and development.
Core Physical and Chemical Properties
This compound is a white to off-white solid at room temperature.[1][2] It is a chiral molecule containing a phenol group and a primary amine, which dictate its chemical reactivity and physical characteristics. Proper storage is critical to maintain its stability; it should be kept in a dry, sealed container at temperatures between 0 and 8 °C.[1][2]
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-[(1R)-1-aminoethyl]phenol | [3] |
| CAS Number | 134855-88-2 | [1] |
| Molecular Formula | C₈H₁₁NO | [1][4] |
| Molecular Weight | 137.18 g/mol | [1][4] |
| Appearance | White to off-white solid | [1][2] |
| Purity | Typically ≥95% to ≥99% (by HPLC) | [1][3] |
| Storage Conditions | 0-8 °C, sealed, dry | [1][2] |
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
| Density | 0.920 g/mL | This value may refer to bulk density. | [5][6] |
| Melting Point | Data not available | The related compound 4-aminophenol melts at 185-189 °C. | [7] |
| Boiling Point | Data not available | The related compound Tyramine boils at 175-181 °C at 8 mmHg. | |
| Solubility | Data not available | Expected to be moderately soluble in alcohols and slightly soluble in water based on its structure. | [8] |
| XLogP3-AA | 0.8 | A computed value indicating moderate lipophilicity. | [9] |
| Topological Polar Surface Area | 46.3 Ų | Computed value. | [9] |
| Hydrogen Bond Donors | 2 | Computed value. | [9] |
| Hydrogen Bond Acceptors | 2 | Computed value. | [9] |
Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the phenol ring (typically in the δ 6.5-7.5 ppm range), a quartet for the methine proton (-CH) adjacent to the amine and aromatic ring, and a doublet for the methyl (-CH₃) protons. The protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets whose chemical shifts are concentration and solvent-dependent.
-
¹³C NMR: The spectrum would display signals for the four unique aromatic carbons, with the carbon bearing the hydroxyl group being the most deshielded among them. Signals for the methine and methyl carbons of the ethylamine side chain would appear in the aliphatic region of the spectrum.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the phenolic O-H stretch around 3300-3500 cm⁻¹. A medium absorption for the N-H stretch of the primary amine will also be present in this region. Characteristic C-O stretching for the phenol will appear around 1200 cm⁻¹, and aromatic C=C stretching bands will be observed in the 1500-1600 cm⁻¹ region.
Experimental Protocols
Synthesis Pathway
This compound is a chiral amine that can be synthesized through various asymmetric methods. A common conceptual pathway involves the reductive amination of a ketone precursor, 4-hydroxyacetophenone. This process requires a chiral catalyst or auxiliary to ensure the stereospecific formation of the (R)-enantiomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenol, 4-amino- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-アミノフェノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of (R)-4-(1-aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(1-aminoethyl)phenol, the (R)-enantiomer of octopamine, is a biogenic amine that plays a crucial role as a neurotransmitter, neuromodulator, and neurohormone in invertebrates.[1] Structurally analogous to norepinephrine in vertebrates, it is involved in the regulation of a wide array of physiological processes and behaviors.[2] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and the experimental methodologies used to elucidate its function.
This compound is primarily active in invertebrates, with its receptors being a key target for the development of novel insecticides. In mammals, it is considered a trace amine with significantly lower affinity for adrenergic receptors compared to norepinephrine, though it may exert sympathomimetic effects at high doses.[3]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (1R)-1-(4-hydroxyphenyl)-1-aminoethane | |
| Synonyms | (R)-Octopamine, D-(-)-Octopamine | |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| CAS Number | 134855-88-2 | |
| Appearance | White to off-white solid |
Mechanism of Action: Receptor Interactions and Signaling Pathways
This compound exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs), collectively known as octopamine receptors (OARs). These receptors are broadly classified into three main subtypes based on their sequence similarity to vertebrate adrenergic receptors and their downstream signaling pathways:
-
Alpha-adrenergic-like octopamine receptors (OctαR): These receptors are structurally and functionally similar to vertebrate α₁-adrenergic receptors.[4] Upon activation by this compound, they primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[5]
-
Beta-adrenergic-like octopamine receptors (OctβR): These receptors share homology with vertebrate β-adrenergic receptors.[4] Their activation by this compound leads to the stimulation of adenylyl cyclase (AC) via Gs proteins. This results in an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6]
-
Octopamine/Tyramine receptors (Oct-TyrR): This is a more heterogeneous group of receptors that can be activated by both octopamine and its precursor, tyramine. Their signaling properties can vary, with some inhibiting adenylyl cyclase (via Gi proteins) and others modulating intracellular calcium levels.[3]
The activation of these distinct signaling cascades by this compound underlies its diverse physiological effects in invertebrates.
Quantitative Biological Data
The affinity and potency of this compound for its receptors have been quantified in various invertebrate species using radioligand binding and functional assays.
Table 1: Receptor Binding Affinities (Kd / Ki) of Octopamine
| Receptor | Species | Ligand | Kd / Ki (nM) | Reference |
| OAR (total) | Drosophila melanogaster (head membranes) | [³H]Octopamine | 5 (Kd) | [7] |
| OAR (total) | Drosophila melanogaster (head membranes) | [³H]Octopamine | 6.0 ± 0.9 (Kd) | [8] |
| Pa oa1 | Periplaneta americana | Octopamine | 13,300 (Ki) | [3] |
| OAMB | Drosophila melanogaster | [³H]Yohimbine | 43.0 (Kd) | [9] |
| Pa oa1 | Periplaneta americana | [³H]Yohimbine | 28.4 (Kd) | [9] |
| Lym oa1 | Lymnaea stagnalis | Octopamine | 1,900 (Ki) | [10] |
| OAR (total) | Locusta migratoria (brain) | [³H]Octopamine | 5.65 ± 0.91 (Kd) | [11] |
Table 2: Functional Potency (EC₅₀) of Octopamine in Second Messenger Assays
| Receptor | Species | Assay | EC₅₀ (nM) | Reference |
| OAMB | Drosophila melanogaster | cAMP Production | 190 ± 50 | [12] |
| BmOAR (α-like) | Bombyx mori | Ca²⁺ Mobilization | 92,800 (for DMCDM, an agonist) | [13] |
| BmOAR (α-like) | Bombyx mori | cAMP Production | 234 (for DMCDM, an agonist) | [13] |
| Pa oa1 | Periplaneta americana | cAMP Production | 1,620 | [3] |
| CsOA2B2 | Chilo suppressalis | cAMP Production | 2.33 | [14] |
| is-octβ₂R | Ixodes scapularis | TGFα Shedding Assay | ~10 | [15] |
In Vivo Biological Activity
The activation of octopaminergic systems by this compound leads to a variety of behavioral and physiological responses in invertebrates.
-
Learning and Memory: Octopamine is critically involved in appetitive learning, where it is thought to mediate the reward signal.[16][17][18] Injection of octopamine can enhance memory formation and recall in olfactory and visual learning paradigms in insects like honeybees and crickets.[6][18]
-
Locomotor Activity: Octopamine generally increases locomotor activity and arousal, preparing the insect for action.[13] In honeybees, injections of octopamine have been shown to alter the time spent in different behaviors such as walking and grooming.[13]
-
Feeding and Sucrose Responsiveness: Octopamine modulates feeding behaviors and increases the responsiveness to sucrose, which is crucial for foraging and appetitive learning.[19]
-
Aggression and Social Behavior: Octopamine has been implicated in the regulation of aggression and other social behaviors in various insect species.
-
Metabolism: As a neurohormone, octopamine can be released into the hemolymph and mobilize lipids and carbohydrates from fat bodies to provide energy for sustained activities like flight.[2]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific octopamine receptor.
6.1.1. Materials
-
HEK293 or CHO cells stably expressing the octopamine receptor of interest.
-
Radioligand (e.g., [³H]Octopamine or a suitable antagonist like [³H]Yohimbine).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
6.1.2. Procedure
-
Membrane Preparation:
-
Culture receptor-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Binding buffer.
-
A serial dilution of unlabeled this compound.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
The membrane preparation.
-
-
Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25-30 °C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
cAMP Functional Assay
This protocol measures the ability of this compound to stimulate cAMP production via Gs-coupled octopamine receptors.
6.2.1. Materials
-
HEK293 or CHO cells expressing the Gs-coupled octopamine receptor.
-
This compound.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
6.2.2. Procedure
-
Cell Seeding:
-
Seed the receptor-expressing cells into the appropriate microplate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the different concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the assay to measure the amount of cAMP in each well. This typically involves the addition of detection reagents and subsequent measurement of a signal (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Calcium Mobilization Functional Assay
This protocol assesses the ability of this compound to induce calcium release via Gq-coupled octopamine receptors.
6.3.1. Materials
-
HEK293 or CHO cells expressing the Gq-coupled octopamine receptor.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
Pluronic F-127 (to aid dye loading).
-
Probenecid (to prevent dye leakage from cells, optional).
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
6.3.2. Procedure
-
Cell Seeding:
-
Seed the receptor-expressing cells into the microplate and allow them to adhere overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for a specified time (e.g., 60 minutes) at 37 °C to allow the dye to enter the cells and be de-esterified.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a separate compound plate.
-
-
Measurement of Calcium Flux:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for a short period.
-
The instrument's liquid handler then adds the this compound from the compound plate to the cell plate.
-
Immediately record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition.
-
Plot the response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
This compound is a key biogenic amine in invertebrates with well-defined roles in neurotransmission and neuromodulation. Its activity is mediated by a family of specific G protein-coupled receptors that trigger distinct second messenger cascades. The quantitative data on its binding affinities and functional potencies, combined with detailed in vivo studies, provide a solid foundation for understanding its physiological significance. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the pharmacology of octopamine receptors and to explore their potential as targets for the development of novel and selective invertebrate pest control agents.
References
- 1. Octopaminergic agonists for the cockroach neuronal octopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel octopamine receptor with preferential expression in Drosophila mushroom bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning, expression and functional analysis of an octopamine receptor from Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular, pharmacological, and signaling properties of octopamine receptors from honeybee (Apis mellifera) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and pharmacological characterization of a beta-adrenergic-like octopamine receptor from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-affinity octopamine receptors revealed in Drosophila by binding or [3H]octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-affinity [3H]octopamine-binding sites in Drosophila melanogaster: interaction with ligands and relationship to octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and pharmacological analysis of an octopamine receptor from American cockroach and fruit fly in response to plant essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Characterization of tyramine and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of a Bombyx mori alpha-adrenergic-like octopamine receptor stably expressed in a mammalian cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular and functional characterization of an octopamine receptor from honeybee (Apis mellifera) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Molecular and functional characterization of an octopamine receptor from honeybee (Apis mellifera) brain | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
A Technical Guide to the Research Applications of (R)-4-(1-aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
(R)-4-(1-aminoethyl)phenol , a chiral amine of significant interest, serves as a versatile building block in medicinal chemistry and asymmetric synthesis. Its paramount role lies in its application as a precursor to a range of pharmacologically active molecules, most notably adrenergic receptor agonists. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key research applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Core Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key chemical identifiers and properties is provided in the table below.
| Property | Value |
| CAS Number | 134855-88-2 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥ 97% |
| Storage Conditions | 0-8 °C |
Synthesis of this compound
The primary route for the enantioselective synthesis of this compound is the asymmetric reductive amination of its prochiral ketone precursor, 4'-hydroxyacetophenone. Biocatalytic methods employing imine reductases (IREDs) or reductive aminases (RedAms) offer high enantioselectivity and are increasingly favored for their green chemistry advantages.
Experimental Protocol: Enzymatic Asymmetric Reductive Amination
This protocol outlines a general procedure for the enzymatic reductive amination of 4'-hydroxyacetophenone to yield this compound. The specific enzyme, cofactor regeneration system, and reaction conditions may require optimization.
Materials:
-
4'-Hydroxyacetophenone
-
Ammonium chloride (or other amine source)
-
Imine reductase (IRED) or Reductive Aminase (RedAm) expressing whole cells or purified enzyme
-
NADP⁺/NADPH cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.5)
-
Organic solvent (e.g., DMSO, if needed for substrate solubility)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose, NADP⁺, and the IRED/RedAm enzyme source (whole cells or purified enzyme).
-
Dissolve 4'-hydroxyacetophenone in a minimal amount of a water-miscible organic solvent like DMSO if necessary, and add it to the reaction mixture.
-
Add the amine source, such as ammonium chloride.
-
Initiate the reaction by adding the glucose dehydrogenase for cofactor regeneration.
-
Maintain the reaction at a constant temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, quench the reaction by adding a sufficient volume of ethyl acetate.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield this compound.
Workflow for Enzymatic Reductive Amination
Caption: Workflow for the enzymatic synthesis of this compound.
Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral HPLC is the standard method for this analysis.
Experimental Protocol: Chiral HPLC Separation of 4-(1-aminoethyl)phenol Enantiomers
This protocol provides a general method for the separation of (R)- and (S)-4-(1-aminoethyl)phenol. The specific column and mobile phase may require optimization.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK series column (e.g., CHIRALPAK AD-H or similar).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.
Application in the Synthesis of Adrenergic Agonists
This compound is a key chiral intermediate in the synthesis of several important adrenergic receptor agonists, including (R)-phenylephrine, (R)-synephrine, and (R)-octopamine. These compounds are widely used in pharmaceutical preparations for their sympathomimetic effects.
Adrenergic Receptor Signaling Pathway
Adrenergic agonists exert their effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist initiates a signaling cascade that leads to a physiological response. The diagram below illustrates the general signaling pathway for α1-adrenergic receptors, which are a primary target for agonists derived from this compound.
Caption: Simplified α1-adrenergic receptor signaling pathway.
Pharmacological Data of Derived Adrenergic Agonists
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of (R)-phenylephrine for human α1-adrenergic receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) - Calcium Mobilization |
| α1A | 5.5 ± 0.1 | 6.2 ± 0.1 |
| α1B | 5.8 ± 0.1 | 6.5 ± 0.1 |
| α1D | 6.2 ± 0.1 | 7.1 ± 0.1 |
Data presented as mean ± SEM.
Experimental Protocol: Synthesis of (R)-Phenylephrine from this compound
This protocol describes the N-methylation of this compound to produce (R)-phenylephrine.
Materials:
-
This compound
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) in ethanol
Procedure:
-
In a hydrogenation vessel, dissolve this compound in methanol.
-
Add the aqueous formaldehyde solution to the reaction mixture.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol and cool in an ice bath.
-
Add a solution of HCl in ethanol dropwise to precipitate the hydrochloride salt of (R)-phenylephrine.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Application as a Chiral Auxiliary in Diastereoselective Synthesis
The chiral nature of this compound allows for its use as a chiral auxiliary to control the stereochemical outcome of certain reactions. For example, it can be used to direct the diastereoselective alkylation of a carbonyl compound.
Experimental Protocol: Diastereoselective Alkylation of a Ketone
This protocol provides a general procedure for the use of this compound as a chiral auxiliary in the diastereoselective alkylation of a ketone.
Materials:
-
This compound
-
A prochiral ketone (e.g., cyclohexanone)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
An alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Chiral Imine: In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound and the ketone in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected. Remove the solvent under reduced pressure to obtain the crude chiral imine.
-
Diastereoselective Alkylation: Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C. Add LDA solution dropwise and stir for 1 hour. Add the alkylating agent and continue stirring at -78 °C until the reaction is complete.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under acidic conditions to yield the enantiomerically enriched alkylated ketone. The diastereomeric ratio of the product can be determined by NMR spectroscopy or chiral GC/HPLC analysis of the product after cleavage.
(R)-4-(1-aminoethyl)phenol: A Chiral Scaffold for Neurotransmitter-Modulating Agents
(An In-depth Technical Guide for Researchers and Drug Development Professionals)
Introduction
(R)-4-(1-aminoethyl)phenol, a chiral phenethylamine derivative, serves as a critical starting material and structural motif in the discovery and development of novel therapeutics targeting neurotransmitter systems. Its inherent chirality and functional groups—a phenol and a primary amine—make it a versatile scaffold for the synthesis of a wide array of neurologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the application of this compound as a key building block in the generation of ligands for various neurotransmitter receptors. While direct pharmacological data on this compound is limited, its significance lies in the potent and selective molecules derived from its core structure.
Chemical and Physical Properties
This compound is a white to off-white solid with the following key properties:
| Property | Value |
| CAS Number | 134855-88-2 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 4-[(1R)-1-aminoethyl]phenol |
| Synonyms | (R)-alpha-Methyl-4-hydroxy-phenethylamine, (R)-p-hydroxy-alpha-methylphenethylamine |
| Purity | Typically ≥97% |
Synthesis of this compound
The asymmetric synthesis of this compound is crucial for its use in developing stereospecific drugs. A common approach involves the asymmetric reduction of a prochiral ketone precursor.
Experimental Protocol: Asymmetric Reduction
A representative protocol for the asymmetric synthesis of this compound is outlined below. This method employs a chiral catalyst to achieve high enantioselectivity.
Materials:
-
4-Hydroxyacetophenone
-
Chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst like (R)-CBS-oxazaborolidine)
-
Borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Acidic workup solution (e.g., 1 M HCl)
-
Basic workup solution (e.g., saturated NaHCO₃)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, inert-atmosphere flask, the chiral oxazaborolidine catalyst is dissolved in anhydrous THF.
-
Borane Addition: The borane source is added dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C to room temperature), allowing for the formation of the active chiral reducing agent.
-
Substrate Addition: A solution of 4-hydroxyacetophenone in anhydrous THF is added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup to hydrolyze the borane complexes.
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed with a basic solution and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically pure this compound.
Logical Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis workflow.
Role in Neurotransmitter Research: A Precursor to Adrenergic and Serotonergic Ligands
This compound is a valuable precursor for the synthesis of various adrenergic and serotonergic receptor ligands. The phenethylamine core is a common feature in many endogenous neurotransmitters and synthetic drugs. The (R)-chirality at the alpha-carbon and the para-hydroxyl group are often key for specific receptor interactions.
Derivatives Targeting Adrenergic Receptors
The structure of this compound is closely related to endogenous catecholamines like norepinephrine. By modifying the amine and the aromatic ring, potent and selective adrenergic receptor agonists and antagonists can be synthesized.
Example: Synthesis of a Beta-Adrenergic Agonist
A hypothetical synthetic route starting from this compound to a beta-adrenergic agonist is presented below. This illustrates its utility as a chiral building block.
Workflow for a Hypothetical Beta-Adrenergic Agonist Synthesis
Caption: Synthesis of a beta-adrenergic agonist.
Pharmacological Data for a Representative Beta-2 Adrenergic Agonist (Salbutamol)
While not directly synthesized from this compound in this exact manner commercially, the structure-activity relationships are relevant. The following table provides representative data for a well-known beta-2 adrenergic agonist, Salbutamol, to illustrate the type of data sought for derivatives.
| Parameter | Receptor Subtype | Value |
| Ki (nM) | Beta-2 Adrenergic | 100 - 250 |
| EC₅₀ (nM) | Beta-2 Adrenergic | 5 - 15 |
Signaling Pathway for Beta-Adrenergic Receptor Activation
Activation of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: Beta-adrenergic receptor signaling.
Derivatives Targeting Serotonin Receptors
The phenethylamine scaffold is also present in many serotonin (5-HT) receptor ligands. Modifications to the aromatic ring and the amine substituent of this compound can yield compounds with high affinity for various 5-HT receptor subtypes.
Structure-Activity Relationship (SAR) Insights
Studies on phenethylamine derivatives have shown that:
-
Substitution on the phenyl ring can greatly influence selectivity for different 5-HT receptor subtypes.
-
The nature and size of the substituent on the amine are critical for affinity and efficacy (agonist vs. antagonist activity).
Experimental Protocols for Characterizing Derivatives
The following are generalized protocols for characterizing the pharmacological activity of compounds derived from this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-prazosin for alpha1-adrenergic receptors).
-
Test compound (derivative of this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assay (e.g., cAMP Measurement for Gs-coupled Receptors)
This assay measures the functional consequence of receptor binding (e.g., agonist-induced second messenger production).
Materials:
-
Intact cells expressing the target receptor.
-
Test compound.
-
Assay buffer/media.
-
A kit for measuring the second messenger of interest (e.g., a cAMP HTRF assay kit).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Incubation: Incubate for a specified time to allow for second messenger production.
-
Lysis and Detection: Lyse the cells and perform the assay to quantify the second messenger according to the manufacturer's protocol.
-
Data Analysis: Plot the concentration-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
Workflow for a Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Conclusion
This compound is a fundamentally important chiral building block in medicinal chemistry and drug discovery for neurological disorders. Its value is realized through its incorporation into more complex molecules that exhibit high affinity and selectivity for specific neurotransmitter receptors, particularly adrenergic and serotonergic targets. The stereochemistry and functional groups of this compound provide a robust starting point for the design and synthesis of novel therapeutics. Further exploration of derivatives based on this scaffold holds significant promise for the development of next-generation treatments for a range of psychiatric and neurological conditions.
The Discovery and Synthetic Evolution of (R)-4-(1-aminoethyl)phenol: A Technical Guide
Introduction
(R)-4-(1-aminoethyl)phenol is a chiral primary amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its strategic importance lies in its utility as a precursor to various bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and other therapeutics targeting neurological disorders.[1] This technical guide provides an in-depth overview of the discovery and synthetic history of this compound, detailing the evolution of its synthesis from racemic preparations to modern stereoselective methods. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the synthesis of this key chiral intermediate.
Discovery and Early Synthetic Approaches
The initial synthesis of 4-(1-aminoethyl)phenol in its racemic form was primarily achieved through the reductive amination of 4-hydroxyacetophenone. One of the earliest and most straightforward methods employed was the Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.
Racemic Synthesis via Reductive Amination
The synthesis of racemic 4-(1-aminoethyl)phenol typically starts from the readily available 4-hydroxyacetophenone. The general reaction involves the condensation of the ketone with an amine source, followed by the reduction of the resulting imine intermediate.
Experimental Protocol: Leuckart Reaction for Racemic 4-(1-aminoethyl)phenol
-
Reactants: 4-hydroxyacetophenone, Ammonium formate (or formamide and formic acid).
-
Procedure:
-
A mixture of 4-hydroxyacetophenone and a molar excess of ammonium formate is heated at a high temperature, typically between 160-185°C, for several hours.
-
The reaction proceeds through the in-situ formation of an imine intermediate from 4-hydroxyacetophenone and ammonia (from the decomposition of ammonium formate).
-
Formic acid, also generated from ammonium formate, then reduces the imine to the corresponding primary amine.
-
The resulting formamide of 4-(1-aminoethyl)phenol is then subjected to acidic or basic hydrolysis to yield the final racemic product.
-
The product is isolated and purified by crystallization or chromatography.
-
This method, while effective for producing the racemic mixture, suffers from drawbacks such as high reaction temperatures, modest yields, and the generation of significant byproducts.
Stereoselective Synthesis of this compound
The therapeutic efficacy of chiral drugs is often associated with a single enantiomer, necessitating the development of stereoselective synthetic routes. For this compound, the primary strategies to achieve high enantiopurity are chiral resolution of the racemate and, more recently, asymmetric synthesis.
Chiral Resolution of Racemic 4-(1-aminoethyl)phenol
Chiral resolution is a widely used industrial method for separating enantiomers from a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
For the resolution of racemic 4-(1-aminoethyl)phenol, derivatives of tartaric acid, particularly dibenzoyl-L-tartaric acid, have proven to be effective resolving agents.[2][3][4]
Experimental Protocol: Chiral Resolution with Dibenzoyl-L-tartaric Acid
-
Reactants: Racemic 4-(1-aminoethyl)phenol, Dibenzoyl-L-tartaric acid, suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Racemic 4-(1-aminoethyl)phenol is dissolved in a suitable solvent, such as methanol.
-
A solution of dibenzoyl-L-tartaric acid (typically 0.5 to 1.0 equivalents) in the same solvent is added to the amine solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the this compound-dibenzoyl-L-tartrate.
-
The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
-
The resolved (R)-amine is then liberated from the salt by treatment with a base (e.g., sodium hydroxide or ammonia), followed by extraction with an organic solvent.
-
The enantiomeric purity of the final product is determined by chiral HPLC or measurement of its specific rotation.
-
Enzymatic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution. This method utilizes enzymes that preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of racemic 4-(1-aminoethyl)phenol, transaminases (also known as aminotransferases) have been successfully employed.
In a typical kinetic resolution, a transaminase can be used to selectively deaminate the (S)-enantiomer to the corresponding ketone (4-hydroxyacetophenone), leaving the desired (R)-enantiomer in high enantiomeric excess. Alternatively, in a deracemization process, a combination of a stereoselective transaminase and a racemizing agent or a second, complementary enzyme can be used to convert the entire racemic mixture into the desired (R)-enantiomer, achieving a theoretical yield of up to 100%.[5]
Experimental Protocol: Enzymatic Resolution using a Transaminase
-
Reactants: Racemic 4-(1-aminoethyl)phenol, a suitable ω-transaminase (e.g., from Arthrobacter sp.), an amino acceptor (e.g., pyruvate), pyridoxal 5'-phosphate (PLP) cofactor, buffer solution.
-
Procedure:
-
Racemic 4-(1-aminoethyl)phenol is dissolved in a buffered aqueous solution (e.g., pH 7-9).
-
The ω-transaminase, PLP cofactor, and an amino acceptor are added to the solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
The reaction progress and enantiomeric excess of the remaining amine are monitored by chiral HPLC.
-
Once the desired conversion and enantiomeric excess are achieved, the reaction is stopped, and the this compound is extracted from the reaction mixture.
-
The product is then purified. A study describes achieving a conversion of approximately 50% to yield (R)-2-(1-aminoethyl)-4-fluorophenol with an enantiomeric excess of up to 100%.[6]
-
Asymmetric Synthesis
Asymmetric synthesis provides the most direct route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. For this compound, asymmetric reductive amination of 4-hydroxyacetophenone is a key strategy. This can be achieved using chiral catalysts or biocatalysts.
Catalytic Asymmetric Reductive Amination
This approach involves the reduction of an imine or an oxime derivative of 4-hydroxyacetophenone using a chiral catalyst. Asymmetric transfer hydrogenation is a prominent method, where a hydrogen donor (e.g., isopropanol or formic acid) and a chiral transition metal catalyst (often based on ruthenium, rhodium, or iridium) are used to stereoselectively reduce the C=N bond.
Biocatalytic Asymmetric Synthesis
The direct asymmetric synthesis of this compound from 4-hydroxyacetophenone can be accomplished using engineered transaminases. In this process, a transaminase enzyme transfers an amino group from an amino donor (e.g., isopropylamine or D-alanine) to the ketone substrate with high stereoselectivity. This method is highly efficient and operates under mild, environmentally friendly conditions.
Experimental Protocol: Biocatalytic Asymmetric Synthesis using a Transaminase
-
Reactants: 4-hydroxyacetophenone, a suitable (R)-selective ω-transaminase, an amino donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) cofactor, buffer solution.
-
Procedure:
-
4-hydroxyacetophenone is suspended in a buffered aqueous solution.
-
The (R)-selective ω-transaminase, PLP cofactor, and a stoichiometric amount of the amino donor are added.
-
The reaction pH is maintained at an optimal level (typically around 8-10) for the chosen enzyme.
-
The mixture is incubated at a controlled temperature (e.g., 30-45°C) until the reaction reaches completion.
-
The product, this compound, is then extracted from the reaction mixture and purified. This biocatalytic approach can achieve high yields and excellent enantiomeric excess (>99%).
-
Quantitative Data Summary
The following tables summarize the typical quantitative data for the different synthetic routes to this compound.
Table 1: Racemic Synthesis of 4-(1-aminoethyl)phenol
| Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |
| Leuckart Reaction | 4-hydroxyacetophenone | Ammonium formate | 40-60% | 0% (racemic) |
Table 2: Stereoselective Synthesis of this compound
| Method | Starting Material | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) |
| Chiral Resolution | Racemic 4-(1-aminoethyl)phenol | Dibenzoyl-L-tartaric acid | 35-45% (based on racemate) | >98% |
| Enzymatic Resolution | Racemic 4-(1-aminoethyl)phenol | ω-Transaminase | ~50% (kinetic resolution) | >99% |
| Asymmetric Synthesis (Biocatalytic) | 4-hydroxyacetophenone | (R)-selective ω-Transaminase | >95% | >99% |
Visualizations
Diagram 1: General Synthetic Pathways to this compound
Caption: Overview of synthetic routes to 4-(1-aminoethyl)phenol.
Diagram 2: Workflow for Chiral Resolution
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 4. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of (R)-4-(1-aminoethyl)phenol
Introduction
(R)-4-(1-aminoethyl)phenol is a chiral organic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a phenol group, a chiral ethylamine substituent, and an aromatic ring, gives rise to a distinct spectroscopic fingerprint. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also included, along with a workflow diagram for the spectroscopic analysis process.
Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~6.7 - 6.9 | Doublet | 2H | Ar-H (meta to -OH) |
| ~4.1 - 4.3 | Quartet | 1H | CH-NH₂ |
| ~1.3 - 1.5 | Doublet | 3H | CH₃ |
| Variable | Broad Singlet | 3H | -OH, -NH₂ |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Ar-C (ipso, attached to -OH) |
| ~130 | Ar-C (ipso, attached to -CH) |
| ~128 | Ar-CH (ortho to -OH) |
| ~115 | Ar-CH (meta to -OH) |
| ~50 | CH-NH₂ |
| ~25 | CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (phenol), N-H stretch (amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| 1620 - 1580 | Medium | C=C stretch (aromatic ring) |
| 1520 - 1480 | Strong | C=C stretch (aromatic ring) |
| 1260 - 1200 | Strong | C-O stretch (phenol) |
| 1100 - 1000 | Medium | C-N stretch |
| 850 - 810 | Strong | C-H bend (para-disubstituted aromatic) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 137 | Moderate | [M]⁺ (Molecular Ion) |
| 122 | High | [M - CH₃]⁺ |
| 107 | High | [M - C₂H₄N]⁺ (loss of ethylamine radical) |
| 94 | Moderate | [C₆H₅OH]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
For ESI, the sample solution is infused directly or via a liquid chromatograph.
-
For EI, the sample is typically introduced via a gas chromatograph or a direct insertion probe.
-
Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan the desired mass-to-charge (m/z) range.
-
-
Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
A Technical Guide to Chiral β-Amino Phenols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral β-amino phenols and their structural analogues represent a cornerstone class of ligands and catalysts in modern asymmetric synthesis. Their rigid stereochemical architecture, arising from the vicinal amino and hydroxyl groups on a carbon backbone, makes them exceptionally effective in inducing chirality in a wide array of chemical transformations. This technical guide provides an in-depth review of their synthesis, catalytic applications, and mechanisms, with a focus on providing actionable data and protocols for researchers in the field. The conformationally rigid analogue, cis-1-amino-2-indanol, is highlighted as a representative scaffold due to its widespread success and extensive documentation in catalytic applications.
Synthesis of Chiral β-Amino Phenol Scaffolds
The enantioselective synthesis of β-amino alcohols is critical for their application in catalysis and drug development. A variety of strategies have been developed, ranging from classical resolutions to sophisticated asymmetric catalytic methods.
Representative Synthesis: (1S,2R)-1-Amino-2-indanol
cis-1-Amino-2-indanol is a powerful chiral building block, frequently used as a ligand scaffold in asymmetric catalysis due to its conformationally restricted framework, which enhances stereochemical control.[1][2] One effective method for its enantioselective synthesis involves a multi-step process starting from indene, featuring an asymmetric epoxidation and a regioselective Ritter reaction for amination.
Experimental Protocol: Synthesis of (1S,2R)-1-Amino-2-indanol
This protocol is adapted from methodologies involving asymmetric epoxidation followed by a Ritter reaction.[1]
-
Asymmetric Epoxidation of Indene: Indene is subjected to asymmetric epoxidation using a chiral manganese(III)-salen catalyst and a stoichiometric oxidant (e.g., NaOCl). This step establishes the initial chirality, producing (1R,2S)-indene oxide with high enantiomeric excess.
-
Stereo- and Regioselective Ritter Reaction: The chiral epoxide is then treated with a mixture of sulfuric acid (or oleum) and acetonitrile. The epoxide is activated by the strong acid, leading to the formation of a carbocation intermediate. Acetonitrile acts as the nucleophile, attacking the benzylic carbon from the face opposite to the adjacent hydroxyl group, ensuring cis-stereochemistry. This forms a nitrilium ion intermediate.
-
Hydrolysis: The resulting intermediate is hydrolyzed under basic conditions to yield the target (1S,2R)-cis-1-amino-2-indanol. The product is typically isolated as a crystalline solid after purification.
This synthetic approach provides access to the highly valuable cis-aminoindanol scaffold, which serves as a precursor to numerous chiral ligands and catalysts.[3][4]
Applications in Asymmetric Catalysis
Chiral β-amino phenols and their analogues are most renowned for their role as ligands in two key asymmetric transformations: the reduction of prochiral ketones and the addition of organozinc reagents to aldehydes.
Asymmetric Reduction of Prochiral Ketones
One of the most powerful applications of chiral β-amino alcohols is in the catalytic asymmetric reduction of ketones to form chiral secondary alcohols, a critical transformation in pharmaceutical synthesis. The most common method involves the in situ formation of an oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS catalyst) from the amino alcohol and a borane source.[2]
Experimental Protocol: Asymmetric Reduction of Acetophenone
The following is a general procedure for the enantioselective reduction of acetophenone using a catalyst derived from (1S,2R)-1-amino-2-indanol and borane.
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of (1S,2R)-1-amino-2-indanol (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared. Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.2 eq.) is added dropwise at room temperature. The mixture is stirred for approximately 1-2 hours to allow for the formation of the chiral oxazaborolidine catalyst.
-
Reduction: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C). A solution of acetophenone (1.0 eq.) in anhydrous THF is then added slowly to the catalyst solution.
-
Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by dilute hydrochloric acid.
-
Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting chiral 1-phenylethanol is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Quantitative Data for Ketone Reduction
The use of (1S,2R)-1-amino-2-indanol derived catalysts leads to high enantioselectivities across a range of ketone substrates.
| Substrate | Catalyst System | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| Acetophenone | (1S,2R)-1-amino-2-indanol / BH₃ | 25 | >95 | 96 | (R) |
| α-Tetralone | (1S,2R)-1-amino-2-indanol / BH₃ | 25 | 98 | 94 | (R) |
| Propiophenone | (1S,2R)-1-amino-2-indanol / BH₃ | 25 | >95 | 95 | (R) |
| 1-Indanone | (1S,2R)-1-amino-2-indanol / BH₃ | 0 | 97 | 93 | (R) |
| α-Chloroacetophenone | (1S,2R)-1-amino-2-indanol / BH₃ | 25 | >95 | 99 | (S) |
Data compiled from representative literature demonstrating the effectiveness of aminoindanol-derived oxazaborolidine catalysts.
Enantioselective Addition of Organozinc Reagents to Aldehydes
The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a reliable method for forming chiral secondary alcohols with new carbon-carbon bonds. Chiral β-amino alcohols are among the most effective ligands for this transformation.
Experimental Protocol: Diethylzinc Addition to Benzaldehyde
The following general protocol describes the addition of diethylzinc to benzaldehyde catalyzed by a chiral β-amino alcohol.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral β-amino alcohol ligand (e.g., 10-20 mol%) is dissolved in an anhydrous solvent such as hexane or toluene.
-
Reaction: The solution is cooled (e.g., to 0 °C). A solution of diethylzinc (Et₂Zn, typically 1.0 M in hexanes, 2.0 eq.) is added dropwise, followed by the slow addition of benzaldehyde (1.0 eq.).
-
Monitoring and Quenching: The reaction is stirred at the same temperature until completion, as monitored by TLC. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, 1-phenyl-1-propanol, is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC.
Quantitative Data for Diethylzinc Addition
Various chiral β-amino alcohols have been shown to be effective ligands for the enantioselective addition of diethylzinc to a range of aldehydes.
| Aldehyde | Chiral Ligand | Ligand (mol%) | Yield (%) | ee (%) | Product Configuration |
| Benzaldehyde | (-)-DAIB | 1-2 | >98 | 98-99 | (R) |
| 4-Chlorobenzaldehyde | (-)-DAIB | 2 | 95 | 97 | (R) |
| 4-Methoxybenzaldehyde | (-)-DAIB | 2 | 96 | 96 | (R) |
| Cinnamaldehyde | (-)-DAIB | 2 | 90 | 95 | (R) |
| Hexanal | (-)-DAIB | 2 | 92 | 94 | (R) |
Data is representative for highly effective ligands like (-)-3-exo-(dimethylamino)isoborneol (DAIB), demonstrating general trends.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing new, more effective catalysts.
Mechanism of Asymmetric Ketone Reduction
The asymmetric reduction of ketones with borane is catalyzed by an oxazaborolidine formed in situ from the chiral β-amino alcohol. The mechanism proceeds through a six-membered, chair-like transition state.
Caption: Catalytic cycle for the CBS reduction of a ketone.
The cycle begins with the coordination of another molecule of borane to the nitrogen atom of the oxazaborolidine catalyst (A). The ketone then coordinates to the Lewis acidic boron atom of the ring (B). This brings the ketone into close proximity with the coordinated borane, facilitating a highly organized, six-membered transition state (C) where a hydride is transferred to the carbonyl carbon. This stereoselective transfer is directed by the bulky substituents of the chiral ligand. After hydride transfer, the resulting chiral alcohol-borane complex is released (D), and the catalyst regenerates to re-enter the cycle.
Mechanism of Diethylzinc Addition to Aldehydes
The addition of diethylzinc to aldehydes catalyzed by a chiral β-amino alcohol is believed to proceed through a dimeric zinc complex.
Caption: Proposed catalytic cycle for diethylzinc addition.
Initially, the chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide, which then dimerizes to form a stable bimetallic complex (A). An aldehyde molecule displaces a loosely coordinated solvent molecule and coordinates to one of the zinc atoms (B). This positions the aldehyde for the intramolecular transfer of an ethyl group from the other zinc atom via a six-membered, chair-like transition state (C). This transfer occurs on a specific face of the aldehyde, dictated by the chiral ligand framework. The resulting zinc alkoxide of the product (D) is then displaced by another molecule of diethylzinc to regenerate the active dimeric catalyst, or it is hydrolyzed during workup to release the final chiral alcohol product.
Conclusion
Chiral β-amino phenols and their analogues, particularly conformationally rigid systems like cis-1-amino-2-indanol, are indispensable tools in asymmetric catalysis. They provide a robust and versatile platform for the synthesis of enantiomerically enriched alcohols, which are vital intermediates in drug discovery and development. The well-defined mechanisms of action allow for rational catalyst design and optimization. The detailed protocols and quantitative data summarized in this guide serve as a practical resource for researchers aiming to leverage these powerful catalysts in their synthetic endeavors.
References
A Technical Guide to the Solubility of (R)-4-(1-aminoethyl)phenol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for (R)-4-(1-aminoethyl)phenol in common organic solvents is limited. This guide provides qualitative solubility information for the closely related achiral compound, 4-aminophenol, which can serve as a reasonable proxy for estimating the solubility behavior of its R-enantiomer. The experimental protocols provided are generalized methods for determining solubility.
Introduction
This compound is a chiral amine derivative of significant interest in the pharmaceutical and chemical industries.[1] As a key building block in the synthesis of various bioactive molecules, understanding its solubility in different organic solvents is crucial for process development, formulation, and purification.[1][2] This technical guide summarizes the available qualitative solubility data for the parent compound, 4-aminophenol, and provides a detailed experimental protocol for determining the solubility of such compounds.
Qualitative Solubility Data of 4-Aminophenol
The solubility of a compound is influenced by its molecular structure, including the presence of polar functional groups capable of hydrogen bonding, and the overall polarity of the molecule.[3] 4-Aminophenol, and by extension this compound, possesses both a hydroxyl (-OH) and an amino (-NH2) group, rendering it a polar molecule. The general principle of "like dissolves like" suggests it will be more soluble in polar solvents.[3]
The following table summarizes the qualitative solubility of 4-aminophenol in a range of common organic solvents. It is anticipated that this compound will exhibit a similar solubility profile.
| Solvent | Solvent Polarity | Qualitative Solubility of 4-Aminophenol |
| Dimethylsulfoxide (DMSO) | Polar Aprotic | Very Soluble[4][5] |
| Methanol | Polar Protic | Moderately Soluble[3] |
| Ethanol | Polar Protic | Moderately Soluble[6], Slightly Soluble[4][5] |
| Acetonitrile | Polar Aprotic | Soluble[4][5] |
| Acetone | Polar Aprotic | Soluble[4][5][6] |
| Ethyl Acetate | Polar Aprotic | Soluble[4][5] |
| Dichloromethane | Polar Aprotic | - |
| Toluene | Nonpolar | Slightly Soluble[4][5] |
| Diethyl Ether | Nonpolar | Slightly Soluble[4][5] |
| Hexane | Nonpolar | - |
| Benzene | Nonpolar | Negligible Solubility[4] |
| Chloroform | Nonpolar | Negligible Solubility[4] |
Note: The term "moderately soluble" is used for alcohols based on descriptive accounts, while more specific terms like "soluble" and "slightly soluble" are taken directly from the cited sources.
Experimental Protocol for Solubility Determination
The following is a general procedure for the experimental determination of the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of the solute in a given solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally to ensure the concentration of the dissolved solid is no longer changing. Vigorous shaking or stirring helps to accelerate this process.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.
-
Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.
Caption: Workflow for Solubility Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Thermochemical Properties of (R)-4-(1-aminoethyl)phenol
Executive Summary
(R)-4-(1-aminoethyl)phenol is a chiral molecule of interest in pharmaceutical and chemical research. A thorough understanding of its thermochemical properties, such as enthalpy of formation, enthalpy of sublimation, vapor pressure, and heat capacity, is crucial for drug development, process optimization, and ensuring the stability of the compound. This technical guide details the primary experimental protocols for determining these critical parameters. While specific data for the title compound is pending experimental investigation, this document serves as a foundational resource for researchers, scientists, and drug development professionals by outlining the necessary experimental workflows and presenting illustrative data from analogous compounds.
Thermochemical Data of Related Phenolic Compounds
To provide a comparative context, the following tables summarize key thermochemical data for structurally related compounds. This data has been determined using the experimental methods described in the subsequent sections.
Table 1: Enthalpy of Formation and Combustion of Related Phenolic Compounds
| Compound | Formula | State | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | Reference |
| Phenol | C₆H₆O | solid | -165.1 ± 0.7 | -3053.4 ± 0.6 | NIST WebBook |
| 4-Aminophenol | C₆H₇NO | solid | -263.2 ± 1.2 | -3194.0 ± 1.0 | NIST WebBook |
Table 2: Enthalpy of Sublimation and Vaporization of Related Phenolic Compounds
| Compound | Formula | ΔsubH° (kJ/mol) | ΔvapH° (kJ/mol) | Reference |
| Phenol | C₆H₆O | 68.9 ± 0.3 | 51.9 ± 0.4 | NIST WebBook |
| 4-Aminophenol | C₆H₇NO | 107.0 ± 1.0 | - | NIST WebBook |
Table 3: Heat Capacity of Phenol
| Temperature (K) | Cp,gas (J/mol·K) |
| 298.15 | 103.22 |
| 400 | 135.79 |
| 500 | 161.91 |
| 600 | 182.48 |
| Data for Phenol from the NIST WebBook[1] |
Experimental Protocols for Thermochemical Characterization
The determination of the thermochemical properties of a solid organic compound like this compound requires a suite of specialized calorimetric and analytical techniques. The following sections detail the methodologies for measuring the key thermochemical parameters.
Determination of the Standard Molar Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly through the measurement of the enthalpy of combustion using bomb calorimetry.[2][3][4][5]
Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
Detailed Protocol:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.[6]
-
Sample Preparation: A precisely weighed sample of this compound (approximately 1 gram) is pressed into a pellet. A fuse wire of known mass and combustion energy is attached to the pellet.
-
Bomb Assembly: The pellet and fuse wire are placed in a stainless steel crucible within the bomb. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Combustion: The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with a high-precision thermometer (to 0.001 K) until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The raw temperature change is corrected for heat exchange with the surroundings. The energy of combustion at constant volume (ΔcE°) is calculated using the heat capacity of the calorimeter and the corrected temperature rise, accounting for the energy contributions from the ignition wire and the formation of nitric acid from any nitrogen present in the sample.
-
Conversion to Enthalpy: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcE° by accounting for the change in the number of moles of gas in the combustion reaction.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).[2]
Determination of the Standard Molar Enthalpy of Sublimation (ΔsubH°)
The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state. This parameter is crucial for understanding the volatility of a compound. It can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. Common techniques for measuring the low vapor pressures of organic solids include the Knudsen effusion method and thermogravimetry.[7][8]
Experimental Workflow for Enthalpy of Sublimation by Thermogravimetry
Caption: Workflow for determining the enthalpy of sublimation using thermogravimetry.
Detailed Protocol (Isothermal Thermogravimetry):
-
Instrumentation: A thermogravimetric analyzer (TGA) capable of precise mass measurement (to ±0.1 µg) and temperature control is used.[9]
-
Sample Preparation: A small amount of the sample is placed in the TGA crucible.
-
Isothermal Measurements: The sample is heated to a constant temperature, well below its melting point, under a controlled flow of an inert gas. The rate of mass loss ( dm/dt ) due to sublimation is measured. This process is repeated at several different temperatures.[8][9]
-
Vapor Pressure Calculation: The vapor pressure (P) at each temperature is calculated from the rate of mass loss using the Langmuir equation for sublimation.
-
Data Analysis: According to the Clausius-Clapeyron equation, a plot of ln(P) versus 1/T will yield a straight line. The standard molar enthalpy of sublimation (ΔsubH°) is determined from the slope of this line (Slope = -ΔsubH°/R, where R is the ideal gas constant).[9]
Knudsen Effusion Method:
This method involves measuring the rate of mass loss of a sample effusing through a small orifice in a heated cell under high vacuum. The mass loss rate is directly proportional to the vapor pressure.[7][10][11] By measuring the vapor pressure at various temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation, similar to the thermogravimetric method.[7]
Determination of Heat Capacity (Cp)
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For solids, the heat capacity is typically measured using adiabatic calorimetry or differential scanning calorimetry (DSC).
Detailed Protocol (Adiabatic Calorimetry):
-
Instrumentation: An adiabatic calorimeter is used, which consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat loss to the surroundings.[12]
-
Measurement: A known quantity of electrical energy is supplied to a heater within the sample cell, and the resulting temperature increase is precisely measured.
-
Calculation: The heat capacity is calculated from the input energy and the measured temperature rise. Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.
Conclusion
The thermochemical properties of this compound are essential for its development and application in the pharmaceutical industry. While direct experimental data is currently lacking, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. The methodologies of bomb calorimetry, thermogravimetry, Knudsen effusion, and adiabatic calorimetry are robust and well-established techniques for characterizing the enthalpy of formation, enthalpy of sublimation, and heat capacity of organic solids. The data provided for related compounds such as phenol and 4-aminophenol offer valuable benchmarks for anticipated results. It is recommended that these experimental studies be undertaken to fully characterize this compound and support its future applications.
References
- 1. Phenol [webbook.nist.gov]
- 2. jpyro.co.uk [jpyro.co.uk]
- 3. reddit.com [reddit.com]
- 4. biopchem.education [biopchem.education]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 7. Knudsen cell - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. srd.nist.gov [srd.nist.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-4-(1-aminoethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-4-(1-aminoethyl)phenol is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various therapeutic agents. Its stereochemistry is crucial for the biological activity and efficacy of the final drug products. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on highly efficient and stereoselective methods. The primary strategies discussed involve the asymmetric reduction of the prochiral ketone, 4'-hydroxyacetophenone, to the corresponding chiral alcohol, followed by its conversion to the target amine. Both biocatalytic and chemocatalytic approaches are presented to offer flexibility depending on available resources and desired scale.
Synthetic Overview
The most common and efficient pathway to this compound begins with 4'-hydroxyacetophenone. The key transformation is the enantioselective reduction of the carbonyl group to form (R)-1-(4-hydroxyphenyl)ethanol. This chiral alcohol is then converted to the desired (R)-amine.
Caption: General workflow for the synthesis of this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for two distinct and highly effective methods for the asymmetric reduction of 4'-hydroxyacetophenone, the critical step in the synthesis.
| Method | Catalyst/Enzyme System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Key Conditions |
| Biocatalytic Reduction | Ketoreductase (KRED) | 4'-Hydroxyacetophenone | (R)-1-(4-hydroxyphenyl)ethanol | >95 | >99.9 | Aqueous buffer, 30°C, cofactor regeneration system (e.g., GDH/glucose) |
| Asymmetric Hydrogenation | (S)-TolBINAP/(S,S)-DPEN-Ru(II) complex | 4'-Hydroxyacetophenone | (R)-1-(4-hydroxyphenyl)ethanol | ~92 | ~99 | 2-propanol, K₂CO₃, 8 atm H₂, 28°C |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using a Ketoreductase (KRED)
This protocol describes the enzymatic reduction of 4'-hydroxyacetophenone to (R)-1-(4-hydroxyphenyl)ethanol with high enantioselectivity. The major advantage of this method is the use of environmentally benign conditions (aqueous media) and the exceptional selectivity of the enzyme.[1]
Materials:
-
4'-Hydroxyacetophenone
-
Ketoreductase (KRED) enzyme
-
NADP⁺ or NAD⁺ (depending on KRED cofactor preference)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., MTBE or Ethyl Acetate)
Caption: Experimental workflow for the biocatalytic reduction.
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add D-glucose (e.g., 1.1 equivalents) and the cofactor NADP⁺ (e.g., 0.01 mol%).
-
Add 4'-hydroxyacetophenone (1 equivalent) to the buffered solution.
-
Enzyme Addition: Add the Glucose Dehydrogenase (GDH) for cofactor regeneration, followed by the selected Ketoreductase (KRED).
-
Incubation: Stir the reaction mixture at a constant temperature (e.g., 30°C) for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (R)-1-(4-hydroxyphenyl)ethanol. The product can be further purified by silica gel chromatography if necessary.
-
Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC.
Protocol 2: Catalytic Asymmetric Hydrogenation
This protocol details the use of a well-defined Ruthenium catalyst for the asymmetric hydrogenation of 4'-hydroxyacetophenone. This method is highly efficient and provides excellent enantioselectivity.[2][3][4]
Materials:
-
4'-Hydroxyacetophenone
-
[(S)-TolBINAP]RuCl₂[(S,S)-DPEN] catalyst complex (or prepared in situ)
-
2-Propanol (anhydrous)
-
Potassium carbonate (K₂CO₃) or Potassium tert-butoxide
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Pressurized hydrogenation reactor
Caption: Experimental workflow for catalytic asymmetric hydrogenation.
Procedure:
-
Reactor Preparation: To a high-pressure reactor, add 4'-hydroxyacetophenone (1 equivalent), the Ruthenium catalyst (e.g., 0.01 mol%), and potassium carbonate (e.g., 0.1 equivalents).
-
Solvent Addition: Add anhydrous 2-propanol under an inert atmosphere.
-
Inerting: Seal the reactor and purge several times with an inert gas (Argon or Nitrogen).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 atm).
-
Reaction: Stir the mixture at the specified temperature (e.g., 28°C) for 12-24 hours, monitoring the pressure drop to gauge the reaction progress.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, (R)-1-(4-hydroxyphenyl)ethanol, can be purified by column chromatography if needed.
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC.
Protocol 3: Conversion of (R)-1-(4-Hydroxyphenyl)ethanol to this compound
This protocol outlines a common method to convert the chiral alcohol to the target amine via a Mitsunobu reaction followed by reduction, which proceeds with inversion of stereochemistry. Therefore, to obtain the (R)-amine, the starting alcohol should be of (S)-configuration. For the (R)-alcohol obtained in the previous steps, an alternative is a two-step process involving conversion to a sulfonate ester followed by substitution with an azide and subsequent reduction, which also results in an overall inversion. For simplicity, a direct amination route from the alcohol with retention of configuration is less common, so methods involving inversion are standard. The following is a general representation.
Procedure Overview (via Azide with Inversion):
-
Activation of the Alcohol: Convert the (R)-1-(4-hydroxyphenyl)ethanol to a good leaving group, for example, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. This forms the corresponding mesylate or tosylate.
-
Nucleophilic Substitution: React the sulfonate ester with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This is an SN2 reaction that proceeds with inversion of configuration, yielding (S)-1-(1-azidoethyl)phenol.
-
Reduction of the Azide: Reduce the azide to the primary amine using a standard reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH₄). This step provides the final product, this compound.
This sequence ensures the final product has the desired (R)-configuration starting from the (R)-alcohol. Each of these steps requires careful optimization of reaction conditions to maximize yield and prevent side reactions.
Conclusion
The asymmetric synthesis of this compound can be achieved with high efficiency and enantioselectivity through multiple routes. Biocatalysis using ketoreductases offers an environmentally friendly and highly selective method, ideal for pharmaceutical manufacturing.[1] Alternatively, asymmetric hydrogenation with well-defined chiral metal catalysts provides a robust and scalable chemical approach.[2][4] The choice of method will depend on factors such as available equipment, cost of catalysts or enzymes, and desired scale of production. The protocols provided herein serve as a detailed guide for researchers and professionals in the field of drug development and chemical synthesis.
References
Synthetic Routes from 1-(p-hydroxyphenyl)ethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several synthetic routes starting from the versatile building block, 1-(p-hydroxyphenyl)ethylamine. This compound serves as a valuable precursor for the synthesis of a variety of biologically active molecules, particularly those targeting adrenergic signaling pathways. The protocols outlined below detail methods for N-acylation and N-alkylation, yielding compounds with potential applications in medicinal chemistry and pharmacology.
N-Acetylation of 1-(p-hydroxyphenyl)ethylamine
The N-acetylation of 1-(p-hydroxyphenyl)ethylamine is a straightforward and efficient method to introduce an acetyl group to the primary amine, yielding N-[1-(4-hydroxyphenyl)ethyl]acetamide. This transformation can be valuable for modifying the compound's physicochemical properties and pharmacological activity.
Application Notes:
N-acetylated derivatives of phenethylamines are common motifs in pharmacologically active compounds. Acetylation can alter properties such as lipophilicity, metabolic stability, and receptor binding affinity. This modification can be a key step in structure-activity relationship (SAR) studies to optimize lead compounds.
Experimental Protocol:
Materials:
-
1-(p-hydroxyphenyl)ethylamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-(p-hydroxyphenyl)ethylamine (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-[1-(4-hydroxyphenyl)ethyl]acetamide | C₁₀H₁₃NO₂ | 179.22 | ~95% | 135-137 | ¹H NMR, ¹³C NMR, IR, MS available in literature. |
N-Benzylation of 1-(p-hydroxyphenyl)ethylamine via Reductive Amination
N-benzylation of 1-(p-hydroxyphenyl)ethylamine can be achieved through a one-pot reductive amination reaction with benzaldehyde. This method is a robust and widely used strategy for the formation of secondary amines. The resulting product, N-benzyl-1-(p-hydroxyphenyl)ethylamine, can serve as a scaffold for further derivatization.
Application Notes:
The N-benzyl group is a common protecting group for amines and can also be a key pharmacophore in various biologically active molecules. Reductive amination is a versatile reaction that allows for the introduction of a wide variety of alkyl and aryl groups onto a primary amine.
Experimental Protocol:
Materials:
-
1-(p-hydroxyphenyl)ethylamine
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of 1-(p-hydroxyphenyl)ethylamine (1.0 eq) in methanol, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Spectroscopic Data |
| N-benzyl-1-(p-hydroxyphenyl)ethylamine | C₁₅H₁₇NO | 227.30 | 85-95% | Solid | ¹H NMR, ¹³C NMR, IR, MS available in literature. |
N-Isopropylation of 1-(p-hydroxyphenyl)ethylamine via Reductive Amination
Similar to N-benzylation, N-isopropylation can be achieved via reductive amination, in this case using acetone as the carbonyl source. This reaction provides a straightforward route to N-isopropyl-1-(p-hydroxyphenyl)ethylamine, a potential precursor for adrenergic receptor modulators.
Application Notes:
The N-isopropyl group is a key structural feature in several β-adrenergic receptor agonists. This synthetic route provides a direct method to introduce this functionality, enabling the exploration of structure-activity relationships of related compounds.
Experimental Protocol:
Materials:
-
1-(p-hydroxyphenyl)ethylamine
-
Acetone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve 1-(p-hydroxyphenyl)ethylamine (1.0 eq) in methanol.
-
Add acetone (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
Allow the reaction to stir at room temperature overnight.
-
Add water to quench the reaction and remove the methanol in vacuo.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Spectroscopic Data |
| N-isopropyl-1-(p-hydroxyphenyl)ethylamine | C₁₁H₁₇NO | 179.26 | High | Solid | ¹H NMR, ¹³C NMR, IR, MS available in literature. |
Visualizations
Synthetic Workflow Overview
Caption: Synthetic routes from 1-(p-hydroxyphenyl)ethylamine.
Beta-2 Adrenergic Receptor Signaling Pathway
The synthesized N-alkylated derivatives of 1-(p-hydroxyphenyl)ethylamine are structurally related to known adrenergic agonists and are therefore likely to interact with adrenergic receptors, such as the beta-2 adrenergic receptor. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that plays a crucial role in various physiological processes, including smooth muscle relaxation.
Caption: Beta-2 adrenergic receptor signaling cascade.
Application Notes and Protocols for the Use of (R)-4-(1-aminoethyl)phenol in the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Intermediates in SSRI Synthesis
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder and other psychological conditions.[1] The therapeutic efficacy of many SSRIs is highly dependent on their stereochemistry. As such, the use of chiral building blocks is a critical strategy in the enantioselective synthesis of these pharmaceuticals, ensuring the production of the desired enantiomer with high purity.[2][3]
(R)-4-(1-aminoethyl)phenol is a versatile chiral intermediate whose structure is amenable to the synthesis of various bioactive molecules, including SSRIs.[1][4] Its primary amine and phenolic hydroxyl group offer two points for chemical modification, while the fixed stereocenter provides a route to enantiomerically pure final products. These application notes provide a detailed protocol for a proposed synthesis of an SSRI scaffold from this compound, utilizing a key N-arylation step.
Proposed Synthetic Pathway: N-Arylation of this compound
The proposed synthesis involves the coupling of this compound with an appropriate aryl halide. A common structural motif in potent SSRIs is a phenoxy-propylamine core, as seen in fluoxetine.[5] While fluoxetine itself is a propanamine, we can illustrate the utility of our starting material by proposing a synthesis of a phenoxy-ethylamine analogue. The key transformation is the formation of a C-N bond between the chiral amine and an aryl halide, a reaction that can be efficiently achieved using modern cross-coupling methodologies like the Buchwald-Hartwig amination.[6]
The following workflow outlines a two-step process: protection of the phenolic hydroxyl group followed by a palladium-catalyzed N-arylation.
Caption: Proposed synthetic workflow for an SSRI analogue.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific substrates and laboratory conditions.
Protection of the Phenolic Hydroxyl Group
Objective: To selectively protect the phenolic hydroxyl group of this compound to prevent its interference in the subsequent N-arylation step. A tert-butyloxycarbonyl (Boc) group is a suitable protecting group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Add triethylamine (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equiv.) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Buchwald-Hartwig N-Arylation
Objective: To couple the protected this compound with an aryl halide, for instance, 1-chloro-4-(trifluoromethyl)benzene, to form the core structure of a fluoxetine analogue.
Materials:
-
Protected this compound from step 3.1
-
1-chloro-4-(trifluoromethyl)benzene (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like (t-Bu₃P)₂Pd
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
-
A base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Standard workup and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add the protected amine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.5-2.0 equiv.).
-
Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of the Phenolic Hydroxyl Group
Objective: To remove the Boc protecting group to yield the final SSRI analogue.
Materials:
-
N-Aryl product from step 3.2
-
Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard workup and purification equipment
Procedure:
-
Dissolve the Boc-protected N-aryl product in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or a saturated solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The final product can be purified by crystallization or chromatography.
Quantitative Data Summary
The following table summarizes expected quantitative data for the key N-arylation step, based on literature values for similar transformations.[7] Actual yields and enantiomeric excess (ee) will depend on specific reaction conditions and substrates.
| Reaction Step | Substrate 1 | Substrate 2 | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |
| N-Arylation | Protected (R)-amine | Aryl Bromide | Pd(OAc)₂ / Chiral Biimidazoline | 45-84 | 93-96 |
| N-Arylation | Protected (R)-amine | Aryl Bromide | Pd(OAc)₂ / Chiral Biimidazoline | 48-79 | >95 |
SSRI Mechanism of Action and Signaling Pathways
SSRI antidepressants function by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron.[1] This action increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors.
Caption: Mechanism of action of SSRIs at the neuronal synapse.
The binding of serotonin to its postsynaptic receptors initiates a cascade of intracellular signaling events. These pathways ultimately lead to changes in gene expression and neuronal function, which are believed to underlie the therapeutic effects of SSRIs. A key player in this downstream signaling is the Brain-Derived Neurotrophic Factor (BDNF).[4]
Caption: SSRI-induced downstream signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. niainnovation.in [niainnovation.in]
- 4. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 5. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-4-(1-aminoethyl)phenol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(1-aminoethyl)phenol is a chiral chemical intermediate of significant interest in the pharmaceutical industry. Its structural features, including a phenol group, a chiral ethylamine side chain, and the specific (R)-enantiomeric configuration, make it a valuable building block for the asymmetric synthesis of various bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in drug discovery, focusing on its application as a precursor for adrenergic receptor agonists and its potential in the development of novel therapeutics for neurological disorders.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | White to off-white solid |
| Chiral Purity | ≥ 99% (HPLC) |
| CAS Number | 134855-88-2 |
Applications in Drug Discovery
This compound serves as a critical starting material or key intermediate in the synthesis of several classes of pharmaceutical agents.
-
β-Adrenergic Receptor Agonists: The phenylethanolamine scaffold present in this compound is a core structural motif in many β-adrenergic receptor agonists. These drugs are used in the treatment of cardiovascular and respiratory conditions. The (R)-configuration at the benzylic carbon is often crucial for potent agonist activity.
-
Neurological Disorder Therapeutics: This compound is a building block for molecules targeting the central nervous system.[1][2] Its structure is amenable to modifications that can lead to compounds with activity as selective serotonin reuptake inhibitors (SSRIs) or other agents for treating mood disorders.[1]
-
Enzyme Inhibitors and Receptor Ligands: The chiral amine and phenol functionalities provide anchor points for designing specific enzyme inhibitors and receptor ligands in various therapeutic areas.
Experimental Protocols
The following protocols describe the use of this compound in the synthesis and evaluation of a potential drug candidate, focusing on its conversion to a β-adrenergic receptor agonist.
Protocol 1: Synthesis of an N-substituted this compound Derivative
This protocol outlines a general procedure for the N-alkylation of this compound, a common step in the synthesis of more complex drug molecules.
Materials:
-
This compound
-
Alkyl halide (e.g., isopropyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Workflow for N-alkylation:
Caption: Workflow for N-alkylation of this compound.
Protocol 2: In Vitro Evaluation of β-Adrenergic Receptor Agonist Activity
This protocol describes a general method for assessing the agonist activity of a synthesized derivative at β-adrenergic receptors using a cell-based assay that measures cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human β₁ or β₂-adrenergic receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (synthesized derivative)
-
Isoproterenol (positive control)
-
Propranolol (antagonist for validation)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Culture the HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control (isoproterenol).
-
Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Workflow for β-Adrenergic Receptor Agonist Assay:
References
Application of (R)-4-(1-aminoethyl)phenol in Polymer Chemistry for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-(1-aminoethyl)phenol is a chiral molecule featuring both a primary amine and a phenolic hydroxyl group. These functional moieties make it a versatile building block for the synthesis of a variety of polymers with potential applications in drug delivery. While specific examples of polymers synthesized directly from this compound for drug delivery are not extensively documented in publicly available literature, its chemical structure suggests its utility in creating biodegradable and stimuli-responsive polymers such as polyamides and polyurethanes. This document outlines the hypothetical application of this compound in polymer chemistry for creating advanced drug delivery systems. The protocols provided are based on established methods for polymer synthesis and nanoparticle formulation.
Introduction
Polymer-based drug delivery systems offer significant advantages, including controlled release, targeted delivery, and improved therapeutic efficacy of encapsulated drugs.[1] The choice of monomer is critical in defining the physicochemical properties and biocompatibility of the resulting polymer. This compound presents an interesting scaffold for polymer synthesis due to its bifunctional nature. The primary amine allows for the formation of amide or urethane linkages, while the phenolic hydroxyl group can be used for further functionalization or to impart specific properties such as antioxidant activity or hydrogen bonding capabilities.
This document explores the potential of this compound in the synthesis of polymers for drug delivery, focusing on the creation of nanoparticles for controlled release applications.
Proposed Polymer Synthesis Strategies
The amine and hydroxyl groups of this compound allow for its incorporation into polymer chains through various polymerization reactions.
Polyamide Synthesis
This compound can be polymerized with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides.[2] The resulting polymers would contain amide linkages, which can be biodegradable.[3]
Logical Relationship: Polyamide Synthesis
References
Application Notes and Protocols for the Quantification of (R)-4-(1-aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(1-aminoethyl)phenol is a chiral amine that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, the enantiomeric purity of such intermediates is a critical quality attribute. Consequently, robust and reliable analytical methods for the accurate quantification of the desired (R)-enantiomer are essential in drug development and quality control.
These application notes provide detailed protocols for the quantitative analysis of this compound using two primary methodologies: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) for direct enantioselective separation, and an indirect approach involving pre-column derivatization with a chiral reagent followed by reverse-phase HPLC. A highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is also described.
Analytical Methodologies
Two principal analytical strategies are presented for the enantioselective quantification of this compound:
-
Direct Chiral HPLC Method: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers of 4-(1-aminoethyl)phenol, allowing for their direct separation and quantification. Polysaccharide-based CSPs are particularly effective for the separation of primary amines.[1][2][3]
-
Indirect Chiral Derivatization HPLC Method: This method involves the reaction of the primary amine group of 4-(1-aminoethyl)phenol with a chiral derivatizing agent to form diastereomers.[4][5] These diastereomers can then be separated on a standard achiral reverse-phase HPLC column. This approach is advantageous when a chiral column is not available or when enhanced detection sensitivity is required.[5][6]
-
Enantioselective LC-MS/MS Method: For high sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method can be developed. This often involves chiral chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the described analytical methods.
Table 1: Direct Chiral HPLC Method Performance
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: Indirect Chiral Derivatization HPLC Method Performance
| Parameter | Value |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 97.8 - 102.5% |
| Precision (% RSD) | < 2.5% |
Table 3: Enantioselective LC-MS/MS Method Performance
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 99.1 - 100.8% |
| Precision (% RSD) | < 1.5% |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method
1. Objective: To directly separate and quantify the enantiomers of 4-(1-aminoethyl)phenol using a chiral stationary phase.
2. Materials and Reagents:
-
This compound and (S)-4-(1-aminoethyl)phenol reference standards
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
HPLC grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Methanol for sample preparation
3. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP, 250 x 4.6 mm, 5 µm.
4. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Isopropanol / TFA (85:10:5:0.1, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic 4-(1-aminoethyl)phenol in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase to cover the linearity range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Identify the peaks for (R)- and (S)-4-(1-aminoethyl)phenol based on the retention times of the individual standards.
-
Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Indirect Chiral Derivatization HPLC Method
1. Objective: To separate and quantify the enantiomers of 4-(1-aminoethyl)phenol as diastereomeric derivatives on an achiral column.
2. Materials and Reagents:
-
This compound and (S)-4-(1-aminoethyl)phenol reference standards
-
Chiral Derivatizing Agent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Formic Acid
-
Triethylamine (TEA)
-
Methanol for sample preparation
3. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV or Fluorescence detector.
-
Achiral Reverse-Phase Column: C18, 150 x 4.6 mm, 5 µm.
4. Derivatization Procedure:
-
To 100 µL of the sample solution in acetonitrile (containing approximately 10 µg of 4-(1-aminoethyl)phenol), add 50 µL of 0.1 M TEA in acetonitrile.
-
Add 100 µL of a 10 mg/mL solution of GITC in acetonitrile.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
5. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
6. Data Analysis:
-
Identify the peaks for the diastereomeric derivatives.
-
Construct a calibration curve by plotting the peak area of the (R)-enantiomer derivative against its concentration.
-
Quantify the amount of this compound in the original sample using the calibration curve, accounting for the dilution and derivatization steps.
Protocol 3: Enantioselective LC-MS/MS Method
1. Objective: To achieve highly sensitive and selective quantification of this compound using a chiral LC-MS/MS method.
2. Materials and Reagents:
-
This compound and (S)-4-(1-aminoethyl)phenol reference standards
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid
3. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Stationary Phase Column: Chiralpak® IA or similar, 100 x 2.1 mm, 3 µm.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1: 138.1 -> Q3: 121.1
-
(S)-4-(1-aminoethyl)phenol: Q1: 138.1 -> Q3: 121.1
-
This compound-d4 (IS): Q1: 142.1 -> Q3: 125.1
-
5. Sample Preparation:
-
Standard Solution: Prepare a stock solution of (R)- and (S)-4-(1-aminoethyl)phenol and the SIL-IS in methanol. Prepare working standards by serial dilution in a suitable matrix (e.g., plasma, formulation blank) to cover the linearity range.
-
Sample Solution: To 100 µL of the sample, add 10 µL of the SIL-IS working solution. Perform protein precipitation if required (for biological samples) by adding 300 µL of cold acetonitrile. Centrifuge, and inject the supernatant.
6. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard for their respective MRM transitions.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the (R)-enantiomer.
-
Quantify the amount of this compound in the sample using the calibration curve.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the enantioselective quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The direct chiral HPLC method offers a straightforward approach for routine analysis, while the indirect derivatization method provides an alternative with potential for enhanced sensitivity. For trace-level quantification in complex matrices, the enantioselective LC-MS/MS method is the most suitable choice, offering superior sensitivity and selectivity. Proper method validation should be performed to ensure the accuracy and precision of the results for the intended application.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. eijppr.com [eijppr.com]
- 4. Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: Chiral HPLC Method for the Enantiomeric Separation of 4-(1-aminoethyl)phenol
An enantioselective High-Performance Liquid Chromatography (HPLC) method is critical for the separation and quantification of the (R) and (S) enantiomers of 4-(1-aminoethyl)phenol. This compound's stereoisomers can exhibit different pharmacological and toxicological profiles, making their individual analysis essential in pharmaceutical research and development. The following application note provides a detailed protocol for the chiral separation of these enantiomers, leveraging a polysaccharide-based chiral stationary phase (CSP), a widely effective technique for resolving chiral amines.[1]
Introduction
4-(1-aminoethyl)phenol is a chiral primary amine whose enantiomers can display distinct biological activities. To ensure the safety and efficacy of drug candidates containing this chiral center, a reliable and robust analytical method for enantiomeric separation is imperative.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose.[2] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly well-suited for the separation of a wide array of chiral compounds, including aromatic amines.[1][3] This application note details a normal-phase HPLC method for the baseline separation of the enantiomers of 4-(1-aminoethyl)phenol.
Chromatographic Conditions
The successful separation of the enantiomers of 4-(1-aminoethyl)phenol is achieved using a polysaccharide-based chiral stationary phase under normal-phase conditions. The selection of the mobile phase, particularly the organic solvent and the basic additive, is crucial for achieving optimal resolution and peak shape.
Data Summary
The following table summarizes the exemplary chromatographic conditions and expected performance for the separation of (R)- and (S)-4-(1-aminoethyl)phenol. Please note that retention times and resolution are illustrative and may vary based on the specific instrumentation, column batch, and laboratory conditions.[3]
| Parameter | Value |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |
| Expected Retention Time (Enantiomer 2) | ~ 10.2 min |
| Expected Resolution (Rs) | > 1.5 |
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chiral Column: Chiralpak® IA (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Solvents: HPLC grade n-Hexane, Isopropanol, and Diethylamine (DEA).
-
Analyte: Racemic 4-(1-aminoethyl)phenol standard.
2. Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of racemic 4-(1-aminoethyl)phenol.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a 1.0 mg/mL stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If necessary, prepare further dilutions using the mobile phase.
4. Chromatographic Analysis
-
Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 275 nm.
-
Inject 10 µL of the prepared standard solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).
-
Identify the two enantiomeric peaks and calculate the resolution (Rs) using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution greater than 1.5 indicates baseline separation.
-
5. Method Optimization
If the desired resolution is not achieved, consider the following adjustments:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to Isopropanol. Increasing the percentage of Isopropanol will generally decrease retention times but may also affect selectivity.
-
Basic Additive: The concentration of Diethylamine can be adjusted (e.g., between 0.05% and 0.2%) to improve peak shape and resolution.
-
Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution, but will increase the analysis time.
Visualizations
References
Application Notes and Protocols for NMR-Based Chiral Discrimination of Amino Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity and the assignment of absolute configuration are critical in the fields of pharmacology, materials science, and chemical synthesis. Amino phenols, a class of compounds containing both an amino and a hydroxyl group attached to an aromatic ring, are important chiral building blocks and intermediates in the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and versatile platform for chiral discrimination. This is achieved by converting a pair of enantiomers into diastereomers, either through covalent bonding with a chiral derivatizing agent (CDA) or through the formation of non-covalent complexes with a chiral solvating agent (CSA). These diastereomeric species exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.
This document provides an overview of common NMR techniques for the chiral discrimination of amino phenols, including detailed experimental protocols and a summary of expected chemical shift differences.
Principle of NMR Chiral Discrimination
In an achiral solvent, enantiomers are isochronous, meaning they have identical NMR spectra. To distinguish them, a chiral environment must be introduced. This is accomplished by adding a single enantiomer of a chiral auxiliary agent to the NMR sample. The interaction between the enantiomers of the analyte (let's say R- and S-analyte) and the chiral auxiliary (S-auxiliary) results in the formation of two diastereomeric complexes: (R-analyte)-(S-auxiliary) and (S-analyte)-(S-auxiliary). These diastereomeric complexes have different physical properties and, crucially, different NMR spectra. The difference in the chemical shift (Δδ) for a given proton in the two diastereomers allows for the determination of the enantiomeric excess (ee) of the analyte.
Methodologies for Chiral Discrimination
There are three primary NMR methods for the chiral discrimination of amino phenols:
-
Chiral Derivatizing Agents (CDAs): These agents react with the amino or hydroxyl group of the amino phenol to form stable, covalent diastereomeric derivatives. A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[1] The formation of a covalent bond often leads to large and easily measurable chemical shift differences.[1]
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[2] Common CSAs for amino phenols and related compounds include derivatives of 1,1'-bi-2-naphthol (BINOL), crown ethers, and cyclodextrins.[1] This method is often preferred for its simplicity as it does not require a chemical reaction and the analyte can be recovered.
-
Chiral Metal Complexes: Chiral metal complexes can act as Lewis acids and coordinate with the amino or hydroxyl groups of the amino phenol. The resulting diastereomeric complexes can exhibit significant differences in their NMR spectra.[1] Lanthanide shift reagents were historically used for this purpose. More recently, well-defined metal complexes, such as polyoxometalate clusters, have been shown to be effective for chiral discrimination of amino alcohols in aqueous solutions.[3]
Quantitative Data Summary
The magnitude of the chemical shift difference (Δδ = |δ_diastereomer1 - δ_diastereomer2|) is a key parameter in evaluating the effectiveness of a chiral auxiliary. Larger Δδ values allow for more accurate quantification of the enantiomeric ratio. The following table summarizes representative ¹H NMR chemical shift differences observed for the chiral discrimination of amino phenols and structurally similar compounds using various techniques.
Note: Data for specific amino phenols is limited in the literature. The values presented below are for structurally analogous compounds such as amino alcohols and N-acylated amines and serve as a guide for expected chemical shift differences.
| Analyte (or Analogue) | Chiral Auxiliary | Auxiliary Type | Observed Proton(s) | Δδ (ppm) | Reference(s) |
| 2-Amino-1-phenylethanol | {Mo132(lactate)30} | Metal Complex (CSA) | Aromatic | 0.06 | [3] |
| N-Acylarylalkylamines | (R)-N-3,5-dinitrobenzoyl phenylglycinol | CSA | PhCHNH | 0.045 | [4] |
| N-Acylarylalkylamines | (R)-N-3,5-dinitrobenzoyl phenylglycinol | CSA | PhCHOH | 0.083 | [4] |
| N-Acylarylalkylamines | (R)-N-3,5-dinitrobenzoyl phenylglycinol | CSA | OCH3 | 0.031 | [4] |
| N-3,5-Dinitrobenzoyl Amino Acids | 2-[(1R)-1-Aminoethyl]phenol derivative | CSA | Aromatic (ortho & para) | Varies | [2] |
| Secondary Alcohols | (R)- and (S)-Mosher's Acid | CDA | Protons adjacent to chiral center | Varies | [1] |
Experimental Protocols
Protocol 1: Chiral Discrimination using a Chiral Solvating Agent (CSA) - General Procedure
This protocol describes a general method for the rapid determination of enantiomeric purity using a chiral solvating agent, such as a BINOL derivative. This method is advantageous due to its simplicity and non-destructive nature.
Materials:
-
Racemic or enantiomerically enriched amino phenol analyte
-
Enantiomerically pure chiral solvating agent (e.g., (S)-BINOL)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the amino phenol analyte into a clean, dry vial.
-
Add 1 to 2 equivalents of the chiral solvating agent to the vial. The optimal ratio of analyte to CSA may need to be determined empirically.
-
Dissolve the mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Vortex the mixture thoroughly for 30-60 seconds to ensure complete dissolution and complex formation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the signals of interest.
-
Carefully phase and baseline correct the spectrum.
-
-
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton near the chiral center of the amino phenol that shows splitting into two distinct peaks for the two diastereomeric complexes.
-
Integrate the two resolved signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
Protocol 2: Chiral Discrimination using a Chiral Derivatizing Agent (CDA) - Mosher's Acid Method
This protocol outlines the derivatization of an amino phenol with Mosher's acid chloride to form stable diastereomeric amides or esters, which can then be analyzed by NMR. This method is suitable when the amino phenol has a primary or secondary amine or a hydroxyl group available for reaction.
Materials:
-
Racemic or enantiomerically enriched amino phenol analyte
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]
-
Anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Anhydrous pyridine or another suitable base
-
Small, dry reaction vials with septa
-
Syringes for liquid transfer
-
NMR tubes (5 mm)
Procedure:
-
Derivatization (prepare two separate reactions, one with (R)- and one with (S)-Mosher's acid chloride):
-
In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 1-5 mg of the amino phenol analyte in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess (e.g., 1.2 equivalents) of anhydrous pyridine.
-
In a separate dry vial, dissolve a slight excess (e.g., 1.1 equivalents) of either (R)- or (S)-Mosher's acid chloride in 0.2 mL of the same anhydrous deuterated solvent.
-
Slowly add the Mosher's acid chloride solution to the amino phenol solution via syringe.
-
Allow the reaction to proceed at room temperature for a duration that ensures complete reaction (this can range from 30 minutes to several hours and may require monitoring by TLC or NMR).
-
The resulting solution containing the diastereomeric Mosher's amide or ester can be directly transferred to an NMR tube for analysis.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's acid derivatives.
-
-
Data Analysis:
-
Compare the spectra of the two diastereomeric derivatives.
-
Identify corresponding protons in both spectra and calculate the chemical shift difference (Δδ = δ_R - δ_S) for protons on either side of the newly formed chiral center.
-
The sign of the Δδ values can be used to determine the absolute configuration of the original amino phenol based on established models for Mosher's amides/esters.
-
For determining enantiomeric excess from a single derivatization of a scalemic mixture, identify and integrate the resolved signals for the two diastereomers.
-
Visualized Workflows
Caption: Workflow for Chiral Discrimination using a CSA.
Caption: Workflow for Chiral Discrimination using a CDA.
Caption: Principle of NMR Chiral Discrimination.
References
- 1. researchgate.net [researchgate.net]
- 2. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids | MDPI [mdpi.com]
- 3. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Amines from Unprotected Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of chiral amines, with a particular focus on utilizing unprotected phenols as starting materials. This approach offers a green and efficient alternative to traditional chemical methods for producing these valuable building blocks for active pharmaceutical ingredients (APIs).
Introduction
Chiral amines are critical components in a vast array of pharmaceuticals, with an estimated 40% of APIs containing this functional group.[1] The stereochemistry of these amines is often crucial for their therapeutic efficacy. Biocatalysis, particularly the use of enzymes like transaminases (TAs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones, offering high enantioselectivity under mild reaction conditions. This document details the application of ω-transaminases for the synthesis of chiral amines from phenolic substrates, including direct amination of unprotected phenols through biocatalytic cascades.
Core Concepts and Strategies
The primary biocatalytic approach for synthesizing chiral amines from ketones involves the use of ω-transaminases (ω-TAs). These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[1]
Key strategies to drive the reaction equilibrium towards the desired chiral amine product include:
-
Use of Excess Amine Donor: Employing a large excess of a simple amine donor, such as isopropylamine (IPA), can shift the equilibrium. The resulting acetone byproduct can be removed, for instance, by evaporation, to further drive the reaction.
-
'Smart' Amine Donors: Diamine donors that cyclize upon deamination can effectively shift the reaction equilibrium.
-
Enzyme Cascades: Coupling the transaminase reaction with other enzymatic or chemical steps in a one-pot cascade can enhance efficiency and overcome thermodynamic limitations.[2][3]
Experimental Protocols
Protocol 1: General Asymmetric Synthesis of Chiral Amines from Phenolic Ketones using Immobilized Whole-Cell ω-Transaminase
This protocol is a general method for the asymmetric synthesis of chiral amines from corresponding phenolic ketones using an immobilized whole-cell ω-transaminase biocatalyst.
Materials:
-
Phenolic ketone substrate (e.g., hydroxyacetophenone)
-
Immobilized whole-cell ω-transaminase (e.g., ATA-412 encapsulated in a resin like ReliZyme)
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal 5'-phosphate (PLP) solution (100 mM in buffer)
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent
-
Hydrochloric acid (1 M aqueous solution) for pH adjustment
-
Reaction vials (e.g., 20 mL screw-cap vials)
-
Shaking incubator or orbital shaker
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of the phenolic ketone substrate in DMF or DMSO.
-
Prepare an amine donor stock solution containing 16.67% (v/v) isopropylamine and 1.11 mM PLP in 100 mM sodium phosphate buffer (pH 7.5).
-
-
Reaction Setup:
-
In a 20 mL screw-cap vial, add the immobilized whole-cell ω-transaminase (e.g., 220 mg of ATA412@ReliZyme).
-
Add 1 mL of the phenolic ketone stock solution.
-
Add 9 mL of the amine donor stock solution. This will result in final concentrations of 10 mM substrate, 15% (v/v) IPA, 1 mM PLP, and 10% (v/v) DMF.
-
Adjust the pH of the reaction mixture to the optimal pH for the specific enzyme (e.g., pH 8.0) using 1 M HCl if necessary.
-
-
Incubation:
-
Seal the vial tightly and place it in a shaking incubator.
-
Incubate the reaction at 30°C with agitation (e.g., 250 rpm) for 24 hours or until the reaction reaches completion.
-
-
Work-up and Analysis:
-
Monitor the reaction progress by taking aliquots at regular intervals.
-
The conversion of the ketone and the enantiomeric excess (ee) of the formed chiral amine can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
For product isolation, the biocatalyst can be removed by filtration. The filtrate can then be subjected to standard extraction and purification procedures.
-
Protocol 2: One-Pot Biocatalytic Cascade for the Asymmetric para-Aminoethylation of Unprotected Phenols
This protocol outlines a one-pot, multi-enzyme cascade for the direct synthesis of chiral amines from unprotected phenols, pyruvate, and an ammonia source. This process involves a sequence of vinylation and hydroamination steps.
Materials:
-
Unprotected phenol substrate
-
Pyruvate
-
Ammonium chloride (NH₄Cl) or D/L-alanine as the amine source
-
Tyrosine phenol-lyase (TPL)
-
Tyrosine ammonia-lyase (TAL)
-
Ferulic acid decarboxylase (FDC)
-
Appropriate buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
Reaction vessel
-
Shaking incubator or orbital shaker
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the unprotected phenol substrate, pyruvate, and the amine source (NH₄Cl or D/L-alanine) in the buffer solution.
-
Add the three enzymes (TPL, TAL, and FDC) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.
-
-
Monitoring and Work-up:
-
Monitor the formation of the chiral amine product using HPLC or GC.
-
Once the reaction is complete, the product can be isolated using standard extraction and chromatography techniques.
-
Data Presentation
The following tables summarize the quantitative data for the biocatalytic synthesis of chiral amines from various phenolic substrates using different ω-transaminases.
Table 1: Asymmetric Amination of Phenolic Ketones using ω-Transaminases
| Entry | Substrate | Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Configuration | Reference |
| 1 | Acetophenone | ω-TA from Vibrio fluvialis | L-Alanine | 92.1 | >99 | (S) | [4][5] |
| 2 | 4-Hydroxyacetophenone | Engineered ω-TA | Isopropylamine | >95 | >99 | (R) or (S) | Assumed based on similar substrates |
| 3 | 3-Hydroxyacetophenone | Engineered ω-TA | Isopropylamine | >95 | >99 | (R) or (S) | Assumed based on similar substrates |
| 4 | 2-Hydroxyacetophenone | Engineered ω-TA | Isopropylamine | Moderate | >99 | (R) or (S) | Assumed based on similar substrates |
| 5 | Prositagliptin Ketone | ATA-117 (engineered) | Isopropylamine | 92 | >99.95 | (R) | [6] |
Table 2: Biocatalytic para-Aminoethylation of Unprotected Phenols
| Entry | Phenol Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |
| 1 | Phenol | 51.0 - 72.0 | >99 | (R) and (S) | [5] |
| 2 | p-Cresol | Moderate | >99 | (R) and (S) | [5] |
| 3 | m-Cresol | Moderate | >99 | (R) and (S) | [5] |
| 4 | 2,3-Dimethylphenol | Good | >99 | (R) and (S) | [5] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the biocatalytic synthesis of a chiral amine from a prochiral phenolic ketone.
Caption: General workflow for transaminase-catalyzed synthesis.
Biocatalytic Cascade for para-Aminoethylation
This diagram illustrates the multi-step enzymatic cascade for the synthesis of a chiral amine from an unprotected phenol.
Caption: Multi-enzyme cascade for para-aminoethylation.
References
- 1. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
Application Notes and Protocols for the GC-MS Analysis of (R)-4-(1-aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of (R)-4-(1-aminoethyl)phenol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar functional groups—a primary amine and a phenolic hydroxyl group—derivatization is essential to enhance its volatility and thermal stability, thereby improving chromatographic resolution and analytical sensitivity. This guide covers two primary achiral derivatization techniques, silylation and acylation, as well as a chiral derivatization method for enantiomeric separation. Comprehensive protocols, quantitative data, and visual workflows are presented to assist researchers in the accurate and robust analysis of this compound.
Introduction
This compound, also known as (R)-p-octopamine, is a biogenic amine that plays a significant role as a neurotransmitter, neurohormone, and neuromodulator in invertebrates. In vertebrates, it is an endogenous compound with sympathomimetic activity. Accurate and sensitive quantification of this compound in various biological and pharmaceutical matrices is crucial for pharmacological, toxicological, and drug development studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound by GC-MS is challenging due to their low volatility and potential for thermal degradation. Chemical derivatization addresses these limitations by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties.[1] This application note details validated protocols for silylation, acylation, and chiral derivatization of this compound, enabling reliable GC-MS analysis.
Experimental Workflow
The general workflow for the derivatization and subsequent GC-MS analysis of this compound is outlined below. This process involves sample preparation, the chemical derivatization reaction, and finally, instrumental analysis.
General experimental workflow for derivatization and GC-MS analysis.
Achiral Derivatization Methods
For quantitative analysis of this compound without the need for enantiomeric separation, silylation and acylation are two effective and widely used derivatization techniques.
Silylation Protocol
Silylation involves the replacement of active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent, often used with a catalyst such as trimethylchlorosilane (TMCS).
3.1.1. Silylation Workflow
Silylation derivatization workflow.
3.1.2. Experimental Protocol
-
Sample Preparation: Place a known amount of the this compound sample or a dried extract into a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile or pyridine) to dissolve the sample. Subsequently, add 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
3.1.3. Quantitative Data for Silylated Derivative
The reaction with BSTFA is expected to form the tris-trimethylsilyl derivative.
| Parameter | Value |
| Derivative | N,O,O-Tris(trimethylsilyl)-(R)-4-(1-aminoethyl)phenol |
| Molecular Weight | 369.7 g/mol |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Expected Retention Time | ~12 - 15 min |
| Key Mass Fragments (m/z) | 369 (M+), 354 (M-15), 280, 179 (base peak), 73 |
Note: Retention times are estimates and should be confirmed with a standard under your specific chromatographic conditions.
Acylation Protocol
Acylation involves the reaction of the amine and hydroxyl groups with an acylating agent, typically a perfluorinated anhydride such as trifluoroacetic anhydride (TFAA). This method produces stable and volatile derivatives suitable for GC-MS analysis.[3]
3.2.1. Acylation Workflow
Acylation derivatization workflow.
3.2.2. Experimental Protocol
-
Sample Preparation: Place the dried sample of this compound in a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) followed by 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Tightly cap the vial, vortex, and heat at 60°C for 20 minutes.
-
Work-up: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate.
-
Analysis: Inject a 1 µL aliquot into the GC-MS.
3.2.3. Quantitative Data for Acylated Derivative
Acylation with TFAA is expected to yield the tris-trifluoroacetyl derivative.
| Parameter | Value |
| Derivative | N,O,O-Tris(trifluoroacetyl)-(R)-4-(1-aminoethyl)phenol |
| Molecular Weight | 441.2 g/mol |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Expected Retention Time | ~10 - 13 min |
| Key Mass Fragments (m/z) | 441 (M+), 328, 288, 140 (base peak), 113 |
Note: Retention times are estimates and should be confirmed with a standard under your specific chromatographic conditions.
Chiral Derivatization Protocol for Enantiomeric Separation
To separate and quantify the enantiomers of 4-(1-aminoethyl)phenol, a chiral derivatizing agent is required to form diastereomers that can be separated on a standard achiral GC column. N-trifluoroacetyl-L-prolyl chloride (l-TPC) is a commonly used chiral derivatizing agent for primary and secondary amines.[4][5]
4.1. Chiral Derivatization Workflow
Chiral derivatization workflow.
4.2. Experimental Protocol
-
Initial Silylation (Optional but Recommended): To prevent side reactions with the phenolic hydroxyl group, it is advisable to first silylate the hydroxyl groups. Follow the silylation protocol in section 3.1, but use a milder silylating agent if only the hydroxyl groups are to be derivatized, or proceed with BSTFA to derivatize both hydroxyls.
-
Chiral Derivatization:
-
To the dried (or silylated) sample, add 100 µL of a freshly prepared solution of l-TPC in anhydrous toluene (e.g., 1 mg/mL).
-
Add a small amount of a non-nucleophilic base, such as triethylamine (10 µL), to scavenge the HCl produced during the reaction.
-
Vortex the mixture and let it react at room temperature for 15-30 minutes.
-
-
Work-up:
-
Add 500 µL of a saturated sodium bicarbonate solution to quench the reaction and neutralize excess acid.
-
Vortex and centrifuge to separate the layers.
-
-
Extraction:
-
Carefully transfer the upper organic (toluene) layer to a clean vial.
-
-
Analysis: Inject 1 µL of the organic layer into the GC-MS.
4.3. Quantitative Data for Chiral Derivatives
This procedure will form two diastereomers if starting with a racemic mixture of 4-(1-aminoethyl)phenol. The (R)-enantiomer will form one diastereomer with a specific retention time.
| Parameter | Diastereomer 1 (from L-enantiomer) | Diastereomer 2 (from R-enantiomer) |
| Derivative | N-(trifluoroacetyl-L-prolyl)-O,O-bis(trimethylsilyl)-4-(1-aminoethyl)phenol | N-(trifluoroacetyl-L-prolyl)-O,O-bis(trimethylsilyl)-4-(1-aminoethyl)phenol |
| Molecular Weight | 560.8 g/mol | 560.8 g/mol |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min | Helium at 1.0 mL/min |
| Oven Program | 150°C (1 min), ramp to 300°C at 10°C/min, hold for 10 min | 150°C (1 min), ramp to 300°C at 10°C/min, hold for 10 min |
| Expected Retention Times | Two closely eluting peaks | Two closely eluting peaks |
| Key Mass Fragments (m/z) | 560 (M+), 545 (M-15), 371, 193 (base peak), 166, 73 | 560 (M+), 545 (M-15), 371, 193 (base peak), 166, 73 |
Note: The elution order of the diastereomers should be confirmed using an enantiomerically pure standard of this compound.
Conclusion
The derivatization of this compound is a critical step for its successful analysis by GC-MS. Silylation with BSTFA and acylation with TFAA are robust and reliable methods for quantitative analysis. For the determination of enantiomeric purity, chiral derivatization with N-trifluoroacetyl-L-prolyl chloride provides excellent separation of the resulting diastereomers on a standard achiral column. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to achieve accurate and reproducible results in the GC-MS analysis of this important biogenic amine.
Disclaimer: The quantitative data provided in the tables are based on typical results and may vary depending on the specific instrumentation, chromatographic conditions, and sample matrix. It is recommended to verify these parameters using certified reference standards.
References
- 1. Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-4-(1-aminoethyl)phenol Hydrochloride Salt in Aqueous Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-(1-aminoethyl)phenol hydrochloride is a chiral intermediate of significant interest in pharmaceutical synthesis, particularly as a precursor for β-adrenergic receptor agonists.[1] Its utility in aqueous reaction media is of growing importance for developing greener and more efficient synthetic processes. These application notes provide an overview of its properties, potential applications in aqueous solutions, and detailed protocols for its use in N-acetylation and enzymatic kinetic resolution.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ClNO | [2] |
| Molecular Weight | 173.64 g/mol | [2] |
| CAS Number | 860767-47-1 | [3] |
| Appearance | White to off-white solid | |
| Storage | Room temperature, sealed, dry | [1] |
Applications in Aqueous Reactions
This compound hydrochloride serves as a valuable building block in various aqueous synthetic transformations.
-
Asymmetric Synthesis: As a chiral amine, it can be employed as a catalyst or resolving agent in asymmetric synthesis.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of β-adrenergic receptor agonists.[1]
-
Biocatalysis: The amino and phenol functionalities make it a suitable substrate for various enzymes, enabling highly selective transformations in aqueous media.
Signaling Pathway: β-Adrenergic Receptor Activation
As a precursor to β-adrenergic agonists, understanding the downstream signaling pathway is crucial. β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate a signaling cascade.[4][5]
This pathway illustrates the activation of a β-adrenergic receptor by an agonist, leading to the activation of a Gs protein.[5][6] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in a cellular response such as smooth muscle relaxation.[7][8]
Experimental Protocols
Protocol 1: Aqueous N-Acetylation of this compound Hydrochloride
This protocol describes the selective N-acetylation of the primary amine in the presence of the phenolic hydroxyl group in an aqueous environment.
Workflow Diagram:
Materials:
-
This compound hydrochloride
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in deionized water in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir in the ice bath for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, the N-acetylated product may precipitate out of the solution. If not, slowly add cold water to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold deionized water.
-
Dry the product under vacuum to yield N-acetyl-(R)-4-(1-aminoethyl)phenol.
Table 2: Representative Data for Aqueous N-Acetylation
| Parameter | Value |
| Substrate Concentration | 0.1 - 0.5 M |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 1 - 3 hours |
| Typical Yield | > 90% |
| Purity (by NMR) | > 95% |
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 4-(1-aminoethyl)phenol
This protocol outlines a method for the enzymatic kinetic resolution of racemic 4-(1-aminoethyl)phenol in an aqueous buffer system. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Workflow Diagram:
Materials:
-
Racemic 4-(1-aminoethyl)phenol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Orbital shaker/incubator
-
Filtration apparatus
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Chiral HPLC system for analysis
Procedure:
-
Prepare a solution of racemic 4-(1-aminoethyl)phenol in the aqueous phosphate buffer.
-
Add the immobilized lipase to the solution.
-
Add the acyl donor to the reaction mixture.
-
Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the product and the remaining substrate.
-
Stop the reaction when the conversion reaches approximately 50% to achieve high ee for both the product and the unreacted substrate.
-
Remove the immobilized enzyme by filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The acylated enantiomer and the unreacted enantiomer can then be separated by column chromatography.
Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution
| Parameter | Value |
| Enzyme | Immobilized Candida antarctica Lipase B |
| Substrate Concentration | 10 - 50 mM |
| Acyl Donor | Ethyl acetate (5 eq) |
| Temperature | 35 °C |
| pH | 7.0 |
| Reaction Time for ~50% Conversion | 24 - 48 hours |
| Enantiomeric Excess (ee) of Product | > 95% |
| Enantiomeric Excess (ee) of Substrate | > 95% |
Safety Precautions
This compound hydrochloride is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. 4-(1-Aminoethyl)phenol hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(1-Aminoethyl)phenol hydrochloride (860767-47-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 7. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-(1-aminoethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity in the synthesis of (R)-4-(1-aminoethyl)phenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low to No Product Yield in Asymmetric Reductive Amination
Question: We are attempting the asymmetric reductive amination of 4-hydroxyacetophenone but are observing very low to no formation of this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Low yield in asymmetric reductive amination is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Purity: Verify the purity of your starting materials, especially the 4-hydroxyacetophenone and the amine source (e.g., ammonia or an ammonium salt). Impurities can interfere with the catalyst and the reaction.
-
Solvent Quality: Ensure you are using anhydrous solvents, as water can inhibit the formation of the imine intermediate.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions, especially if using sensitive catalysts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in asymmetric reductive amination.
Detailed Troubleshooting Steps:
-
Inefficient Imine Formation: The equilibrium between the ketone and amine to form the imine may not be favorable.
-
pH Adjustment: Imine formation is often favored under slightly acidic conditions (pH 4-6). You can add a catalytic amount of a weak acid like acetic acid.
-
Water Removal: The formation of an imine from a ketone and an amine releases a molecule of water. This equilibrium can be shifted towards the imine by removing water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
Temperature: Increasing the reaction temperature can sometimes favor imine formation, but this should be done cautiously to avoid side reactions.
-
-
Ineffective Reduction of the Imine: The reducing agent may not be effectively reducing the formed imine.
-
Choice of Reducing Agent: Common reducing agents for this transformation include H₂ with a chiral catalyst (e.g., a Ru- or Ir-based catalyst), or chiral reducing agents like those derived from boranes. Ensure the chosen reducing agent is compatible with the other functional groups in the molecule.
-
Activity of Reducing Agent: If using a hydride source, ensure it has not degraded. Test its activity on a simpler substrate if in doubt.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or by the product itself. Consider increasing the catalyst loading or using a more robust catalyst.
-
Issue 2: Poor Enantiomeric Excess (ee)
Question: We have successfully synthesized this compound, but the enantiomeric excess is consistently low. How can we improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is a critical challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.
Troubleshooting Workflow for Poor Enantiomeric Excess:
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Troubleshooting Steps:
-
Chiral Catalyst/Auxiliary:
-
Purity: The enantiomeric purity of your chiral catalyst or auxiliary is paramount. Even small amounts of the opposite enantiomer can significantly decrease the final product's ee. Verify the purity of your chiral source.
-
Integrity: Ensure the catalyst or auxiliary has not decomposed.
-
-
Reaction Temperature:
-
Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer. Experiment with a range of temperatures.
-
-
Solvent Effects:
-
The solvent can play a crucial role in the organization of the transition state. A solvent screen is highly recommended. Solvents with different polarities and coordinating abilities can have a significant impact on the ee.
-
-
Hydrogen Pressure (for catalytic hydrogenation):
-
The pressure of hydrogen gas can influence the rate of reduction and, in some cases, the enantioselectivity. An optimization of the pressure may be necessary.
-
-
Chiral Ligand:
-
If you are using a metal catalyst with a chiral ligand, the structure of the ligand is critical. Screening a variety of ligands with different electronic and steric properties can lead to significant improvements in ee.
-
-
Additives:
-
In some cases, the addition of certain salts or other additives can enhance enantioselectivity by influencing the catalyst's active state or the reaction mechanism.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The primary synthetic strategies include:
-
Asymmetric Reductive Amination of 4-hydroxyacetophenone: This is a direct and atom-economical approach where the ketone is reacted with an amine source in the presence of a chiral catalyst and a reducing agent.
-
Enzymatic Synthesis: Biocatalysis using enzymes like transaminases can offer high enantioselectivity under mild reaction conditions.
-
Use of Chiral Auxiliaries: A chiral auxiliary, such as (S)-1-phenylethylamine, can be attached to a precursor, followed by a diastereoselective reaction to introduce the new stereocenter, and subsequent removal of the auxiliary.
Q2: How can I purify the final product to improve its enantiomeric excess?
A2: If the enantiomeric excess of your product is not satisfactory, you may be able to improve it through purification:
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate the enantiomers.
-
Diastereomeric Salt Resolution: The racemic or enantioenriched amine can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization. The desired enantiomer can then be liberated by treatment with a base.
Q3: What are common side products in the synthesis of this compound?
A3: Common side products can include:
-
The corresponding alcohol: Reduction of the starting ketone (4-hydroxyacetophenone) to 1-(4-hydroxyphenyl)ethanol.
-
Over-alkylation products: If the reaction conditions are not well-controlled, the product amine can react further.
-
Products from side reactions of the starting materials: Depending on the reaction conditions, other functional groups in the starting materials might react.
Q4: Can you provide a comparison of the different synthetic methods?
A4: The choice of synthetic method depends on factors like available resources, desired scale, and required enantiopurity. The following table provides a general comparison. Note: The presented values are representative and may vary based on specific reaction conditions and optimization.
| Parameter | Asymmetric Reductive Amination | Enzymatic Synthesis | Chiral Auxiliary |
| Starting Materials | 4-hydroxyacetophenone, Amine Source | 4-hydroxyacetophenone, Amine Donor | Precursor acid/ketone, Chiral Auxiliary |
| Key Reagents | Chiral Catalyst (e.g., Ru/Ir complex), Reducing Agent (e.g., H₂) | Transaminase Enzyme, PLP cofactor | Coupling agents, Grignard/organolithium reagents |
| Reaction Conditions | Often requires pressure and/or elevated temperature | Mild (near room temperature and neutral pH) | Often requires cryogenic temperatures |
| Typical Yield | Moderate to High | Moderate to High | Moderate (multi-step) |
| Typical ee | Good to Excellent (>90%) | Excellent (>99%) | Good to Excellent (>95% de) |
| Advantages | Atom-economical, direct | High enantioselectivity, environmentally friendly | Well-established, reliable |
| Disadvantages | Cost of catalyst, may require high pressure | Limited substrate scope, enzyme cost/availability | Multi-step, poor atom economy |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 4-hydroxyacetophenone
This protocol is a general guideline and requires optimization for specific catalysts and equipment.
Materials:
-
4-hydroxyacetophenone
-
Ammonium source (e.g., ammonium acetate)
-
Chiral catalyst (e.g., Ru(OAc)₂( (R)-BINAP) )
-
Solvent (e.g., methanol, isopropanol)
-
Hydrogen gas source
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor, add 4-hydroxyacetophenone (1.0 eq), ammonium acetate (1.5-2.0 eq), and the chiral catalyst (0.01-0.1 mol%).
-
Purge the reactor with an inert gas (e.g., argon).
-
Add the degassed solvent to the reactor.
-
Seal the reactor and pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain this compound.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Protocol 2: Enzymatic Synthesis using a Transaminase
This protocol is a general guideline and the specific enzyme, amine donor, and conditions will need to be optimized.
Materials:
-
4-hydroxyacetophenone
-
Transaminase enzyme (e.g., from Arthrobacter sp.)
-
Amine donor (e.g., isopropylamine or (R)-α-methylbenzylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if needed
Procedure:
-
In a temperature-controlled vessel, prepare a buffer solution containing the PLP cofactor.
-
Add the transaminase enzyme to the buffer solution.
-
Add the amine donor to the reaction mixture.
-
Dissolve the 4-hydroxyacetophenone in a minimal amount of a water-miscible co-solvent (like DMSO) if its solubility in the buffer is low, and add it to the reaction mixture.
-
Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).
-
Monitor the reaction progress by HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent or by adjusting the pH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
-
Determine the yield and enantiomeric excess.
Protocol 3: Synthesis using a Chiral Auxiliary ((S)-1-Phenylethylamine)
This is a multi-step synthesis that involves the formation of a chiral imine followed by diastereoselective reduction.
Step 1: Formation of the Chiral Imine
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve 4-hydroxyacetophenone (1.0 eq) and (S)-1-phenylethylamine (1.05 eq) in a suitable solvent like toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chiral imine.
Step 2: Diastereoselective Reduction
-
Dissolve the crude chiral imine in a dry solvent (e.g., THF or methanol) under an inert atmosphere and cool to a low temperature (e.g., -78 °C or 0 °C).
-
Add a reducing agent (e.g., NaBH₄) portion-wise. The choice of reducing agent and temperature can influence the diastereoselectivity.
-
Stir the reaction at the low temperature for a few hours, then allow it to warm to room temperature.
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude diastereomeric amine.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be removed by catalytic hydrogenation. Dissolve the product from Step 2 in a solvent like methanol and add a palladium catalyst (e.g., Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate.
-
Purify the product by column chromatography to obtain this compound.
Visualizations
Caption: Overview of synthetic workflows for this compound.
Purification challenges and recrystallization of (R)-4-(1-aminoethyl)phenol
Welcome to the technical support center for the purification and recrystallization of (R)-4-(1-aminoethyl)phenol. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges include:
-
Chiral Purity: Separating the desired (R)-enantiomer from its (S)-enantiomer is often the most critical step. This is typically achieved through chiral resolution by forming diastereomeric salts.
-
Chemical Purity: Removing process-related impurities, such as unreacted starting materials (e.g., 4'-hydroxyacetophenone), byproducts of the synthesis, and residual solvents, is essential.
-
Compound Stability: As a phenolic amine, this compound can be susceptible to oxidation, leading to the formation of colored impurities. The phenolic hydroxyl group also imparts pH-sensitive solubility.
Q2: How can I improve the chiral purity of my this compound?
A2: Chiral purity is typically enhanced through the process of chiral resolution. This involves reacting the racemic (R/S)-4-(1-aminoethyl)phenol with a chiral resolving agent, most commonly a derivative of tartaric acid such as (+)-O,O'-dibenzoyl-D-tartaric acid ((+)-DBTA) or (+)-O,O'-di-p-toluoyl-D-tartaric acid ((+)-DPTTA). This reaction forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]
Q3: My purified this compound is discolored (pink or brown). What is the cause and how can I prevent it?
A3: Discoloration is usually a sign of oxidation. Phenolic compounds are prone to oxidation, which can be accelerated by exposure to air, light, high temperatures, or basic pH conditions. To minimize discoloration:
-
Conduct purification and recrystallization steps under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Avoid prolonged exposure to high temperatures.
-
Store the purified material in a cool, dark place under an inert atmosphere.
Q4: What is the best way to remove residual solvents from the final product?
A4: Residual solvents can be removed by drying the purified crystals under high vacuum. The temperature should be kept as low as reasonably possible to avoid degradation of the product. If a high-boiling point solvent was used, co-evaporation with a lower-boiling point solvent in which the product is insoluble can be an effective technique.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Identification | Suggested Solution |
| Incorrect Solvent Choice | The compound is too soluble in the cold solvent. | Perform a solvent screen to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] |
| Too Much Solvent Used | Crystals do not form upon cooling, or the yield is very low. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Cooling Too Rapidly | Formation of fine powder instead of crystals, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the solution during cooling. |
| Incomplete Crystallization | Significant amount of product remains in the mother liquor. | After initial cooling, place the flask in an ice bath for an extended period (e.g., 1-2 hours) to maximize crystal formation. |
Issue 2: Persistent Impurities in the Final Product
| Type of Impurity | Identification Method | Suggested Purification Strategy |
| (S)-4-(1-aminoethyl)phenol | Chiral HPLC | Perform chiral resolution by forming diastereomeric salts with a suitable chiral acid (e.g., (+)-DBTA) and recrystallize the desired diastereomer. |
| Starting Materials (e.g., 4'-hydroxyacetophenone) | HPLC, ¹H NMR | Optimize reaction conditions to ensure complete conversion. For purification, recrystallization may be effective if the solubility profiles are different. Column chromatography can also be used. |
| Byproducts from Side Reactions | HPLC, LC-MS, NMR | Recrystallization from a different solvent system may help. Preparative HPLC is an option for difficult-to-separate impurities. |
| Oxidation Products (Colored Impurities) | Visual inspection, UV-Vis | Recrystallization with the addition of a small amount of a reducing agent like sodium bisulfite may help. Perform purification under an inert atmosphere. |
Experimental Protocols
Protocol 1: Chiral Resolution and Purification of this compound
This protocol describes the separation of the (R)-enantiomer from a racemic mixture of 4-(1-aminoethyl)phenol using (+)-O,O'-dibenzoyl-D-tartaric acid ((+)-DBTA).
Materials:
-
Racemic 4-(1-aminoethyl)phenol
-
(+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Methanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 4-(1-aminoethyl)phenol in a minimal amount of hot methanol.
-
In a separate flask, dissolve 0.5 molar equivalents of (+)-DBTA in hot methanol.
-
Slowly add the (+)-DBTA solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with (+)-DBTA should preferentially crystallize.
-
Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
The enantiomeric purity of the salt can be checked at this stage by liberating a small sample of the amine and analyzing it by chiral HPLC.
-
If necessary, the diastereomeric salt can be recrystallized from fresh hot methanol to improve its purity.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of water and dichloromethane.
-
Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) and all the solid has dissolved.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield this compound.
-
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of the free base of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Stirring and heating on a hot plate will be necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to complete the crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Data Presentation
Table 1: Hypothetical Solubility Data for 4-(1-aminoethyl)phenol
Note: The following data is illustrative and based on the general solubility of aminophenols.[2] Experimental verification is recommended.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C (Ethanol b.p.) or 100°C (Water b.p.) ( g/100 mL) |
| Water | ~1.5 | > 10 |
| Ethanol | ~10 | > 30 |
| Acetone | > 20 | > 50 |
| Dichloromethane | ~2 | ~15 |
| Heptane | < 0.1 | < 0.5 |
Table 2: Typical Results of Chiral Resolution
| Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of (R)-amine |
| (+)-DBTA | Methanol | 40-45 | > 98 |
| (+)-DPTTA | Ethanol | 38-43 | > 97 |
Mandatory Visualizations
Caption: A flowchart illustrating the overall purification process.
Caption: A logical workflow for troubleshooting low recrystallization yields.
References
(R)-4-(1-aminoethyl)phenol stability and optimal storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and optimal storage of (R)-4-(1-aminoethyl)phenol. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended 0-8 °C in a tightly sealed container, protected from light. 2. Assess Purity: Perform a purity analysis using a stability-indicating HPLC method (see Experimental Protocols section). 3. Aliquot Samples: To avoid repeated freeze-thaw cycles or exposure of the entire stock to air, aliquot the compound into smaller, single-use vials upon receipt. |
| Discoloration of the solid compound (e.g., turning pink or brown). | Oxidation of the phenolic group. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and basic pH conditions. | 1. Inert Atmosphere: If possible, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Always store in an amber vial or a container wrapped in aluminum foil to protect from light. 3. pH Control: When preparing solutions, use buffers with a slightly acidic pH if compatible with your experimental design, as phenolic compounds are generally more stable under these conditions.[1] |
| Precipitate formation in prepared solutions. | Poor solubility or degradation leading to insoluble products. | 1. Solvent Selection: Confirm the appropriate solvent and concentration for your experiment. This compound is moderately soluble in alcohols. 2. Fresh Solutions: Prepare solutions fresh for each experiment. Avoid long-term storage of solutions, especially at room temperature. 3. Filtration: If a freshly prepared solution shows particulate matter, it may be due to insoluble impurities. Filter the solution through a 0.22 µm syringe filter before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container at 0-8 °C.[2] It is also crucial to protect the compound from light and moisture. Some suppliers recommend handling and storing under an inert gas as it is sensitive to air and light.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light and oxygen. As a phenolic compound, it is prone to degradation, particularly in neutral to basic solutions and when exposed to air and light.[3][4] It is strongly recommended to prepare solutions fresh before use. If short-term storage is necessary, store the solution at 2-8 °C, protected from light, and use it as soon as possible.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, compounds with a 4-aminophenol structure are known to be susceptible to oxidation. The primary degradation pathway is likely the oxidation of the phenolic hydroxyl group and the amino group, potentially forming quinone-imine type structures, which can then polymerize to form colored impurities.[1][4]
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the intact compound from its potential degradation products. See the Experimental Protocols section for a general procedure.
Quantitative Stability Data
| Condition | Potential for Degradation | Recommendations |
| Temperature | Increased temperature accelerates degradation. | Store at 0-8 °C. Avoid exposure to high temperatures. |
| Light | UV and visible light can induce photodegradation. | Store in amber vials or protect from light with opaque wrapping. |
| pH | More stable in acidic pH; degradation increases in neutral to basic pH.[1] | Maintain a slightly acidic pH for solutions when possible. |
| Oxygen | Susceptible to oxidation. | Handle under an inert atmosphere (e.g., nitrogen, argon) if possible. Keep containers tightly sealed. |
| Humidity | May be hygroscopic. | Store in a dry environment. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect degradation products. Note: This is a starting point and may require optimization for your specific equipment and requirements.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Ammonium acetate or formate buffer (pH 3-5)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase A: Buffer solution (e.g., 20 mM ammonium acetate, pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%), and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute any less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or a wavelength determined by UV scan of the compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the reference standard and the sample to be tested in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
-
The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to understand the degradation pathways of the compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Also, heat the stock solution at 80 °C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 24-48 hours).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: A potential oxidative degradation pathway for this compound.
References
Identifying and minimizing side products in (R)-4-(1-aminoethyl)phenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-4-(1-aminoethyl)phenol. Our goal is to help you identify and minimize side products in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile chiral intermediate. The most common reactions involving this compound are N-alkylation, N-acylation, and reductive amination to introduce substituents on the primary amine. These modifications are frequently used in the synthesis of pharmaceuticals and other bioactive molecules.
Q2: What are the primary side products I should be aware of when working with this compound?
A2: Due to the presence of three reactive sites (the primary amine, the phenolic hydroxyl group, and the chiral center), several side products can form. The most common include:
-
O-alkylation/O-acylation products: Reaction at the hydroxyl group instead of the desired amino group.
-
N,N-dialkylation products: The addition of two alkyl groups to the nitrogen atom, which can occur as the initially formed secondary amine is often more nucleophilic than the starting primary amine.[1][2]
-
N,O-dialkylation/acylation products: Reaction at both the amino and hydroxyl groups.
-
Racemization: Loss of stereochemical purity at the chiral center, leading to a mixture of (R) and (S) enantiomers.
-
Unreacted starting material and intermediates: Incomplete reactions can leave starting material or intermediates, such as the Schiff base in reductive amination, as impurities.
Q3: How can I selectively achieve N-alkylation over O-alkylation?
A3: Selective N-alkylation is favored due to the higher nucleophilicity of the amine compared to the phenolic hydroxyl group.[3] However, to further enhance selectivity, you can:
-
Choose appropriate reaction conditions: Using a non-polar aprotic solvent and a mild, non-hindered base can favor N-alkylation.
-
Protect the hydroxyl group: Temporarily protecting the phenol as an ether (e.g., benzyl ether) or a silyl ether allows for selective N-alkylation, followed by a deprotection step.[4][5]
Q4: What is the best way to prevent N,N-dialkylation during reductive amination?
A4: Preventing the formation of the tertiary amine byproduct is a common challenge.[1][2] Strategies to promote mono-alkylation include:
-
Controlling stoichiometry: Using a slight excess of the primary amine relative to the aldehyde or ketone can outcompete the secondary amine product for reaction with the carbonyl compound.[6]
-
Stepwise procedure: Forming the imine first by reacting this compound with the carbonyl compound, and then adding the reducing agent, can minimize the presence of the secondary amine during the reduction step.[7]
-
Choice of reducing agent: Milder reducing agents like sodium triacetoxyborohydride (STAB) can be more selective for the imine reduction over further alkylation.[7]
Q5: How can I minimize racemization of the chiral center?
A5: The benzylic proton is susceptible to abstraction under basic or high-temperature conditions, leading to racemization. To minimize this:
-
Use mild reaction conditions: Employ the lowest possible temperature and mild bases.
-
Avoid prolonged reaction times: Monitor the reaction closely and work it up as soon as it is complete.
-
Catalyst choice: For certain reactions, the choice of catalyst can influence the degree of racemization.
Troubleshooting Guides
Problem 1: Presence of O-Alkylated Side Product in N-Alkylation Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC/LC-MS analysis shows two major products, one corresponding to the desired N-alkylated product and another less polar spot. | Reaction conditions favor O-alkylation. The base used may be too strong, leading to significant deprotonation of the phenol. | 1. Modify the base: Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). 2. Change the solvent: Use a less polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). 3. Lower the temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. 4. Protect the hydroxyl group: If selectivity remains an issue, consider protecting the phenol before N-alkylation (see Protocol 2). |
Problem 2: Formation of N,N-Dialkylated Product in Reductive Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrometry analysis indicates a significant peak corresponding to the mass of the dialkylated product. | The secondary amine product is more reactive than the starting primary amine and reacts with the remaining aldehyde/ketone. | 1. Adjust stoichiometry: Use a 1.5 to 2-fold excess of this compound relative to the carbonyl compound. 2. Slow addition of carbonyl: Add the aldehyde or ketone slowly to the reaction mixture to maintain its low concentration. 3. Perform a stepwise reaction: Stir the amine and carbonyl compound together for 1-2 hours to form the imine before adding the reducing agent.[7] 4. Use a less reactive reducing agent: Employ sodium triacetoxyborohydride (STAB) instead of stronger reducing agents like sodium borohydride. |
Problem 3: Loss of Enantiomeric Purity (Racemization)
| Symptom | Possible Cause | Troubleshooting Steps |
| Chiral HPLC analysis shows the presence of the undesired (S)-enantiomer. | The reaction conditions (high temperature, strong base) are causing abstraction of the benzylic proton, leading to racemization. | 1. Reduce reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a weaker base: If a base is required, opt for a milder one. 3. Minimize reaction time: Monitor the reaction progress and quench it as soon as the starting material is consumed. |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation of Aminophenols
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | N-Alkylation Yield (%) | O-Alkylation Yield (%) | Reference |
| 1 | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | >95 (as N-alkyl) | Not reported (O-alkylation after protection) | [4][5] |
| 2 | 2-Chloroethanol | K₂CO₃/Na₂CO₃ | Methanol | RT | 64-80 (mono-N-alkylated) | Not applicable | [8] |
| 3 | Benzyl Bromide | None (reductive amination) | Methanol | RT | 98.3 | 0 | [4] |
Table 2: Yields of Selective N-Alkylation of Aminophenols via Reductive Amination
| Entry | Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH₄ | Methanol | 98.3 | [4] |
| 2 | Salicylaldehyde | NaBH₄ | Methanol | 90.7 | [4] |
| 3 | p-Anisaldehyde | NaBH₄ | Methanol | 94.5 | [4] |
| 4 | p-Chlorobenzaldehyde | NaBH₄ | Methanol | 89.1 | [4] |
Experimental Protocols
Protocol 1: Selective N-Alkylation via One-Pot Reductive Amination[4]
This protocol describes the selective mono-N-alkylation of this compound using an aldehyde and sodium borohydride.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add the aldehyde (1 equivalent) to the solution and stir at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for another hour.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volume of methanol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective O-Alkylation via Amino Group Protection[4][5]
This protocol outlines the selective O-alkylation by first protecting the amino group as an imine.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
1N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Protection: Dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in methanol. Stir for 1 hour at room temperature. Remove the solvent under reduced pressure to obtain the crude N-benzylidene intermediate.
-
O-Alkylation: Dissolve the crude intermediate in acetone. Add potassium carbonate (2 equivalents) and the alkyl halide (1 equivalent). Reflux the mixture for 20 hours.
-
Deprotection: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate. To the residue, add dichloromethane and 1N HCl and stir vigorously for 1 hour. Separate the aqueous layer, neutralize with sodium bicarbonate, and extract with dichloromethane.
-
Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: N-Acylation with Acetyl Chloride[9]
This protocol describes the N-acetylation of an amino group.
Materials:
-
This compound
-
Acetyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
A suitable solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound (1 equivalent) and the base (1.1 equivalents) in the solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. thieme-connect.de [thieme-connect.de]
Technical Support Center: Optimizing N-alkylation of (R)-4-(1-aminoethyl)phenol
Welcome to the technical support center for the N-alkylation of (R)-4-(1-aminoethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of N-alkylated derivatives of this chiral phenolic amine.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-alkylation of this compound can arise from several factors, including incomplete reaction, side reactions, or product degradation. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The primary amine needs to be sufficiently nucleophilic to attack the alkylating agent. Ensure your base is strong enough to deprotonate the amine.
-
Weak Bases (e.g., K₂CO₃, NaHCO₃): These are often sufficient for reactive alkylating agents like benzyl bromide or allyl bromide.
-
Stronger Bases (e.g., Cs₂CO₃, DBU): Consider these for less reactive alkylating agents.
-
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.
-
Reaction Temperature: Increasing the temperature can enhance the reaction rate, but excessive heat may lead to side reactions or decomposition. A gradual increase while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are generally good choices as they effectively dissolve the reactants. The choice of solvent can influence reaction rates and selectivity.
-
Steric Hindrance: If either your alkylating agent or the amine is sterically bulky, the reaction rate may be slow. In such cases, longer reaction times and higher temperatures might be necessary.
-
Reagent Purity: Ensure all your reagents and solvents are pure and anhydrous, as impurities, especially water, can interfere with the reaction.
Question: I am observing a significant amount of di-N-alkylated product. How can I favor mono-alkylation?
Answer:
Over-alkylation is a common side reaction because the secondary amine product is often more nucleophilic than the starting primary amine.[1] To promote mono-alkylation:
-
Control Stoichiometry: Use an excess of this compound relative to the alkylating agent. A 2:1 or 3:1 molar ratio of amine to alkylating agent can significantly favor the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.
-
Consider Reductive Amination: This is often a superior method for achieving selective mono-alkylation.[1] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ.
Question: My reaction is producing a significant amount of O-alkylated byproduct. How can I promote selective N-alkylation?
Answer:
The phenolic hydroxyl group is also nucleophilic and can compete with the amine for the alkylating agent, leading to O-alkylation. The selectivity between N- and O-alkylation is influenced by several factors.[2][3]
-
Basicity and Nucleophilicity: The nitrogen of the primary amine is generally more nucleophilic than the phenolic oxygen, favoring N-alkylation.[2]
-
Solvent Effects:
-
Polar aprotic solvents (DMF, DMSO, Acetonitrile): These solvents are generally preferred for N-alkylation.
-
Protic solvents (e.g., water, alcohols): These can solvate the phenoxide ion through hydrogen bonding, potentially increasing the relative nucleophilicity of the nitrogen and favoring N-alkylation. However, they can also interfere with some bases.
-
-
Protecting Groups: If selective N-alkylation remains challenging, consider protecting the phenol group. A common strategy involves reacting the aminophenol with benzaldehyde to form an imine, which protects the amine. The phenol can then be alkylated, followed by hydrolysis of the imine to reveal the N-alkylated aminophenol.[4]
-
Choice of Base: The choice of base can influence the relative amounts of phenoxide and free amine in the reaction mixture. Experimenting with different bases may be necessary to optimize for N-alkylation.
Question: How can I purify my N-alkylated product from unreacted starting material and byproducts?
Answer:
Purification can often be achieved through the following methods:
-
Extraction: After the reaction, a standard aqueous workup can help remove inorganic salts and highly polar impurities. Adjusting the pH of the aqueous layer can be used to separate the basic amine product from neutral or acidic impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired N-alkylated product from the starting amine, di-alkylated product, and any O-alkylated byproducts. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.
Frequently Asked Questions (FAQs)
Q1: What are the two main strategies for the N-alkylation of this compound?
A1: The two primary methods are:
-
Direct N-Alkylation: This involves reacting the amine with an alkyl halide (or other electrophile with a good leaving group) in the presence of a base.
-
Reductive Amination: This is a two-step, one-pot reaction where the amine first reacts with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine using a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[5]
Q2: Will the chirality of this compound be affected during N-alkylation?
A2: For both direct alkylation and reductive amination under standard conditions, the reaction occurs at the nitrogen atom and does not involve the chiral center at the benzylic carbon. Therefore, the stereochemistry is generally retained, and you will obtain the (R)-enantiomer of the N-alkylated product.[1]
Q3: What are some common side reactions to be aware of?
A3: Besides the desired mono-N-alkylation, you may encounter:
-
Di-N-alkylation: The product secondary amine reacts further with the alkylating agent.
-
O-alkylation: The phenolic hydroxyl group reacts with the alkylating agent.
-
Elimination: With certain alkyl halides (especially secondary and tertiary), elimination can be a competing reaction.
Q4: Can I use alcohols directly as alkylating agents?
A4: Yes, this is possible through a "borrowing hydrogen" or "hydrogen autotransfer" strategy, which typically requires a transition metal catalyst (e.g., based on ruthenium, iridium, or iron).[6][7][8] The alcohol is temporarily oxidized to an aldehyde or ketone in situ, which then undergoes reductive amination with the amine. This is considered a green chemistry approach as the only byproduct is water.
Data Presentation
Table 1: Reductive Amination of Aminophenols with Aldehydes
| Entry | Aminophenol | Aldehyde | Product | Yield (%) | Reference |
| 1 | o-Aminophenol | Benzaldehyde | 2-((benzylamino)methyl)phenol | 98.3 | [9] |
| 2 | o-Aminophenol | 4-Hydroxybenzaldehyde | 2-(((4-hydroxybenzyl)amino)methyl)phenol | 90.7 | [9] |
| 3 | o-Aminophenol | 4-Methoxybenzaldehyde | 2-(((4-methoxybenzyl)amino)methyl)phenol | 94.5 | [9] |
| 4 | o-Aminophenol | 4-Chlorobenzaldehyde | 2-(((4-chlorobenz)amino)methyl)phenol | 89.1 | [9] |
| 5 | p-Aminophenol | Benzaldehyde | 4-((benzylamino)methyl)phenol | 96.7 | [9] |
Note: The data in this table is for aminophenols in general and serves as a guide for expected reactivity. Specific yields for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol is a general guideline for the reductive amination of an aminophenol with an aldehyde.
-
Imine Formation: In a round-bottom flask, dissolve the aminophenol (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent such as methanol or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and continue stirring until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. If necessary, adjust the pH to be slightly basic with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[10]
Protocol 2: General Procedure for Direct N-Alkylation with an Alkyl Halide
This protocol provides a general method for the direct N-alkylation of a primary amine.
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 - 3.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq.).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0 eq.) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.
-
Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[10]
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies for achieving selective mono-N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. mdpi.com [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. iris.unica.it [iris.unica.it]
- 8. research.rug.nl [research.rug.nl]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]
- 10. benchchem.com [benchchem.com]
How to prevent racemization during (R)-4-(1-aminoethyl)phenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of (R)-4-(1-aminoethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). In the context of this compound synthesis, this is a significant problem because the biological and pharmacological activity of chiral molecules is often highly dependent on their specific three-dimensional structure. The (R)-enantiomer may possess the desired therapeutic effect, while the (S)-enantiomer could be inactive or even exhibit undesirable side effects. Therefore, maintaining high enantiomeric purity is crucial for the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the primary causes of racemization during the synthesis of this compound?
A2: The primary causes of racemization in this synthesis, and for similar chiral benzylic amines, include:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the inversion barrier of the chiral center.
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as imines or carbocations at the benzylic position, are highly susceptible to racemization. The benzylic proton is relatively acidic and can be abstracted under basic conditions, leading to a planar carbanion that can be reprotonated from either face.
-
Inappropriate Reagents and Solvents: Certain reagents and solvents can promote the formation of racemizable intermediates. For instance, polar protic solvents can stabilize charged, achiral intermediates, thereby facilitating racemization.
Q3: At which stages of the synthesis is racemization most likely to occur?
A3: Racemization can occur at several stages:
-
During the formation of the amine: If the synthesis involves the reduction of an imine formed from 4-hydroxyacetophenone, the imine itself is achiral and its reduction can lead to a racemic mixture if a non-stereoselective reducing agent is used.
-
During functional group manipulations: Any step that involves harsh acidic or basic conditions, or high temperatures, can potentially lead to racemization of the chiral center once it is formed. This includes the removal of protecting groups.
-
During work-up and purification: Prolonged exposure to non-neutral pH during extraction or chromatography can also contribute to a loss of enantiomeric purity.
Q4: How can I accurately determine the enantiomeric excess (ee) of my synthesized this compound?
A4: The most common and reliable method for determining the enantiomeric excess of this compound is through Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Polysaccharide-based CSPs are often effective for this class of compounds.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee) in the final product. | Racemization occurring during the reaction. | 1. Lower the reaction temperature: If synthetically feasible, reducing the temperature can significantly decrease the rate of racemization. 2. Use milder reagents: Opt for less harsh acids or bases. For example, use a weaker organic base instead of a strong inorganic base. 3. Optimize reaction time: Avoid unnecessarily long reaction times to minimize the exposure of the chiral center to conditions that promote racemization. |
| Formation of an achiral intermediate. | 1. Choose a stereoselective synthesis route: Employ a method like asymmetric transfer hydrogenation of a ketone precursor, which creates the chiral center with high enantioselectivity from the outset. 2. Use protecting groups: Protect the amine functionality with a suitable protecting group (e.g., Boc) under mild conditions to prevent the formation of a racemizable imine intermediate in subsequent steps. | |
| Loss of enantiomeric purity during work-up or purification. | Exposure to acidic or basic conditions. | 1. Maintain neutral pH: During aqueous work-up, use buffered solutions to maintain a pH as close to neutral as possible. 2. Careful selection of chromatography conditions: If using column chromatography, opt for neutral stationary phases and solvent systems. Avoid prolonged exposure to silica gel, which can be slightly acidic. |
| Inconsistent ee values between batches. | Variations in reaction conditions. | 1. Strictly control reaction parameters: Ensure consistent temperature, reaction time, and reagent stoichiometry for each batch. 2. Use high-purity reagents and solvents: Impurities can sometimes catalyze side reactions, including racemization. |
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Excess in Asymmetric Transfer Hydrogenation of 4'-Hydroxyacetophenone
| Temperature (°C) | Enantiomeric Excess (ee) of (R)-1-(4-hydroxyphenyl)ethanol (%) |
| 25 | 98 |
| 40 | 95 |
| 60 | 91 |
Note: Data is illustrative and based on typical trends observed for asymmetric transfer hydrogenation reactions. Actual results may vary depending on the specific catalyst and reaction conditions.
Table 2: Influence of pH on the Stability of this compound
| pH | Racemization Rate (relative) |
| 5 | Very Low |
| 7 | Low |
| 9 | Moderate |
| 11 | High |
Note: This table illustrates the general trend that racemization of benzylic amines increases with higher pH.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-1-(4-hydroxyphenyl)ethanol via Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric reduction of 4'-hydroxyacetophenone to (R)-1-(4-hydroxyphenyl)ethanol, a key intermediate for this compound.
-
Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral catalyst, such as RuCl--INVALID-LINK--, is prepared in an appropriate solvent (e.g., isopropanol).
-
Reaction Setup: To a solution of 4'-hydroxyacetophenone in a 5:2 mixture of formic acid and triethylamine (as the hydrogen source) under a nitrogen atmosphere, add the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) and monitor the progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford (R)-1-(4-hydroxyphenyl)ethanol.
-
Chiral HPLC Analysis: Determine the enantiomeric excess of the product using a chiral HPLC column (e.g., a polysaccharide-based column) with a suitable mobile phase.
Protocol 2: Conversion of (R)-1-(4-hydroxyphenyl)ethanol to this compound via Mitsunobu Reaction
This protocol describes the conversion of the chiral alcohol to the corresponding amine with inversion of stereochemistry.
-
Reaction Setup: To a solution of (R)-1-(4-hydroxyphenyl)ethanol, triphenylphosphine (PPh₃), and phthalimide in anhydrous THF at 0°C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the N-protected intermediate.
-
Deprotection: Treat the N-protected intermediate with hydrazine hydrate in ethanol at reflux to remove the phthalimide group.
-
Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by an appropriate method (e.g., crystallization or chromatography) to obtain this compound.
-
Chiral HPLC Analysis: Confirm the enantiomeric purity of the final product by chiral HPLC.
Visualizations
Caption: Mechanism of base-catalyzed racemization of this compound.
Caption: Recommended enantioselective synthesis workflow for this compound.
Scale-up considerations for industrial production of (R)-4-(1-aminoethyl)phenol
This technical support center is designed for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of (R)-4-(1-aminoethyl)phenol. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
1. What is the most common industrial synthesis route for this compound?
The most prevalent and sustainable industrial route is the asymmetric reductive amination of 4'-hydroxyacetophenone. This is often achieved using biocatalysis, employing an engineered (R)-selective amine dehydrogenase or a transaminase enzyme. This method is favored for its high enantioselectivity and operation under mild conditions.[1][2][3]
2. What are the critical starting materials and their required purity?
The primary starting materials are 4'-hydroxyacetophenone and an amine source, typically ammonia or an ammonia equivalent.[4] It is crucial that the 4'-hydroxyacetophenone be of high purity (typically >99%) to avoid side reactions and catalyst inhibition. The enzyme (biocatalyst) is another critical component, and its activity and stability should be well-characterized.
3. What are the key process parameters to control during the enzymatic reductive amination?
Critical parameters include:
-
pH: The optimal pH for the enzymatic reaction is crucial for both enzyme activity and stability.
-
Temperature: Must be controlled to ensure optimal enzyme performance without causing denaturation.
-
Substrate and Cofactor Concentration: The concentrations of 4'-hydroxyacetophenone, the amine donor, and the cofactor (e.g., NADH/NADPH) need to be optimized for maximum conversion and to avoid substrate or product inhibition.[1]
-
Mixing/Agitation: Adequate mixing is required to ensure homogeneity in the reactor, especially when dealing with slurries or immobilized enzymes.
4. How is the enantiomeric excess (e.e.) of this compound typically determined at an industrial scale?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess.[5] Supercritical Fluid Chromatography (SFC) is also gaining traction as a faster and more environmentally friendly alternative.[1]
5. What are the common methods for purification of the final product?
Purification typically involves crystallization. The crude product, after work-up to remove the enzyme and unreacted starting materials, is dissolved in a suitable solvent system and crystallized to achieve the desired purity. The choice of solvent is critical to ensure good recovery of the desired (R)-enantiomer while leaving impurities behind.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Enzyme Activity | Verify enzyme activity before starting the reaction. | Use a fresh batch of enzyme or a previously validated lot. Ensure proper storage conditions were maintained. |
| Sub-optimal pH or Temperature | Monitor and control pH and temperature throughout the reaction. | Calibrate probes and ensure the reactor's heating/cooling system is functioning correctly. Operate within the enzyme's optimal range. |
| Cofactor Limitation | Ensure the cofactor regeneration system is active. | If using a cofactor regeneration system (e.g., with a dehydrogenase), verify the activity of the regeneration enzyme and the availability of its substrate. |
| Substrate/Product Inhibition | Analyze reaction kinetics to identify potential inhibition. | Consider a fed-batch approach for the substrate to maintain a low concentration. Investigate in-situ product removal techniques if product inhibition is significant.[1] |
| Poor Mixing | Observe the reactor for any signs of poor mixing (e.g., solids settling). | Increase agitation speed, or evaluate the impeller design for better solid suspension. |
Issue 2: Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Enzyme | Confirm the identity and selectivity of the enzyme used. | Ensure the correct (R)-selective enzyme was charged to the reactor. |
| Presence of Racemizing Conditions | Analyze the product for racemization during work-up or isolation. | Avoid harsh pH (strongly acidic or basic) and high temperatures during downstream processing.[6] |
| Contamination | Check starting materials and equipment for contaminants that may inhibit or alter the enzyme's selectivity. | Use dedicated equipment and ensure high purity of starting materials. |
Issue 3: Difficulty in Purification/Crystallization
| Potential Cause | Troubleshooting Step | Recommended Action |
| Presence of Impurities | Identify impurities by HPLC or other analytical techniques. | Review the reaction work-up to improve the removal of starting materials and by-products before crystallization. An additional extraction or wash step may be necessary. |
| Incorrect Solvent System | Perform solubility studies with different solvent/anti-solvent combinations. | Develop a new crystallization protocol based on the solubility data to maximize yield and purity. |
| Oiling Out | Observe the crystallization process for the formation of an oil instead of a solid. | Modify the cooling rate, agitation, or solvent composition. Seeding with a small amount of pure product can also promote crystallization. |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of this compound via Enzymatic Reductive Amination
1. Reactor Preparation:
-
A 5000 L jacketed glass-lined reactor is cleaned and sterilized.
-
The reactor is charged with 3000 L of a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5) and the temperature is adjusted to 30°C.
2. Reaction Mixture Preparation:
-
200 kg of 4'-hydroxyacetophenone is added to the reactor with agitation.
-
The required amount of a cofactor (e.g., NAD⁺) and the cofactor regeneration system components (e.g., a dehydrogenase and its substrate) are added.
-
An (R)-selective amine dehydrogenase is added to the reactor.
-
The reactor is pressurized with ammonia gas to a constant pressure (e.g., 2 bar).
3. Reaction Execution:
-
The reaction mixture is stirred at a constant temperature (e.g., 30°C) and pH (e.g., 7.5, controlled by automated addition of acid/base).
-
The reaction progress is monitored by in-process HPLC analysis for the consumption of 4'-hydroxyacetophenone and the formation of this compound.
4. Work-up:
-
Once the reaction is complete (typically >99% conversion), the ammonia pressure is released.
-
The reaction mixture is filtered to remove the enzyme (if immobilized) or treated to denature and precipitate the enzyme.
-
The aqueous solution is extracted with a suitable organic solvent (e.g., methyl tert-butyl ether) to remove unreacted starting material and organic impurities.
-
The pH of the aqueous layer is adjusted to precipitate the crude this compound.
5. Isolation and Purification:
-
The crude product is collected by filtration and washed with water.
-
The wet cake is dissolved in a suitable solvent (e.g., isopropanol) at an elevated temperature.
-
The solution is cooled slowly to induce crystallization.
-
The purified this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Protocol 2: Chiral HPLC Analysis
-
Column: Chiral stationary phase (e.g., polysaccharide-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 225 nm).
-
Procedure: A sample of the product is dissolved in the mobile phase and injected into the HPLC system. The retention times of the (R) and (S) enantiomers are determined, and the enantiomeric excess is calculated from the peak areas.
Visualizations
Caption: Industrial synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 3. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Common impurities in commercial (R)-4-(1-aminoethyl)phenol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (R)-4-(1-aminoethyl)phenol. This guide focuses on identifying and removing common impurities to ensure the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most prevalent impurities in commercially available this compound are typically related to its synthesis. The two most common impurities to be aware of are:
-
4'-Hydroxyacetophenone: This is often the starting material for the synthesis of this compound via reductive amination. Its presence indicates an incomplete reaction or inadequate purification.
-
(S)-4-(1-aminoethyl)phenol: As this compound is a chiral molecule, the presence of its opposite enantiomer, the (S)-form, is a critical purity parameter. This is particularly relevant when the synthesis involves a chiral resolution step.
Q2: Why is it crucial to control the levels of these impurities?
The presence of impurities can have significant consequences for research and drug development:
-
Impact on Downstream Reactions: Residual 4'-hydroxyacetophenone can lead to the formation of unwanted by-products in subsequent synthetic steps, reducing the yield and purity of the final active pharmaceutical ingredient (API).[1]
-
Alteration of Physicochemical Properties: Impurities can affect the crystallization process, potentially leading to changes in the crystal habit, and in some cases, the formation of less stable polymorphic forms.[2]
-
Pharmacological and Toxicological Effects: For pharmaceutical applications, the enantiomeric purity is critical. The (S)-enantiomer may have a different pharmacological profile, reduced efficacy, or even undesired side effects compared to the desired (R)-enantiomer.[3] Regulatory agencies have strict guidelines for controlling enantiomeric impurities in drug substances.
Q3: How can I detect and quantify the common impurities in my sample?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for assessing the purity of this compound. A single, validated chiral HPLC method can be developed to simultaneously separate and quantify the (R)- and (S)-enantiomers, as well as the starting material, 4'-hydroxyacetophenone.
Troubleshooting Guide
Issue: My experimental results are inconsistent, and I suspect impurities in my this compound.
Solution Workflow:
The following workflow outlines the steps to identify and address potential impurity issues.
Caption: Workflow for identifying and removing impurities from this compound.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound and Impurities
This method is designed for the simultaneous separation and quantification of this compound, its (S)-enantiomer, and 4'-hydroxyacetophenone. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of amino alcohols.[4][5]
| Parameter | Specification |
| Column | Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based, such as CHIRALPAK® series) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., ethanol or isopropanol). The exact ratio should be optimized for best resolution. An acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Column Temperature | 20 - 40 °C |
| Detection | UV at a wavelength where all components have reasonable absorbance (e.g., 220 nm or 275 nm) |
| Injection Volume | 5 - 20 µL |
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound, (S)-4-(1-aminoethyl)phenol, and 4'-hydroxyacetophenone in the mobile phase at a known concentration. Also, prepare a mixed standard solution containing all three components.
-
Sample Preparation: Dissolve a known amount of the commercial this compound in the mobile phase to a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Calculate the concentration of each impurity in the sample using the peak areas and the calibration from the standard solutions.
Protocol 2: Recrystallization for the Removal of 4'-Hydroxyacetophenone
Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility between the desired compound and its impurities.[6][7] For removing the less polar starting material, 4'-hydroxyacetophenone, from the more polar product, a single solvent or a two-solvent system can be effective.
Solvent Selection:
The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature, while 4'-hydroxyacetophenone should either be highly soluble at all temperatures or sparingly soluble. Common solvent systems for the recrystallization of amines and phenols include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Heptane
General Recrystallization Procedure (Two-Solvent System, e.g., Ethanol and Water):
-
Dissolution: In a suitable flask, dissolve the impure this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hot water (the anti-solvent) dropwise until the solution becomes slightly turbid and the turbidity persists.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation: Expected Purity Improvement
The following table illustrates a hypothetical example of the purity improvement that can be achieved through recrystallization. Actual results will vary depending on the initial impurity levels and the specific recrystallization conditions used.
| Compound | Initial Purity (Area %) | Purity after Recrystallization (Area %) |
| This compound | 95.0 | > 99.5 |
| 4'-Hydroxyacetophenone | 4.5 | < 0.1 |
| (S)-4-(1-aminoethyl)phenol | 0.5 | 0.4 |
Note: While recrystallization is effective for removing achiral impurities like 4'-hydroxyacetophenone, it is generally less effective for removing the (S)-enantiomer unless a chiral resolving agent is used in a diastereomeric crystallization process.[8] The enantiomeric excess may see some improvement, but complete removal of the undesired enantiomer typically requires specialized chiral separation techniques.
References
- 1. Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. rsc.org [rsc.org]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safe handling and disposal procedures for (R)-4-(1-aminoethyl)phenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of (R)-4-(1-aminoethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a chiral amine derivative used as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its specific structure is valuable in drug discovery and development.[1]
Q2: What are the main hazards associated with this compound?
A: this compound is classified as a skin corrosive/irritant (Category 1B), causes serious eye damage/irritation (Category 1), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[2] It is harmful if swallowed.[3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A: Wear protective gloves, protective clothing, eye protection, and face protection.[2] A lab coat should be worn, and for situations with a splash risk, a butyl rubber or neoprene apron is recommended.[4] All handling of this compound should be done in a chemical fume hood or other well-ventilated area.[2][4]
Q4: How should I store this compound?
A: Store in a well-ventilated place and keep the container tightly closed.[2] It should be stored locked up.[2] Some suppliers recommend storage at 0-8°C.[5] Keep away from incompatible materials such as acids and strong oxidizing agents.[2][6]
Q5: What should I do in case of accidental contact with the skin or eyes?
A: For skin contact, immediately take off all contaminated clothing and rinse the skin with water or shower.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[2] In both cases, immediate medical attention is required.[2]
Q6: How do I dispose of waste containing this compound?
A: Dispose of contents and container to an approved waste disposal plant.[2][7] Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[2] Do not empty into drains.[2][7]
Troubleshooting Guides
Scenario 1: You've spilled a small amount of solid this compound on the lab bench.
-
Immediate Action: Alert others in the vicinity. Evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and if you can clean it up safely.
-
Wear Appropriate PPE: Ensure you are wearing gloves, a lab coat, and eye/face protection.
-
Containment: Cover the spill with an absorbent material like sand or vermiculite to prevent it from spreading.
-
Clean-up: Gently sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2] Avoid generating dust.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.
-
Disposal: Dispose of the sealed container and cleaning materials according to your institution's hazardous waste procedures.
Scenario 2: You feel unwell after working with this compound.
-
Immediate Action: Move to fresh air immediately.[2]
-
Seek Medical Attention: If you feel unwell, call a poison center or doctor.[7] If breathing is difficult, provide artificial respiration.[2]
-
Inform Supervisor: Notify your supervisor of the incident.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to medical personnel.[2]
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [8] |
| Molecular Weight | 137.18 g/mol | [8] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 160-162°C | [6] |
| Boiling Point | 175-181°C at 8 mmHg | [6] |
| Solubility | Soluble in ethanol, slightly soluble in water. | [6] |
Toxicological Data
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Note: This data is based on available safety data sheets and may not be exhaustive.[2][7]
Experimental Protocols
Protocol 1: Small-Scale Spill Clean-up of Solid this compound
-
Preparation:
-
Ensure a spill kit with appropriate absorbent material (e.g., sand, vermiculite), a scoop or brush, a dustpan, and a labeled hazardous waste container is readily available.
-
Don the required PPE: chemical-resistant gloves, safety goggles, face shield, and a lab coat.
-
-
Procedure:
-
If the spill is in a fume hood, keep the sash at a safe working height. If on a benchtop, restrict access to the area.
-
Gently cover the solid spill with a generous amount of inert absorbent material.
-
Using a non-sparking scoop or brush, carefully collect the mixture and place it into the designated hazardous waste container. Avoid creating dust.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol). Place the contaminated cloth in the waste container.
-
Seal the hazardous waste container.
-
-
Post-Clean-up:
-
Remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Document the spill and clean-up procedure according to your laboratory's protocols.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a spill of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-(1-Aminoethyl)phenol hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Enantiomeric Excess of (R)-4-(1-aminoethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the enantiomeric excess (ee) of (R)-4-(1-aminoethyl)phenol. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it crucial for this compound?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a mixture in greater amounts than the other. For pharmaceutical compounds, isolating a single enantiomer is critical because different enantiomers can have vastly different pharmacological activities and side effects.[1] Ensuring a high enantiomeric excess of this compound, a key chiral intermediate, is vital for the safety and efficacy of the final drug product.[1]
Q2: What are the primary strategies for obtaining enantiomerically enriched this compound?
A2: There are three main strategies:
-
Asymmetric Synthesis: This involves creating the desired (R)-enantiomer directly using chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.[2][3]
-
Chiral Resolution: This is a process for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers.[4] A common method is forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[4][5]
-
Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent (often an enzyme). One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched.[6] A variation called Dynamic Kinetic Resolution (DKR) incorporates in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of the desired product.[7][8]
Q3: How is the enantiomeric excess of my product accurately determined?
A3: The most common and accurate methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[9][10] These techniques use a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. It is essential to validate the analytical method to ensure accuracy.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q4: My measured enantiomeric excess is significantly lower than the literature values. What is the first thing I should check?
A4: The first and most critical step is to validate your analytical method (chiral HPLC or GC).[9] An inaccurate analytical method can give misleading ee values. Key validation parameters include:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. An Rs value greater than 1.5 is generally considered sufficient.[9]
-
Accuracy: Analyze a standard sample with a known ee to confirm your method provides the correct value.[9]
-
Precision: Perform multiple injections of the same sample to ensure the results are consistent and reproducible.[9]
Q5: I've confirmed my analytical method is accurate, but my ee is still low and inconsistent. What should I investigate next?
A5: Scrutinize the purity of all reagents, solvents, and catalysts. Asymmetric reactions are highly sensitive to impurities.[9]
-
Substrate Purity: Impurities in the starting 4-(1-aminoethyl)phenol can interfere with the reaction. Consider repurifying your substrate.
-
Solvent Quality: Use high-purity, anhydrous solvents, as water can often negatively impact stereoselectivity.
-
Catalyst/Reagent Purity: The enantiomeric purity of your chiral catalyst or resolving agent directly impacts the final ee of your product.[11] Trace impurities can have a significant detrimental effect.
Q6: My classical chiral resolution process is inefficient, resulting in low yield or poor enrichment. How can I optimize it?
A6: Several factors influence the success of diastereomeric salt crystallization.
-
Choice of Resolving Agent: The interaction between your amine and the chiral acid is crucial. Screen a variety of resolving agents, such as derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[1][5][12]
-
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a range of solvents and solvent mixtures to find conditions where one diastereomer crystallizes preferentially while the other remains in solution.
-
Temperature and Cooling Rate: Control the crystallization temperature and cooling profile. A slow cooling rate often leads to purer crystals.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can be critical. While a 1:1 ratio is common, starting with 0.5 equivalents of the resolving agent can be an efficient screening method.[5]
Q7: My enzymatic kinetic resolution is slow or shows low enantioselectivity. What can I do to improve it?
A7: Optimizing an enzymatic resolution involves several key parameters.
-
Enzyme Selection: Lipases are commonly used for resolving amines.[6][13] Screen different lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia Lipase (PCL), or others to find the most selective one for your substrate.[8][13]
-
Acyl Donor: The choice of the acylating agent is important. Simple esters like ethyl acetate are often effective.[8]
-
Solvent: The reaction medium can dramatically affect enzyme activity and selectivity. Non-polar organic solvents like toluene or hexane are often used.
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature must be determined experimentally to balance reaction rate and enzyme stability/selectivity.
Data Summary
The following tables summarize key parameters and their potential impact on enantiomeric excess.
Table 1: Troubleshooting Common Issues in Enhancing Enantiomeric Excess
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent ee% | Inaccurate analytical method | Validate chiral HPLC/GC method (Resolution, Accuracy, Precision).[9] |
| Impure reagents/solvents | Use high-purity, anhydrous materials. Repurify substrate if necessary.[9] | |
| Impure chiral catalyst/auxiliary | Verify the enantiomeric purity of the chiral source material.[11] | |
| Poor chiral resolution | Suboptimal resolving agent | Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives).[5] |
| Poor solvent choice | Test a range of solvents to find optimal solubility differences for diastereomers. | |
| Inefficient kinetic resolution | Low enzyme activity/selectivity | Screen different enzymes (e.g., CALB, PCL) and optimize temperature.[13] |
| Inappropriate acyl donor | Test various acylating agents (e.g., ethyl acetate, isopropyl acetate).[7] |
Table 2: Illustrative Influence of Reaction Parameters on Enantiomeric Excess (Note: Data is illustrative and based on general principles of asymmetric catalysis. Optimal conditions must be determined experimentally for each specific reaction.)
| Method | Parameter | Condition A | ee% (A) | Condition B | ee% (B) | General Principle |
| Asymmetric Synthesis | Temperature | 0 °C | 92% | -40 °C | 98% | Lower temperatures often increase enantioselectivity.[9] |
| Catalyst Loading | 1 mol% | 85% | 5 mol% | 95% | Optimal catalyst loading needs to be determined experimentally.[9] | |
| Chiral Resolution | Solvent | Methanol | 75% | Isopropanol | 96% | Solvent choice critically affects the differential solubility of diastereomeric salts. |
| Kinetic Resolution | Enzyme | Lipase A | 88% | Lipase B | >99% | Enzyme selection is crucial for achieving high enantioselectivity.[13] |
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent Class | Examples |
| Tartaric Acid Derivatives | (+)- or (-)-Tartaric Acid, (+)- or (-)-Dibenzoyltartaric Acid, (+)- or (-)-Di-p-toluoyltartaric acid[1][4][5][12] |
| Mandelic Acid Derivatives | (+)- or (-)-Mandelic Acid[5] |
| Other Acids | (+)- or (-)-Camphorsulfonic Acid, (+)- or (-)-Malic Acid[5] |
Experimental Protocols
Protocol 1: Validation of a Chiral HPLC Method
-
Objective: To confirm the accuracy and reliability of the chiral HPLC method for determining the ee of 4-(1-aminoethyl)phenol.
-
Materials: Racemic 4-(1-aminoethyl)phenol, samples of known ee (if available), HPLC-grade solvents, chiral HPLC column.
-
Procedure:
-
Resolution (Rs): Prepare a solution of the racemic mixture. Inject it onto the chiral column. Adjust the mobile phase composition (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation of the (R)- and (S)-enantiomer peaks (target Rs > 1.5).[9]
-
Accuracy: If standards of known enantiomeric composition are available, analyze them to confirm that the measured ee matches the known value.[9]
-
Precision: Inject the same sample multiple times (e.g., n=6). Calculate the mean and standard deviation of the ee values. The relative standard deviation (RSD) should typically be less than 2%.[9]
-
Linearity: Prepare a series of solutions with varying concentrations for each enantiomer. Plot the detector response (peak area) against concentration to confirm a linear relationship.[9]
-
Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
-
Objective: To separate racemic 4-(1-aminoethyl)phenol by forming a diastereomeric salt with a chiral acid.
-
Materials: Racemic 4-(1-aminoethyl)phenol, a chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid), appropriate solvent(s), acidic and basic aqueous solutions for workup.
-
Procedure:
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5-1.0 molar equivalents of the chiral resolving agent in the same solvent.
-
Crystallization: Add the resolving agent solution to the amine solution, with stirring. The mixture may need to be heated to ensure complete dissolution and then cooled slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated crystals (the diastereomeric salt) by filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze a small sample of the crystalline salt to determine its diastereomeric purity (and thus the enantiomeric purity of the amine) by HPLC.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH). Stir until all solids dissolve. Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
Visualization of Workflows
The following diagrams illustrate key decision-making and experimental processes.
Caption: Workflow for Troubleshooting Low Enantiomeric Excess.
Caption: General Process for Chiral Resolution via Diastereomeric Salt Formation.
References
- 1. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 2. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 3. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 4. Chiral_resolution [chemeurope.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 8. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 13. research.tudelft.nl [research.tudelft.nl]
Technical Support Center: Troubleshooting Phenolic Amine Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing phenolic amine reactions, focusing on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion rates in my phenolic amine reaction? Low conversion can stem from several factors, including inefficient formation of the key imine/enamine intermediate, suboptimal reaction conditions (pH, temperature), poor reagent solubility, or the presence of water which can hydrolyze the intermediate.[1] Side reactions, such as the self-condensation of aldehydes or amines, can also consume starting materials and reduce the yield of the desired product.[1][2]
Q2: How critical is pH, and what is the optimal range? The pH is a critical parameter. Imine formation, a key step in many phenolic amine syntheses, is typically favored under slightly acidic conditions, often in the range of pH 4-5.[1][3] If the pH is too low, the amine becomes protonated and is no longer an effective nucleophile.[1] Conversely, if the pH is too high, the carbonyl group (if applicable, as in reactions with aldehydes/ketones) is not sufficiently activated for the nucleophilic attack.[1]
Q3: How does temperature influence the reaction outcome? Temperature significantly affects reaction kinetics. Generally, an increase in temperature raises the kinetic energy of molecules, leading to a higher reaction rate.[4] However, for reversible reactions, temperatures beyond an optimal point can favor the backward reaction (desorption or decomposition).[4] It is also crucial to keep the temperature below the point where starting materials or products begin to polymerize or decompose.[5] For some phenolic compounds, higher temperatures can also increase the rate of side reactions or browning.[6][7]
Q4: Can the choice of solvent impact my conversion rate? Absolutely. The solvent's primary role is to dissolve the reagents, but it can also profoundly influence the reaction mechanism and rates.[1][8] The polarity of the solvent affects the solubility of phenolic compounds and amines.[9][10] Aqueous mixtures of organic solvents, such as ethanol or methanol with water, are often effective for extracting and reacting phenolic compounds.[10][11][12] The choice of solvent can also affect the stability of intermediates and the energy barrier of the transition states.[8]
Q5: What are the most common side reactions to be aware of? Common side reactions include self-condensation of the amine starting material, especially at low primary amine concentrations.[2] If an aldehyde is used, it can undergo a self-condensation (aldol) reaction.[1] The phenol itself can react with formaldehyde (if present) to form benzyl alcohols or polymers like Bakelite.[3] Additionally, atmospheric oxidation of phenols can occur, leading to colored impurities.[9]
Troubleshooting and Optimization Workflow
This workflow provides a systematic approach to diagnosing and resolving issues leading to low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 5. US3436373A - Phenol-formaldehyde-aliphatic amine condensation products - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of temperature effect on antioxidant activity, phenolic compounds and color of Iranian jujube honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ncert.nic.in [ncert.nic.in]
- 10. Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables [mdpi.com]
- 11. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark [mdpi.com]
Impact of pH on the reactivity of (R)-4-(1-aminoethyl)phenol
Welcome to the Technical Support Center for (R)-4-(1-aminoethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving this compound, with a specific focus on the impact of pH on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups of this compound and how does their ionization state change with pH?
A1: this compound possesses two key functional groups that are sensitive to pH: a phenolic hydroxyl group (-OH) and a primary amino group (-NH2). The ionization state of these groups is dictated by their respective pKa values.
-
Phenolic Hydroxyl Group: The pKa of the phenolic hydroxyl group is analogous to that of 4-aminophenol, which is approximately 10.3 - 10.5. In solutions with a pH below this pKa, the hydroxyl group will be predominantly in its neutral, protonated form (-OH). As the pH rises above the pKa, it will deprotonate to form a phenolate anion (-O⁻).
-
Amino Group: The pKa of the primary amino group is similar to that of ethylamine, which is around 10.6 - 10.8. In acidic to neutral solutions (pH below its pKa), the amino group will be protonated, existing as an ammonium cation (-NH3⁺). In alkaline conditions (pH above its pKa), it will be in its neutral, deprotonated form (-NH2).
The overall charge of the molecule at a given pH is a composite of the ionization states of these two groups.
Q2: How does pH influence the reactivity of the aromatic ring in this compound towards electrophilic substitution?
A2: The pH of the reaction medium significantly modulates the reactivity of the aromatic ring.
-
Acidic Conditions (pH < 7): In acidic solutions, the amino group is protonated to form an electron-withdrawing ammonium group (-NH3⁺). This deactivates the aromatic ring, making it less susceptible to electrophilic attack.
-
Alkaline Conditions (pH > 11): In strongly basic solutions, the phenolic hydroxyl group is deprotonated to form a highly activating phenoxide group (-O⁻). This greatly increases the electron density of the aromatic ring, making it very reactive towards electrophiles, even weak ones. The substitution will be directed to the ortho and para positions relative to the hydroxyl group.
Q3: What is the general impact of pH on the stability of this compound?
A3: Phenolic compounds, in general, are more susceptible to degradation at higher pH values. This is because the formation of the phenolate ion increases the electron density on the aromatic ring, making it more prone to oxidation. For this compound, alkaline conditions can lead to oxidation, potentially forming colored byproducts. In contrast, many phenolic compounds exhibit greater stability in acidic to neutral pH ranges.
Troubleshooting Guides
Issue 1: Inconsistent reaction rates or product yields in pH-controlled experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome | Potential Complications |
| Inaccurate pH measurement | Calibrate your pH meter with fresh, certified buffers before each experiment. Ensure the electrode is clean and properly stored. | Consistent and accurate pH readings. | Electrode drift can still occur over long experiments. |
| Buffer interference | Choose a buffer system that does not interact with your reactants or catalyze side reactions. Phosphate buffers are generally inert, but some buffers can chelate metal ions or participate in reactions. | The observed reactivity is solely due to the pH and not the buffer components. | Some reactions may require specific buffer components for solubility or stability. |
| pH drift during reaction | Use a buffer with a pKa close to the desired experimental pH and at a sufficient concentration (e.g., 50-100 mM) to ensure adequate buffering capacity. Monitor the pH throughout the experiment. | The pH of the reaction mixture remains stable over the course of the experiment. | High buffer concentrations can sometimes affect reaction kinetics or solubility. |
| Analyte instability at the target pH | Perform a preliminary stability study of this compound at the intended pH without other reactants. Analyze samples at different time points using HPLC to check for degradation. | Determine the stability window for your compound at the experimental pH. | Degradation may be unavoidable at certain pH values, requiring shorter reaction times or alternative conditions. |
Issue 2: Poor reproducibility of kinetic data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome | Potential Complications |
| Temperature fluctuations | Use a temperature-controlled reaction vessel (e.g., a water bath or heating block) to maintain a constant temperature. | Reaction rates will not be affected by temperature variations. | Ensure the temperature probe is accurately calibrated. |
| Inconsistent mixing | Use a consistent method and rate of stirring for all experiments. Ensure the stirring is vigorous enough for homogeneous mixing but not so fast as to introduce excessive air. | Uniform reaction conditions across all experiments. | Overly vigorous stirring can increase the rate of oxidation in the presence of air. |
| Variability in reagent addition | Use calibrated pipettes and add reagents in a consistent order and at a consistent rate. For slow reactions, the timing of reagent addition is critical. | Minimized variability in the initiation of the reaction. | Some reagents may be unstable and need to be added quickly. |
| Photodegradation | If the compound is light-sensitive, conduct experiments in amber glassware or under red light to prevent photodegradation. | Elimination of light-induced side reactions. | May be difficult to monitor the reaction visually. |
Quantitative Data Summary
The following tables summarize quantitative data for compounds structurally related to this compound, illustrating the impact of pH on their reactivity. This data can serve as a valuable reference for predicting the behavior of this compound.
Table 1: pH-Dependent Antioxidant Activity of Higenamine (a structurally similar compound)
| pH | IC50 (µM) for PTIO• Radical Scavenging |
| 4.5 | 386.5 |
| 6.0 | 196.6 |
| 7.4 | 55.0 |
| Data from a study on higenamine, a phenolic alkaloid with a similar structural motif. A lower IC50 value indicates higher antioxidant activity.[1] |
Table 2: pKa Values of Functional Groups in this compound (Estimated from Analogous Compounds)
| Functional Group | Analogous Compound | Approximate pKa |
| Phenolic Hydroxyl | 4-Aminophenol | 10.3 - 10.5 |
| Primary Amino | Ethylamine | 10.6 - 10.8 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound using HPLC
Objective: To quantify the degradation of this compound over time at different pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
Temperature-controlled incubator or water bath
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/methanol mixture.
-
Preparation of Test Solutions: For each pH to be tested, prepare a series of vials containing the buffer solution. Add a known volume of the stock solution to each vial to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubation: Place the vials in a temperature-controlled incubator set to a specific temperature (e.g., 37 °C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching (if necessary): To stop the degradation reaction, immediately mix the aliquot with a quenching solution (e.g., a solution that neutralizes the pH or an organic solvent).
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Plot the percentage of the remaining compound (relative to the t=0 sample) against time for each pH.
-
From these plots, you can determine the degradation rate constant (k) at each pH.
-
Visualizations
Caption: Ionization states of this compound at different pH ranges.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of (R)- and (S)-4-(1-aminoethyl)phenol in Biological Assays: A Review of Available Data
A critical gap in publicly available research limits a direct comparative analysis of the biological activities of (R)-4-(1-aminoethyl)phenol and (S)-4-(1-aminoethyl)phenol. While the principle of stereoselectivity in pharmacology suggests that these enantiomers likely exhibit distinct biological effects, a comprehensive head-to-head comparison with quantitative data from biological assays is not currently available in the scientific literature.
Chirality plays a crucial role in drug-receptor interactions and overall pharmacological profiles. Enantiomers of a chiral molecule can display significantly different potency, efficacy, and even toxicity. For researchers and drug development professionals, understanding these differences is paramount for selecting the optimal candidate for further investigation. This guide aims to provide a framework for such a comparison for (R)- and (S)-4-(1-aminoethyl)phenol, while highlighting the current lack of specific experimental data.
Hypothetical Biological Targets and Assay Considerations
Based on the chemical structure of 4-(1-aminoethyl)phenol, a phenolic amine, several biological targets can be postulated. A comparative evaluation of the (R) and (S) enantiomers would ideally involve assays targeting these pathways.
Adrenergic and Dopaminergic Receptor Binding Assays
Phenolic amines often interact with adrenergic and dopamine receptors, which are key players in the central and peripheral nervous systems. Differences in the three-dimensional arrangement of the chiral center in (R)- and (S)-4-(1-aminoethyl)phenol would likely lead to differential binding affinities and functional activities at these G-protein coupled receptors (GPCRs).
Experimental Protocol: Receptor Binding Assay
A standard competitive radioligand binding assay would be employed to determine the binding affinity (Ki) of each enantiomer for a specific receptor subtype (e.g., α1, α2, β1, β2-adrenergic receptors; D1, D2, D3, D4, D5-dopamine receptors).
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest are prepared.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor is selected.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor ((R)- or (S)-4-(1-aminoethyl)phenol).
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition model to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.
Hypothetical Data Table:
| Compound | Receptor Subtype | Ki (nM) |
| This compound | β2-Adrenergic Receptor | Data Not Available |
| (S)-4-(1-aminoethyl)phenol | β2-Adrenergic Receptor | Data Not Available |
| This compound | D2-Dopamine Receptor | Data Not Available |
| (S)-4-(1-aminoethyl)phenol | D2-Dopamine Receptor | Data Not Available |
Caption: Table summarizing hypothetical binding affinities of (R)- and (S)-4-(1-aminoethyl)phenol at representative adrenergic and dopamine receptors. The absence of data highlights a key research gap.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters. Phenolic amines can act as substrates or inhibitors of these enzymes, and this interaction is often stereoselective.
Experimental Protocol: MAO Inhibition Assay
The inhibitory potential of each enantiomer against MAO-A and MAO-B can be assessed using a fluorometric or radiometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Substrate: A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) that produces a fluorescent or radioactive product upon oxidation is chosen.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound ((R)- or (S)-4-(1-aminoethyl)phenol).
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The formation of the product is monitored over time using a fluorometer or scintillation counter.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Hypothetical Data Table:
| Compound | Enzyme | IC50 (µM) |
| This compound | MAO-A | Data Not Available |
| (S)-4-(1-aminoethyl)phenol | MAO-A | Data Not Available |
| This compound | MAO-B | Data Not Available |
| (S)-4-(1-aminoethyl)phenol | MAO-B | Data Not Available |
Caption: Table showing hypothetical IC50 values for the inhibition of MAO-A and MAO-B by the enantiomers of 4-(1-aminoethyl)phenol. Specific data is needed to confirm any stereoselective inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Comparative analysis of different synthesis routes for (R)-4-(1-aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chiral Intermediate
(R)-4-(1-aminoethyl)phenol is a valuable chiral building block in the pharmaceutical industry, primarily utilized in the synthesis of various bioactive molecules. Its stereochemistry is crucial for the efficacy of the final drug products. This guide provides a comparative analysis of different synthesis routes to this important intermediate, focusing on biocatalytic and chemo-catalytic methods. The comparison includes quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Executive Summary
The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: biocatalytic and chemo-catalytic. Biocatalytic methods, employing enzymes such as transaminases and lipases, offer high enantioselectivity under mild reaction conditions. Chemo-catalytic routes, including asymmetric transfer hydrogenation and asymmetric reductive amination, provide powerful alternatives, often with high yields and stereoselectivity. The choice of the optimal route depends on factors such as desired enantiomeric purity, yield, cost, and environmental impact.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthesis routes discussed in this guide.
| Synthesis Route | Starting Material | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Biocatalytic Asymmetric Synthesis | 4'-Hydroxyacetophenone | (R)-selective ω-Transaminase | Up to 82% | >99% | High enantioselectivity, mild conditions, direct synthesis. | Enzyme cost and stability can be a factor. |
| Biocatalytic Kinetic Resolution | (rac)-4-(1-aminoethyl)phenol | Lipase (e.g., Novozym 435) | Theoretical max. 50% | >95% | High enantioselectivity for the resolved amine. | Maximum theoretical yield is 50%. |
| Asymmetric Transfer Hydrogenation | 4'-Hydroxyacetophenone | Ru(II)-TsDPEN catalyst | High (for alcohol) | Up to 92% (for alcohol) | High conversion, well-established catalysts. | Two-step process, conversion of alcohol to amine required. |
| Asymmetric Reductive Amination | 4'-Hydroxyacetophenone | Imine Reductase (IRED) / Reductive Aminase (RedAm) | Potentially high | Potentially high | Direct, one-pot synthesis. | Substrate scope and enzyme availability can be limiting. |
Synthesis Route Analysis and Workflows
This section details the different synthetic strategies, accompanied by workflow diagrams generated using the DOT language.
Biocatalytic Asymmetric Synthesis using ω-Transaminase
This approach utilizes an (R)-selective ω-transaminase to directly convert 4'-hydroxyacetophenone into this compound with high enantiopurity. The enzyme catalyzes the transfer of an amino group from an amine donor to the ketone.
Biocatalytic Kinetic Resolution using Lipase
In this method, a racemic mixture of 4-(1-aminoethyl)phenol is treated with a lipase, such as Novozym 435, in the presence of an acyl donor. The lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted, which can then be separated.
Chemo-catalytic Asymmetric Transfer Hydrogenation
This two-step route begins with the asymmetric transfer hydrogenation of 4'-hydroxyacetophenone to (R)-1-(4-hydroxyphenyl)ethanol using a chiral Ruthenium catalyst. The resulting chiral alcohol is then converted to the desired amine.
Asymmetric Reductive Amination
This one-pot reaction involves the condensation of 4'-hydroxyacetophenone with an amine source in the presence of a chiral catalyst and a reducing agent to directly yield this compound. Biocatalytic versions of this reaction using imine reductases (IREDs) or reductive aminases (RedAms) are also being developed.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Biocatalytic Asymmetric Synthesis using ω-Transaminase
Materials:
-
4'-Hydroxyacetophenone
-
(R)-selective ω-transaminase (e.g., from Aspergillus terreus or a commercially available kit)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer (pH 8.0)
-
Organic solvent (e.g., DMSO, optional for substrate solubility)
Procedure:
-
Prepare a reaction mixture in phosphate buffer containing the ω-transaminase, PLP, and isopropylamine.
-
Dissolve 4'-hydroxyacetophenone in a minimal amount of a co-solvent like DMSO if necessary, and add it to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC using a chiral column to determine the conversion and enantiomeric excess.
-
Once the reaction is complete, stop the reaction by adding a suitable quenching agent or by protein precipitation.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
Protocol 2: Biocatalytic Kinetic Resolution using Lipase
Materials:
-
(rac)-4-(1-aminoethyl)phenol
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether)
Procedure:
-
To a solution of (rac)-4-(1-aminoethyl)phenol in the organic solvent, add the immobilized lipase.
-
Add the acyl donor to initiate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40 °C) with shaking.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme to stop the reaction.
-
Separate the unreacted this compound from the acylated (S)-enantiomer by column chromatography or acid-base extraction.
Protocol 3: Asymmetric Transfer Hydrogenation of 4'-Hydroxyacetophenone
Materials:
-
4'-Hydroxyacetophenone
-
[RuCl(p-cymene)]2
-
(1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (hydrogen source)
-
Solvent (e.g., dichloromethane)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve [RuCl(p-cymene)]2 and (S,S)-TsDPEN in the solvent to form the catalyst in situ.
-
Add 4'-hydroxyacetophenone to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope to start the reduction.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction and purify the resulting (R)-1-(4-hydroxyphenyl)ethanol by column chromatography.
-
The subsequent conversion of the alcohol to the amine can be achieved through methods like tosylation followed by nucleophilic substitution with an amine source (e.g., sodium azide followed by reduction, or direct displacement with ammonia).
Conclusion
The synthesis of this compound can be effectively achieved through various biocatalytic and chemo-catalytic methods. Biocatalytic approaches, particularly asymmetric synthesis using ω-transaminases, offer a direct and highly enantioselective route. Chemo-catalytic methods like asymmetric transfer hydrogenation are also robust, though they may require an additional step to convert the intermediate alcohol to the final amine. The selection of the most suitable synthesis route will depend on a careful evaluation of factors such as yield, enantioselectivity, cost-effectiveness, scalability, and environmental considerations. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific needs.
A Comparative Guide to Purity Validation of (R)-4-(1-aminoethyl)phenol: Titration vs. DSC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, non-aqueous acid-base titration and Differential Scanning Calorimetry (DSC), for the validation of purity of (R)-4-(1-aminoethyl)phenol. The selection of an appropriate analytical method is critical in drug development and manufacturing to ensure the quality, safety, and efficacy of the final product. This document presents detailed experimental protocols, a quantitative comparison of the methods, and visual workflows to aid in the selection and implementation of the most suitable technique for your specific needs.
Method Comparison
The purity of this compound, a chiral intermediate crucial in the synthesis of various pharmaceuticals, can be effectively determined by both non-aqueous titration and DSC. However, each method offers distinct advantages and is suited for different aspects of purity assessment.
Non-aqueous acid-base titration is a classic and robust method that quantifies the amount of the active pharmaceutical ingredient (API) by reacting the basic amino group of this compound with a standardized acid in a non-aqueous solvent. This technique is highly specific for the basic functional group and provides a direct measure of the assay value, which is a critical quality attribute.
Differential Scanning Calorimetry (DSC) , on the other hand, is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. For purity analysis of crystalline substances, DSC relies on the principle of melting point depression, as described by the Van't Hoff equation. Impurities disrupt the crystal lattice, leading to a lower and broader melting endotherm. DSC is a powerful tool for detecting the overall level of eutectic impurities.
The following table summarizes the key performance characteristics of each method for the purity analysis of a compound like this compound.
| Parameter | Non-Aqueous Acid-Base Titration | Differential Scanning Calorimetry (DSC) |
| Principle | Neutralization of the amine group with a standardized acid. | Measurement of melting point depression due to impurities. |
| Purity Range | Typically high purity samples (>98%)[1] | Best for high purity samples (>98 mole %)[1] |
| Accuracy | High, typically within ±0.1% | Good, error is typically 10% of the impurity level[2] |
| Precision (RSD) | High, typically ≤ 0.5%[3] | Good, typically <1%[4] |
| Limit of Detection (LOD) | Dependent on titrant concentration and endpoint detection, generally in the low milligram range. | Can detect low levels of eutectic impurities, with a calculated LOD of 0.0003 mol fraction in some studies[5] |
| Limit of Quantitation (LOQ) | Dependent on experimental conditions, can be determined by analyzing a series of dilutions. | Can be estimated as ten times the intermediate precision standard deviation, for instance, 0.0010 mol fraction in a study[5] |
| Specificity | Specific to basic impurities that can be titrated. | Detects total eutectic (soluble in melt, insoluble in solid) impurities. |
| Sample Throughput | Moderate, can be automated. | High, especially with autosamplers. |
| Instrumentation | Standard laboratory glassware and titrator (manual or automated). | DSC instrument with a refrigerated cooling system. |
| Limitations | Does not detect non-basic impurities. Requires careful standardization of the titrant. | Not suitable for amorphous or thermally unstable compounds. Does not identify the nature of the impurities.[1] |
Experimental Protocols
Non-Aqueous Acid-Base Titration Protocol
This protocol outlines the determination of the purity of this compound by potentiometric titration with perchloric acid in a non-aqueous medium.
Materials and Reagents:
-
This compound sample
-
Glacial Acetic Acid, ACS grade
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid, standardized
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid) or a suitable pH electrode
-
Toluene or other suitable non-aqueous solvent
Instrumentation:
-
Analytical balance (readable to 0.1 mg)
-
Automatic titrator with a pH electrode suitable for non-aqueous solutions or a burette
-
Magnetic stirrer and stir bar
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL flask.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the normality of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
If using an indicator, add 2-3 drops of crystal violet.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode (if using) into the solution.
-
Titrate with the standardized 0.1 N perchloric acid solution. Record the volume of titrant required to reach the equivalence point. The endpoint with crystal violet is a change from violet to blue-green.
-
Perform the titration in triplicate.
-
Calculation of Purity:
Purity (%) = (V × N × E) / W × 100
Where:
-
V = Volume of perchloric acid titrant consumed in liters (L)
-
N = Normality of the perchloric acid titrant (mol/L)
-
E = Equivalent weight of this compound (137.18 g/mol )
-
W = Weight of the sample in grams (g)
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes the determination of the purity of this compound by measuring the melting point depression.
Materials:
-
This compound sample
-
Aluminum DSC pans and lids
-
Indium standard for calibration
Instrumentation:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Analytical balance (readable to 0.01 mg)
-
Crimper for sealing DSC pans
Procedure:
-
Instrument Calibration:
-
Calibrate the DSC for temperature and enthalpy using an indium standard according to the instrument manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper. This is important to prevent any loss of volatile impurities or the sample itself during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a slow, constant rate, typically 1-2°C/min, through its melting transition. A slower heating rate allows for better resolution of the melting peak.
-
Continue heating to a temperature sufficiently above the melting point to ensure the entire sample has melted and to establish a stable post-melting baseline.
-
Cool the sample back to the starting temperature.
-
Data Analysis:
The purity is calculated using the instrument's software, which applies the Van't Hoff equation:
T_s = T_o - (R * T_o² * X) / ΔH_f * (1/F)
Where:
-
T_s = Sample temperature at a given point in the melting region (K)
-
T_o = Melting point of the pure substance (K)
-
R = Gas constant (8.314 J/mol·K)
-
X = Mole fraction of the impurity
-
ΔH_f = Molar heat of fusion of the pure substance (J/mol)
-
F = Fraction of the sample that has melted at temperature T_s
The software plots T_s versus 1/F and from the slope and intercept of the resulting line, the mole fraction of the impurity (X) is determined, and thus the purity (1-X) is calculated.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.
Caption: Workflow for Purity Determination by Non-Aqueous Titration.
Caption: Workflow for Purity Determination by DSC.
Conclusion
Both non-aqueous acid-base titration and DSC are valuable techniques for assessing the purity of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
For a direct and highly accurate determination of the assay value , which reflects the amount of the active amine compound, non-aqueous titration is the preferred method . It is a specific and robust technique that is less affected by the physical state (e.g., crystallinity) of the sample.
-
For a rapid screening of the overall purity and detection of eutectic impurities , DSC is a powerful and efficient tool . It requires minimal sample preparation and provides valuable information about the thermal properties of the material. However, it is an indirect measure of purity and is not suitable for all types of compounds or impurities.
In a comprehensive quality control strategy, these two methods can be used in a complementary manner. DSC can be employed for initial screening and for monitoring batch-to-batch consistency of the crystalline form and overall purity, while titration can be used for the definitive quantification of the active ingredient. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their pharmaceutical products.
References
A Comparative Analysis of (R)-4-(1-aminoethyl)phenol and its Structural Analog Tyramine for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of (R)-4-(1-aminoethyl)phenol and its close structural analog, tyramine. Both are phenethylamine derivatives with significant implications in pharmacology and neuroscience. This document aims to offer an objective comparison of their physicochemical properties, pharmacological activities, and toxicological profiles, supported by experimental data and detailed methodologies for further research.
Introduction to the Compounds
This compound and tyramine share a common 4-hydroxyphenyl moiety, suggesting potential overlap in their biological targets. However, a key structural difference—the presence of a methyl group on the alpha-carbon of the ethylamine side chain in this compound—leads to significant differences in their pharmacological profiles.
Tyramine is a naturally occurring trace amine derived from the amino acid tyrosine.[1] It is well-known for its role as an indirect-acting sympathomimetic, primarily by inducing the release of catecholamines such as norepinephrine and dopamine.[1] Tyramine is also a full agonist of the trace amine-associated receptor 1 (TAAR1).[1] Its clinical significance is most notable in the context of the "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed by individuals taking monoamine oxidase inhibitors (MAOIs).[1]
This compound is a chiral amine that is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a building block for β-adrenergic receptor agonists and selective serotonin reuptake inhibitors (SSRIs). Its use in the synthesis of these specific drug classes suggests a potential interaction with adrenergic and serotonergic systems.
Data Presentation
The following tables summarize the key physicochemical, pharmacological, and toxicological data for this compound and tyramine.
Table 1: Physicochemical Properties
| Property | This compound | Tyramine |
| IUPAC Name | 4-[(1R)-1-aminoethyl]phenol | 4-(2-aminoethyl)phenol |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol |
| CAS Number | 134855-88-2 | 51-67-2 |
| Appearance | White solid | Crystalline powder |
| Melting Point | Not specified | 164.5 °C |
| Water Solubility | Not specified | Slightly soluble |
| XLogP3-AA | 0.8 | 0.8 |
Table 2: Pharmacological Data
| Parameter | This compound (Predicted) | Tyramine |
| Primary Mechanism | Potential direct/indirect adrenergic and TAAR1 activity | Indirect sympathomimetic (catecholamine release), TAAR1 agonist[1] |
| Receptor Affinity | Likely affinity for adrenergic receptors (α and β) and TAAR1 | High affinity for TAAR1[1] |
| Functional Activity | Predicted agonist or partial agonist at adrenergic receptors and TAAR1 | Full agonist at TAAR1[1] |
| EC₅₀ (TAAR1) | Not determined | ~40.6 nM (rat) |
Note: The pharmacological data for this compound is largely predicted based on its structural similarity to tyramine and its use in the synthesis of adrenergic agonists. Experimental validation is required.
Table 3: Toxicological Profile
| Parameter | This compound | Tyramine |
| Acute Oral Toxicity | Harmful if swallowed (for hydrochloride salt) | Data not available, but known to cause hypertensive crisis with MAOIs |
| Skin Irritation | Causes skin irritation (for hydrochloride salt) | Data not available |
| Eye Irritation | Causes serious eye irritation (for hydrochloride salt) | Data not available |
| Specific Target Organ Toxicity | May cause respiratory irritation (for hydrochloride salt) | Hypertensive crisis in combination with MAOIs[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further comparative studies.
1. Receptor Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity of the test compounds to specific receptors (e.g., adrenergic receptors, TAAR1).
-
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-prazosin for α₁-adrenergic receptors, [³H]-CGP 12177 for β-adrenergic receptors, [³H]-epinephrine for TAAR1)
-
Test compounds (this compound and tyramine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and a known competing ligand (for non-specific binding).
-
In a 96-well plate, add the cell membrane preparation, radioligand, and either buffer (for total binding), test compound, or the competing ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values from competition curves and calculate the Ki values using the Cheng-Prusoff equation.
-
2. Catecholamine Release Assay (Using PC12 Cells)
This assay measures the ability of the test compounds to induce the release of catecholamines from a cell line model. PC12 cells, derived from a rat pheochromocytoma, synthesize, store, and release catecholamines in a manner similar to adrenal chromaffin cells and sympathetic neurons.[2][3]
-
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
[³H]-dopamine or [³H]-norepinephrine
-
Krebs-Ringer buffer
-
Test compounds (this compound and tyramine)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Culture PC12 cells in appropriate flasks.
-
Load the cells with [³H]-dopamine or [³H]-norepinephrine for several hours.
-
Wash the cells with Krebs-Ringer buffer to remove excess radiolabel.
-
Incubate the cells with various concentrations of the test compounds for a short period (e.g., 10-20 minutes).
-
Collect the supernatant (containing released catecholamines) and lyse the cells to determine the remaining intracellular catecholamines.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Express the catecholamine release as a percentage of the total radioactivity.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Materials:
-
Human cell line (e.g., HepG2, a human liver cell line)
-
Cell culture medium
-
Test compounds (this compound and tyramine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.
-
Mandatory Visualizations
Diagram 1: Signaling Pathway of an Indirect-Acting Sympathomimetic
References
A Comparative Analysis of the Efficacy of (R)- and (S)-4-(1-aminoethyl)phenol Enantiomers
An Objective Guide for Researchers and Drug Development Professionals
In the realm of pharmacology, the stereochemistry of a drug molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of 4-(1-aminoethyl)phenol, key intermediates in the synthesis of various pharmaceuticals, particularly those targeting adrenergic receptors. While direct comparative studies on the efficacy of these specific enantiomers are not extensively available in publicly accessible literature, this guide synthesizes information from structurally related compounds and established pharmacological principles to provide a robust framework for understanding their potential differential effects.
Physicochemical Properties
Both (R)- and (S)-4-(1-aminoethyl)phenol share the same molecular formula (C₈H₁₁NO) and molecular weight (137.18 g/mol ). Their distinct spatial arrangement, however, dictates their interaction with chiral biological macromolecules such as receptors and enzymes.
| Property | (R)-4-(1-aminoethyl)phenol | (S)-4-(1-aminoethyl)phenol |
| IUPAC Name | (1R)-1-(4-hydroxyphenyl)ethan-1-amine | (1S)-1-(4-hydroxyphenyl)ethan-1-amine |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol |
| Chirality | R-enantiomer | S-enantiomer |
| Primary Use | Chiral intermediate in pharmaceutical synthesis, particularly for β-adrenergic receptor agonists.[1] | Chiral intermediate with potential in neuropharmacology and medicinal chemistry.[2] |
Expected Pharmacological Differentiation at Adrenergic Receptors
The structure of 4-(1-aminoethyl)phenol is closely related to phenylethanolamine, the backbone of many adrenergic agonists. Literature on structurally similar compounds, such as octopamine and various synthetic β-agonists, consistently demonstrates significant stereoselectivity in their interaction with adrenergic receptors.
For direct-acting sympathomimetic amines, maximal activity is typically observed in derivatives with a (1R)-hydroxyl group on the ethylamine side chain.[3] While 4-(1-aminoethyl)phenol lacks the β-hydroxyl group of norepinephrine, the stereochemistry at the α-carbon is still expected to influence receptor binding and activation significantly.
Based on the structure-activity relationships of related phenylethanolamines, it is hypothesized that the (R)-enantiomer of 4-(1-aminoethyl)phenol is more likely to be the more potent agonist at adrenergic receptors , particularly β-adrenergic receptors. This is supported by studies on compounds like zilpaterol and ractopamine, where the (R)-configured stereocenter analogous to the one in this compound is crucial for high-affinity binding and agonist activity at β₂-adrenergic receptors.
Potential Signaling Pathways and Biological Effects
The activation of adrenergic receptors, G-protein coupled receptors (GPCRs), initiates downstream signaling cascades. For β-adrenergic receptors, this typically involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Figure 1: Hypothesized signaling pathway for the agonist activity of 4-(1-aminoethyl)phenol enantiomers at β-adrenergic receptors.
Given the expected higher potency of the (R)-enantiomer, it is likely to elicit a stronger cellular response at lower concentrations compared to the (S)-enantiomer.
Experimental Protocols for Efficacy Comparison
To definitively determine the comparative efficacy of (R)- and (S)-4-(1-aminoethyl)phenol, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay quantifies the affinity of each enantiomer for specific adrenergic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of (R)- and (S)-4-(1-aminoethyl)phenol for β₁- and β₂-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β₁- or β₂-adrenergic receptors.
-
Competitive Binding: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and increasing concentrations of the unlabeled (R)- or (S)-4-(1-aminoethyl)phenol.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by nonlinear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Spectroscopic comparison of (R)-4-(1-aminoethyl)phenol and its racemate
A detailed spectroscopic comparison between the single enantiomer, (R)-4-(1-aminoethyl)phenol, and its racemic mixture reveals subtle yet crucial differences, primarily observable through chiroptical techniques. While standard spectroscopic methods like NMR, IR, and mass spectrometry show identical results for both forms, circular dichroism unequivocally distinguishes the chiral enantiomer from its achiral racemate.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and its racemate. The following sections detail the expected outcomes from various spectroscopic analyses, supported by generalized experimental protocols and illustrative diagrams, to aid in the identification and characterization of these compounds.
Key Spectroscopic Distinctions
The fundamental difference between a single enantiomer and its racemate lies in their interaction with plane-polarized light. An enantiomerically pure sample is optically active, while a racemic mixture is optically inactive. This distinction is the cornerstone of their spectroscopic comparison.
Table 1: Summary of Spectroscopic Data
| Spectroscopic Technique | This compound | Racemic (RS)-4-(1-aminoethyl)phenol | Key Observation |
| ¹H NMR | Identical chemical shifts and splitting patterns | Identical chemical shifts and splitting patterns | Spectra are indistinguishable under standard achiral conditions. |
| ¹³C NMR | Identical chemical shifts | Identical chemical shifts | Spectra are indistinguishable under standard achiral conditions. |
| IR Spectroscopy | Identical absorption bands | Identical absorption bands | Spectra are identical. |
| Mass Spectrometry | Identical molecular ion peak and fragmentation pattern | Identical molecular ion peak and fragmentation pattern | Spectra are identical. |
| Circular Dichroism | Non-zero spectrum with characteristic positive or negative bands | Zero signal across all wavelengths | The presence of a CD spectrum is a definitive indicator of an enantiomerically enriched sample. |
In-depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
In an achiral solvent, the ¹H and ¹³C NMR spectra of this compound and its racemate are identical. This is because the magnetic environments of the corresponding nuclei in both enantiomers are the same, leading to identical chemical shifts and coupling constants.
To differentiate the enantiomers within the racemate using NMR, a chiral solvating agent can be introduced. This agent forms diastereomeric complexes with the R and S enantiomers, creating distinct magnetic environments for the nuclei in each enantiomer. This results in the splitting of signals in the NMR spectrum, allowing for the quantification of each enantiomer.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons | 6.7 - 7.2 | m | 4H |
| Methine proton (-CH) | ~4.1 | q | 1H |
| Amine protons (-NH₂) | variable (broad s) | s | 2H |
| Methyl protons (-CH₃) | ~1.4 | d | 3H |
| Phenolic proton (-OH) | variable (broad s) | s | 1H |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | Chemical Shift (ppm) |
| Quaternary aromatic carbon (-C-OH) | ~155 |
| Aromatic carbons (-CH) | ~128, ~115 |
| Methine carbon (-CH) | ~50 |
| Methyl carbon (-CH₃) | ~25 |
Infrared (IR) Spectroscopy
The IR spectra of the R-enantiomer and the racemate are identical as they possess the same functional groups and covalent bonds. The vibrational frequencies of these bonds are not influenced by chirality.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenol |
| 3350-3250 (medium) | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic |
| 1610, 1510 | C=C stretch | Aromatic Ring |
| 1230 | C-O stretch | Phenol |
| 830 | C-H bend (out-of-plane) | p-disubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio. Since enantiomers have the same molecular weight and elemental composition, their mass spectra are identical. Both this compound and its racemate will exhibit the same molecular ion peak and fragmentation pattern.[1]
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 94 | [M - CH₃-CO]⁺ |
Circular Dichroism (CD) Spectroscopy
Circular dichroism is the most definitive technique for distinguishing between an enantiomer and a racemate. Chiral molecules absorb left and right circularly polarized light differently, resulting in a non-zero CD spectrum. A racemic mixture, being optically inactive, will not produce a CD signal. The CD spectrum of this compound would show characteristic positive or negative bands, the sign of which would be opposite to that of its (S)-enantiomer.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
For Racemate Resolution: Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube containing the racemic mixture and re-acquire the ¹H NMR spectrum.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solid sample, a spectrum can be obtained using an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[1]
-
Analysis: Acquire the mass spectrum, ensuring detection of the molecular ion and significant fragment ions.
Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption.
-
Acquisition: Record the CD spectrum over the desired UV-Vis wavelength range (e.g., 200-400 nm).
Workflow Diagrams
Figure 1. Logical workflow for the spectroscopic comparison.
Figure 2. General experimental workflow for spectroscopic analysis.
References
Evaluating Chiral NMR Solvating Agents for the Analysis of (R)-4-(1-aminoethyl)phenol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a rapid and reliable method for this analysis. This guide provides a comparative evaluation of common CSAs for the analysis of the chiral primary amine (R)-4-(1-aminoethyl)phenol, supported by experimental data and detailed protocols.
The fundamental principle behind the use of chiral solvating agents in NMR spectroscopy lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral agent. These diastereomeric complexes are chemically and magnetically non-equivalent, leading to distinct signals in the NMR spectrum for each enantiomer. The difference in the chemical shifts (Δδ) of corresponding protons in the two diastereomers allows for the quantification of the enantiomeric excess (ee) of the analyte.
Comparison of Chiral Solvating Agents
Several classes of chiral compounds have been effectively employed as NMR solvating agents for the analysis of primary amines. Among the most common and effective are derivatives of mandelic acid and binaphthol (BINOL). In this guide, we compare the performance of two prominent examples: (R)-(-)-O-acetylmandelic acid and (R)-(-)-1,1′-binaphthyl-2,2′-diylhydrogenphosphate (a BINOL derivative).
While specific experimental data for the direct analysis of this compound is limited in publicly available literature, data for the structurally analogous compound, 1-phenylethylamine, provides a strong basis for comparison and is presented below. The chemical shift differences (Δδ) are typically most pronounced for the protons closest to the chiral center.
| Chiral Solvating Agent | Analyte | Observed Proton | Solvent | Molar Ratio (CSA:Analyte) | Δδ (ppm) | Reference |
| (R)-(-)-O-acetylmandelic acid | 1-phenylethylamine | Methyl protons | CDCl₃ | 1:1 | ~0.05 | [General knowledge from spectroscopy textbooks] |
| (R)-(-)-1,1′-binaphthyl-2,2′-diylhydrogenphosphate | 1,2-diphenylethylenediamine | Methine proton | CDCl₃ | 2:1 | 0.11 | [1][2] |
Note: The data for 1,2-diphenylethylenediamine with the BINOL-phosphate derivative is included to demonstrate the significant chemical shift differences achievable with this class of CSAs for primary amines. It is anticipated that similar performance would be observed for 4-(1-aminoethyl)phenol.
Experimental Protocols
The following are generalized protocols for the preparation of NMR samples for the analysis of chiral primary amines using the discussed solvating agents. Optimization of the molar ratio of CSA to analyte may be necessary to achieve the best resolution of signals.
Protocol 1: Analysis using (R)-(-)-O-acetylmandelic acid
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte, this compound, into an NMR tube.
-
Add an equimolar amount of (R)-(-)-O-acetylmandelic acid to the same NMR tube.
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the NMR tube and gently shake to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectrum and carefully integrate the signals corresponding to a specific proton (e.g., the methyl or methine proton) of the two diastereomeric complexes.
-
-
Enantiomeric Excess (ee) Calculation:
-
Calculate the ee using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100, where Integral₁ and Integral₂ are the integration values of the signals for the two enantiomers.
-
Protocol 2: Analysis using (R)-(-)-1,1′-binaphthyl-2,2′-diylhydrogenphosphate
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the analyte, this compound.
-
Add a solution of (R)-(-)-1,1′-binaphthyl-2,2′-diylhydrogenphosphate in the same deuterated solvent. A molar ratio of 2:1 (CSA:analyte) is often a good starting point.[1][2]
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Gently shake the tube to ensure homogeneity.
-
-
NMR Acquisition:
-
Follow the same procedure as described in Protocol 1 for NMR data acquisition.
-
-
Enantiomeric Excess (ee) Calculation:
-
Calculate the ee using the integration of the well-resolved signals as described in Protocol 1.
-
Visualizing the Principles and Workflow
To further clarify the concepts and procedures involved, the following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflow.
Caption: Logical workflow of chiral discrimination by NMR.
Caption: Experimental workflow for ee determination.
Conclusion
Both (R)-(-)-O-acetylmandelic acid and (R)-(-)-1,1′-binaphthyl-2,2′-diylhydrogenphosphate are effective chiral solvating agents for the NMR analysis of primary amines. The BINOL-phosphate derivative often provides larger chemical shift differences, which can be advantageous for accurate quantification, especially at lower magnetic field strengths. The choice of CSA may also depend on factors such as cost, availability, and potential for intermolecular interactions with other functional groups in the analyte. The protocols provided herein offer a solid starting point for the development of a robust analytical method for determining the enantiomeric purity of this compound and other chiral primary amines.
References
The Tipping Point of Chirality: A Cost-Effectiveness Showdown Between Enzymatic and Chemical Synthesis of (R)-4-(1-aminoethyl)phenol
For researchers, scientists, and professionals in the fast-paced world of drug development, the synthesis of chiral building blocks is a critical juncture where efficiency, cost, and sustainability intersect. Among these, (R)-4-(1-aminoethyl)phenol, a key intermediate for various pharmaceuticals, presents a compelling case study for evaluating the merits of biocatalysis against traditional chemical methods. This guide offers an objective comparison of enzymatic and chemical routes to this valuable compound, supported by experimental data and detailed protocols to inform strategic decisions in pharmaceutical manufacturing.
The imperative to produce enantiomerically pure active pharmaceutical ingredients (APIs) has driven significant innovation in asymmetric synthesis. The choice between an enzymatic or a chemical pathway is often a complex decision, weighing the upfront investment in biocatalyst development against the established infrastructure and broader applicability of chemocatalysis. This comparison delves into the specifics of synthesizing this compound, a versatile chiral amine, to provide a data-driven framework for this critical choice.
At a Glance: Comparing the Routes
| Parameter | Enzymatic Synthesis (Transaminase) | Chemical Synthesis (Asymmetric Transfer Hydrogenation) | Chemical Synthesis (Diastereomeric Resolution) |
| Starting Material | 4'-Hydroxyacetophenone | 4'-Hydroxyacetophenone | Racemic 4-(1-aminoethyl)phenol |
| Key Reagent/Catalyst | ω-Transaminase | Chiral Ruthenium or Rhodium Catalyst | Chiral Resolving Agent (e.g., Tartaric Acid) |
| Typical Yield | ~50-95% | >90% | <50% (for the desired enantiomer) |
| Enantiomeric Excess | >99% | >95% | >99% (after crystallization) |
| Reaction Conditions | Mild (near-ambient temp., aqueous) | Often requires elevated temp/pressure | Variable, often near ambient |
| Environmental Impact | Generally lower, biodegradable catalyst | Use of heavy metals, organic solvents | Use of stoichiometric resolving agents, solvents |
| Key Cost Driver | Enzyme cost | Precious metal catalyst cost | Resolving agent cost, lower theoretical yield |
Deep Dive into the Methodologies
The Enzymatic Approach: Precision Biocatalysis with Transaminases
The enzymatic synthesis of this compound from 4'-hydroxyacetophenone leverages the high stereoselectivity of ω-transaminases. These enzymes catalyze the transfer of an amino group from an amino donor to the ketone substrate, creating the desired chiral amine with exceptional enantiomeric purity.
Experimental Protocol: Enzymatic Asymmetric Transamination
-
Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5) is prepared containing 4'-hydroxyacetophenone (e.g., 50 mM).
-
Cofactor and Amino Donor: Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM) and an amino donor such as isopropylamine (e.g., 1 M) are added to the mixture.
-
Enzyme Addition: The ω-transaminase enzyme (e.g., from Aspergillus terreus) is added to the reaction mixture. The enzyme loading is a critical parameter to be optimized.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 24-48 hours).
-
Work-up and Purification: After the reaction, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to >10 with a base (e.g., NaOH) to deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product. Further purification can be achieved by chromatography if necessary.
dot graph TD; A[4'-Hydroxyacetophenone] --> B{Enzymatic Reaction}; C[ω-Transaminase] --> B; D[Amino Donor e.g., Isopropylamine] --> B; B --> E["this compound"]; subgraph "Reaction Conditions" F[Aqueous Buffer, pH ~7.5]; G[Temperature: 30-40°C]; end B -.-> F; B -.-> G; E --> H{Purification}; H --> I[High Purity Product];
end
Diagram 1: Enzymatic Synthesis Workflow
The Chemical Contenders: Asymmetric Hydrogenation and Diastereomeric Resolution
1. Asymmetric Transfer Hydrogenation: A Homogeneous Catalysis Approach
This method involves the reduction of 4'-hydroxyacetophenone in the presence of a chiral transition metal catalyst (typically ruthenium or rhodium-based) and a hydrogen source. The chiral ligand on the metal center directs the hydrogenation to produce one enantiomer preferentially.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a suitable flask, the chiral catalyst (e.g., RuCl--INVALID-LINK--) and a hydrogen donor (e.g., a mixture of formic acid and triethylamine) are dissolved in a solvent (e.g., isopropanol).
-
Substrate Addition: 4'-Hydroxyacetophenone is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a specific temperature (which can range from room temperature to elevated temperatures) for a set time (typically a few hours to 24 hours).
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography, to isolate the desired chiral amine.
dot graph TD; A[4'-Hydroxyacetophenone] --> B{Chemical Reaction}; C[Chiral Ru/Rh Catalyst] --> B; D[Hydrogen Donor e.g., Formic Acid/Triethylamine] --> B; B --> E["this compound"]; subgraph "Reaction Conditions" F[Inert Atmosphere]; G[Solvent: Isopropanol]; H[Temperature: RT to Elevated]; end B -.-> F; B -.-> G; B -.-> H; E --> I{Purification}; I --> J[High Purity Product]; end
Diagram 2: Chemical Synthesis Workflow (Asymmetric Hydrogenation)
2. Diastereomeric Resolution: The Classical Approach
This method involves the synthesis of the racemic 4-(1-aminoethyl)phenol, followed by reaction with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a mixture of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomer is then treated to recover the pure enantiomer. While a robust and well-established technique, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Experimental Protocol: Diastereomeric Resolution
-
Salt Formation: Racemic 4-(1-aminoethyl)phenol is dissolved in a suitable solvent (e.g., methanol). An equimolar amount of a chiral resolving agent (e.g., L-(-)-tartaric acid) is added.
-
Crystallization: The solution is heated to dissolve the components and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out.
-
Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted to >10 with a base (e.g., NaOH) to liberate the free amine.
-
Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and the solvent is removed to yield the final product.
Cost-Effectiveness Analysis: The Bottom Line
A direct cost comparison is multifaceted, with catalyst/enzyme cost being a primary driver.
-
Enzymatic Route: The main cost is the ω-transaminase. While the initial investment in enzyme screening and development can be significant, the cost per kilogram of product can be substantially reduced through enzyme immobilization and reuse. A study on the economic assessment of chiral amine production indicated that the biocatalyst cost can account for over 90% of the raw material costs[1][2]. However, the mild reaction conditions and high selectivity often lead to lower operational and purification costs. The price of a commercially available ω-transaminase from Aspergillus terreus can be in the range of several hundred to over a thousand dollars per gram for research quantities, with prices decreasing significantly at industrial scale[3].
-
Chemical Route (Asymmetric Hydrogenation): The cost is heavily influenced by the precious metal catalyst. Chiral ruthenium catalysts, such as those with TsDPEN ligands, are expensive. The ligand itself, (1R,2R)-(-)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine, can cost several hundred dollars for a few grams[4][5]. While catalyst loading is typically low, the high cost of the metal and ligand, coupled with the need for organic solvents and potentially more rigorous purification, contributes significantly to the overall cost.
-
Chemical Route (Diastereomeric Resolution): This method's cost-effectiveness is hampered by the 50% theoretical yield limit for the desired enantiomer. The cost of the resolving agent, such as tartaric acid derivatives, and the solvents for crystallization and extraction are key factors. While often appearing cheaper on a per-reaction basis, the loss of half the starting material makes it less economical for large-scale production unless an efficient racemization and recycling process for the unwanted enantiomer is in place.
Conclusion: A Strategic Choice
The choice between enzymatic and chemical synthesis of this compound is not a one-size-fits-all decision.
-
For large-scale, cost-sensitive manufacturing where green chemistry principles are a priority, the enzymatic route using a highly active and stable transaminase is increasingly the more attractive option. The high selectivity, mild reaction conditions, and potential for catalyst recycling can offset the initial enzyme cost and lead to a more sustainable and ultimately more economical process.
-
For smaller-scale production, research and development, or when a broad range of substrates needs to be addressed with a single catalytic system, asymmetric chemical catalysis may offer greater flexibility. The upfront investment is often lower, and a wider variety of catalysts are commercially available.
-
Diastereomeric resolution remains a viable option, particularly at the laboratory scale or when the starting racemic amine is readily and cheaply available. However, its inherent yield limitation makes it less competitive for large-scale manufacturing of high-value intermediates.
Ultimately, the optimal synthesis strategy will depend on a thorough evaluation of the specific project requirements, including scale, cost targets, timelines, and sustainability goals. This guide provides the foundational data and methodologies to empower researchers and drug development professionals to make that informed decision.
References
Cross-reactivity of (R)-4-(1-aminoethyl)phenol in Standard Phenolic Compound Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (R)-4-(1-aminoethyl)phenol in two standard assays for phenolic compounds: the Folin-Ciocalteu assay and the Ferric Reducing Antioxidant Power (FRAP) assay. This information is crucial for researchers in drug development and related fields who may encounter this compound and need to accurately assess its antioxidant properties or potential interference in phenolic content measurements.
Introduction
This compound is a chiral amine derivative with a phenolic moiety.[1] Its structural similarity to endogenous monoamine neurotransmitters makes it a compound of interest in pharmaceutical research. Given its phenolic structure, it is pertinent to evaluate its reactivity in common phenolic compound assays to understand its antioxidant potential and to identify potential cross-reactivity that could lead to inaccurate measurements. Phenolic compounds are known to exert their biological effects, including antioxidant and anti-inflammatory activities, through various mechanisms, including the modulation of signaling pathways like the Nrf2 pathway.[2][3][4]
This guide presents hypothetical experimental data to illustrate the comparative reactivity of this compound against well-established phenolic standards, gallic acid and quercetin.
Data Presentation: Comparative Reactivity
The following tables summarize the hypothetical quantitative data obtained from the Folin-Ciocalteu and FRAP assays. The results are expressed as Gallic Acid Equivalents (GAE) for the Folin-Ciocalteu assay and as Fe²⁺ Equivalents for the FRAP assay.
Table 1: Folin-Ciocalteu Assay Results
| Compound | Concentration (µg/mL) | Absorbance (765 nm) | Gallic Acid Equivalents (GAE) (mg GAE/g compound) |
| Gallic Acid (Standard) | 50 | 0.985 | 1000 |
| Quercetin | 50 | 0.850 | 863 |
| This compound | 50 | 0.350 | 355 |
Table 2: FRAP Assay Results
| Compound | Concentration (µg/mL) | Absorbance (593 nm) | Fe²⁺ Equivalents (µM Fe²⁺/g compound) |
| FeSO₄ (Standard) | 100 µM | 0.650 | 100 |
| Gallic Acid | 50 | 0.820 | 1261 |
| Quercetin | 50 | 0.950 | 1461 |
| This compound | 50 | 0.250 | 385 |
Interpretation of Results
The hypothetical data suggests that this compound exhibits some reducing activity in both the Folin-Ciocalteu and FRAP assays, which is expected due to its phenolic hydroxyl group. However, its reactivity is considerably lower than that of the standard phenolic compounds, gallic acid and quercetin.
The reactivity in the Folin-Ciocalteu assay may be influenced by the presence of the primary aromatic amine group, as studies have shown that aromatic amines can react with the Folin-Ciocalteu reagent, potentially leading to an overestimation of the true phenolic content.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Folin-Ciocalteu Assay for Total Phenolic Content
This assay is based on the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.[6]
Materials:
-
Folin-Ciocalteu reagent
-
Gallic acid (standard)
-
Quercetin
-
This compound
-
Sodium carbonate (Na₂CO₃) solution (20% w/v)
-
Distilled water
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of gallic acid, quercetin, and this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Create a series of standard dilutions of gallic acid (e.g., 10, 25, 50, 100 µg/mL).
-
For the assay, mix 0.5 mL of each sample or standard solution with 2.5 mL of 10-fold diluted Folin-Ciocalteu reagent.
-
After 5 minutes, add 2.0 mL of 20% sodium carbonate solution.
-
Incubate the mixture at room temperature for 2 hours in the dark.
-
Measure the absorbance at 765 nm using a spectrophotometer against a blank containing the solvent.
-
Construct a calibration curve using the gallic acid standards and determine the total phenolic content of the samples, expressed as mg of Gallic Acid Equivalents (GAE) per gram of the compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) (standard)
-
Gallic acid
-
Quercetin
-
This compound
-
Distilled water
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare stock solutions of the test compounds and gallic acid in a suitable solvent.
-
Create a series of standard dilutions of FeSO₄ (e.g., 100, 200, 400, 600, 800, 1000 µM).
-
Add 150 µL of the FRAP reagent to a 96-well plate.
-
Add 10 µL of the sample, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
Construct a calibration curve using the FeSO₄ standards and express the FRAP values of the samples as µM Fe²⁺ equivalents per gram of the compound.
Mandatory Visualizations
Signaling Pathway
Phenolic compounds are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[2][3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress or electrophiles (including some phenolic compounds), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.
References
- 1. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of Folin-Ciocalteu phenol reagent for the detection of certain nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereocontrolled synthesis of complex molecules. This guide provides an objective comparison of the performance of two highly effective and widely used chiral auxiliaries in asymmetric alkylation: the Evans oxazolidinone and the Myers pseudoephedrine amide. While direct experimental data for (R)-4-(1-aminoethyl)phenol as a chiral auxiliary is not extensively available in the current literature, its structural similarity to other α-methylbenzylamine-derived auxiliaries allows for an informed evaluation based on established principles.
This compound belongs to the class of chiral α-methylbenzylamine derivatives. These auxiliaries, along with amino alcohol-derived auxiliaries like pseudoephedrine, offer a valuable alternative to the well-established Evans oxazolidinone systems. The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide a high degree of stereocontrol in the key bond-forming step, and be removable under mild conditions without racemization of the product. This guide focuses on the asymmetric alkylation of propionyl amides and imides, a benchmark reaction for evaluating the efficacy of these auxiliaries.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: formation of the chiral substrate, diastereoselective transformation, and cleavage of the auxiliary to yield the enantiomerically enriched product. This workflow ensures that the chirality of the auxiliary is effectively transferred to the substrate during the reaction.
Figure 1. General workflow for chiral auxiliary-mediated asymmetric synthesis.
Performance Comparison in Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary is paramount in dictating the diastereoselectivity of this transformation. Below is a comparison of the performance of an Evans auxiliary and a Myers auxiliary in the alkylation of their respective N-propionyl derivatives with benzyl bromide.
| Chiral Auxiliary | Substrate | Base / Conditions | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl Imide | LDA, THF, -78 °C | Benzyl Bromide | >99:1 | 90-95 |
| (+)-Pseudoephedrine (Myers) | N-Propionyl Amide | LDA, LiCl, THF, 0 °C | Benzyl Bromide | >98:2 | 97 |
Note: Data represents typical values reported in the literature for these established methods.
Discussion of Auxiliary Performance
The Evans oxazolidinone auxiliary consistently provides exceptional levels of diastereoselectivity, often exceeding 99:1, due to the rigid, chelated (Z)-enolate that is formed, which effectively shields one face of the enolate from the incoming electrophile.
The Myers pseudoephedrine auxiliary also delivers excellent diastereoselectivity, typically greater than 98:2.[1][2] A key advantage of this method is the high crystallinity of the pseudoephedrine amides, which often facilitates purification by recrystallization.[1] The reaction is believed to proceed through a lithium-chelated intermediate that directs the alkylating agent to the opposite face of the enolate relative to the chelating groups.[3]
For the target compound, This compound , it can be inferred that as an α-methylbenzylamine derivative, it would likely provide moderate to good diastereoselectivity. However, the presence of the phenolic hydroxyl group introduces a second coordination site, which could lead to more complex chelation states and potentially impact the rigidity of the transition state and, consequently, the diastereoselectivity. Furthermore, the electronic properties of the hydroxyphenyl ring may influence the acidity of the α-proton and the reactivity of the enolate.
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below for both the Evans and Myers auxiliary systems.
Protocol 1: Evans Auxiliary - Asymmetric Alkylation
This protocol details the acylation of the Evans auxiliary, the diastereoselective alkylation, and the subsequent cleavage to yield a chiral carboxylic acid.
Figure 2. Experimental workflow for Evans auxiliary alkylation.
Step 1: N-Acylation of the Chiral Auxiliary
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.
-
Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting N-propionyl imide by chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl imide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF.
-
Add the LDA solution to the imide solution dropwise at -78 °C and stir for 30 minutes to form the (Z)-enolate.
-
Add benzyl bromide (1.2 equiv) and stir the reaction, allowing it to warm to 0 °C over several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup. Purify the product by flash chromatography to separate the diastereomers.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with HCl and extract the chiral carboxylic acid product.
Protocol 2: Myers Auxiliary - Asymmetric Alkylation
This protocol outlines the acylation of pseudoephedrine, the highly diastereoselective alkylation, and the subsequent reductive cleavage to yield a chiral alcohol.
Step 1: N-Acylation of (+)-Pseudoephedrine
-
Suspend (+)-pseudoephedrine (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add n-butyllithium (1.1 equiv) at 0 °C and stir for 15 minutes.
-
Add propionyl chloride (1.2 equiv) and allow the mixture to warm to room temperature and stir overnight.
-
Perform an aqueous workup to isolate the crude N-propionyl pseudoephedrine amide, which can often be purified by recrystallization.[2]
Step 2: Diastereoselective Alkylation
-
Add anhydrous lithium chloride (6.0 equiv) to a flame-dried flask under an inert atmosphere and add anhydrous THF.
-
Add LDA (2.1 equiv) and cool the suspension to -78 °C.
-
Add a solution of the N-propionyl pseudoephedrine amide (1.0 equiv) in THF to the LDA/LiCl suspension.
-
Warm the reaction mixture to 0 °C for 1 hour, then re-cool to -78 °C.
-
Add benzyl bromide (1.5 equiv) and stir the reaction at 0 °C for 3-6 hours.
-
Quench with saturated aqueous ammonium chloride and perform an aqueous workup. The product can often be purified by recrystallization.[2]
Step 3: Reductive Cleavage of the Auxiliary
-
Dissolve the purified alkylated amide (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add lithium aluminum hydride (LiAlH₄) (3.0 equiv) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash with THF. The filtrate contains the desired chiral primary alcohol and the recovered pseudoephedrine auxiliary, which can be separated by chromatography or acid/base extraction.
Conclusion
Both the Evans oxazolidinone and the Myers pseudoephedrine auxiliaries provide excellent levels of stereocontrol in asymmetric alkylation reactions, making them highly reliable tools for the synthesis of enantiomerically enriched compounds. The Evans auxiliary is renowned for its consistently near-perfect diastereoselectivity, while the Myers auxiliary offers the practical advantages of high crystallinity and the use of an inexpensive, recoverable auxiliary.
For the hypothetical application of This compound , one would need to consider several factors. The phenolic hydroxyl would likely require protection prior to the acylation and alkylation steps to prevent unwanted side reactions. The cleavage conditions would also need to be carefully selected to avoid modification of the phenol group. Reductive cleavage with LiAlH₄ would likely reduce the amide and potentially affect the aromatic ring under harsh conditions, while hydrolytic methods may be more compatible. The electronic nature of the hydroxyphenyl group could offer opportunities for unique cleavage strategies not available to the other auxiliaries, such as oxidative cleavage. Further experimental investigation is required to fully elucidate the potential of this compound as a modern chiral auxiliary.
References
A Comparative Analysis of Aminophenol Isomer Bioactivity in Neurological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of three aminophenol positional isomers—ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP)—within the context of neurological models. While all three isomers share a core chemical structure, their distinct molecular configurations lead to significantly different biological activities, particularly concerning neurotoxicity and mechanisms of action. This document synthesizes available experimental data to highlight these differences, offering detailed protocols and mechanistic pathways to inform future research and development.
Comparative Summary of Neuroactivity
The neurological effects of aminophenol isomers are not uniform. The para-isomer, p-aminophenol, is the most extensively studied due to its role as a metabolite of the common analgesic acetaminophen (paracetamol).[1][2] Data suggests p-aminophenol is directly neurotoxic through mechanisms involving oxidative stress and the endocannabinoid system.[1][3] The ortho-isomer, o-aminophenol, also demonstrates pro-oxidant activity but is less toxic than p-aminophenol in other tissue models like renal slices.[4][5] In contrast, m-aminophenol appears to lack significant pro-oxidant activity, a key mechanistic differentiator among the isomers.[4]
Table 1: Quantitative Bioactivity Data of Aminophenol Isomers
| Isomer | Neurological Model | Concentration | Endpoint | Result | Citation |
| p-Aminophenol | Mouse Cortical Neurons | 1 - 100 µg/mL (24h) | Cell Viability | Significant loss of viability | [2][3] |
| p-Aminophenol | Neuro2a & SH-SY5Y Cells | 10 - 500 µM (6-48h) | Cell Viability (MTS Assay) | Significant decrease in viability | [1] |
| p-Aminophenol | Neuro2a Cells | 25 µM (6h) | Total Glutathione | Significant reduction | [1] |
| p-Aminophenol | Neuro2a Cells | 10 & 25 µM (24h) | Total Glutathione | Significant increase | [1] |
| o-Aminophenol | Rat Renal Slices | 1 mM | LDH Release | Elevated in F344 rats | [5] |
| m-Aminophenol | Newborn Rats (in vivo) | 240 mg/kg-day | General Toxicity | Reduced body weight, tremors | [6] |
Note: Data is compiled from multiple studies. Direct comparative studies of all three isomers in a single neurological model are limited. LDH: Lactate Dehydrogenase.
Table 2: Comparison of Mechanistic Properties
| Isomer | Pro-oxidant Activity (ROS Generation) | Proposed Neurological Mechanism(s) | Other Known Target Organs | Citation |
| o-Aminophenol | Yes (in the presence of copper) | Not well-characterized in neurological models. | Liver | [4][6] |
| m-Aminophenol | No significant activity observed | May affect nervous system at high doses; specific mechanism unknown. | Reproductive system | [4][6][7] |
| p-Aminophenol | Yes | Induction of oxidative stress (glutathione depletion); CB1 receptor activation. | Kidney (Nephrotoxicity) | [1][2][6][8] |
Mechanistic Pathways and Experimental Workflows
The differential bioactivity of the isomers can be attributed to their distinct interactions with cellular pathways. The diagrams below illustrate a generalized experimental approach for assessment and the specific proposed mechanisms for p-aminophenol, the most-studied isomer.
Caption: General experimental workflow for comparing aminophenol isomer neurotoxicity.
The neurotoxicity of p-aminophenol is particularly complex, involving at least two potential pathways that converge on neuronal cell death.
Caption: Proposed neurotoxic mechanisms of p-aminophenol in neuronal models.
A key distinction found among the isomers is their capacity to generate reactive oxygen species (ROS), a common trigger for cellular toxicity.
Caption: Comparison of pro-oxidant activity among aminophenol isomers.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the analysis of aminophenol bioactivity.
Cell Viability Quantification via MTS Assay
This protocol is adapted from studies assessing p-aminophenol-induced neurotoxicity.[1]
-
Objective: To quantify the viability of neuronal cells following exposure to aminophenol isomers.
-
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y, Neuro2a).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
96-well cell culture plates.
-
Aminophenol isomer stock solutions.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Microplate reader capable of measuring absorbance at 490 nm.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of each aminophenol isomer (e.g., 1 µM to 500 µM) in fresh culture medium. Remove the old medium from the cells and add 100 µL of the treatment or control (medium only) solutions to the respective wells.
-
Incubation: Incubate the treated plates for specified time points (e.g., 6, 24, or 48 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the control group (untreated cells), which is set to 100%.
-
Total Cellular Glutathione (GSH) Measurement
This protocol is based on the enzymatic recycling method used to assess oxidative stress induced by p-aminophenol.[1]
-
Objective: To measure total glutathione levels as an indicator of cellular redox status.
-
Materials:
-
Treated and control cells from culture plates.
-
Assay buffer (e.g., phosphate buffer).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Glutathione reductase.
-
NADPH.
-
GSH standard solution.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with PBS and lyse them using a suitable buffer to release intracellular contents.
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant, which contains the cellular GSH.
-
Reaction Mixture: In a 96-well plate, add the cell supernatant, NADPH, and DTNB to each well.
-
Initiate Reaction: Add glutathione reductase to each well to start the enzymatic reaction. The glutathione reductase catalyzes the reduction of GSSG (oxidized glutathione) to GSH, and GSH reacts with DTNB to produce a yellow-colored compound (TNB), which is measured over time.
-
Data Acquisition: Measure the rate of change in absorbance at 412 nm over several minutes.
-
Analysis: Create a standard curve using known concentrations of GSH. Calculate the total glutathione concentration in the samples by comparing their reaction rates to the standard curve. Normalize the results to the total protein content of each sample.
-
Conclusion
The available evidence clearly indicates that aminophenol isomers possess distinct bioactivity profiles in neurological models. p-Aminophenol is a demonstrable neurotoxin, inducing cell death through pathways linked to oxidative stress and the endocannabinoid system.[1][2] o-Aminophenol shares p-aminophenol's pro-oxidant potential but appears less potent in other cellular models, though its specific neurotoxic profile requires further investigation.[4][5] m-Aminophenol stands apart due to its apparent lack of pro-oxidant activity, suggesting that any neurological effects it may have would occur through different mechanisms.[4][7]
For researchers in neuropharmacology and toxicology, these differences are critical. The assumption of equivalent biological activity based on structural similarity is invalid. Future studies should aim for direct, side-by-side comparisons of all three isomers in standardized neuronal models to definitively map their structure-activity relationships and elucidate their precise mechanisms of action.
References
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. Effects of the analgesic acetaminophen (Paracetamol) and its para-aminophenol metabolite on viability of mouse-cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. talkingaboutthescience.com [talkingaboutthescience.com]
- 4. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. jayorganics.com [jayorganics.com]
- 8. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to New Catalysts for the Asymmetric Synthesis of (R)-4-(1-aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure chiral amine, (R)-4-(1-aminoethyl)phenol, is a critical building block in the synthesis of various pharmaceuticals. Its efficient and selective production is of paramount importance. This guide provides a comparative analysis of emerging catalytic systems for the asymmetric synthesis of this valuable compound, benchmarking their performance against established methods. We present quantitative data from recent studies, detailed experimental protocols, and visualizations to aid in the selection of the most suitable catalyst for your research and development needs.
Performance Benchmark of Catalytic Systems
The asymmetric reductive amination of 4'-hydroxyacetophenone is the most direct route to this compound. The performance of recently developed catalysts, including biocatalysts, transition-metal catalysts, and organocatalysts, is summarized below.
| Catalyst System | Catalyst/Ligand | Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Biocatalyst | (R)-amine dehydrogenase & (S)-ω-transaminase | 4'-Hydroxyacetophenone | Racemic α-methyl-p-hydroxybenzylamine | - | >99% | pH 8.5-9.5, 37°C, DMSO |
| Ruthenium Catalyst | Ru(OAc)₂((S)-BINAP) | 2-Acetyl-6-methoxypyridine | Ammonium trifluoroacetate | High | >99% | 0.8 MPa H₂, 90°C, THF |
| Iridium Catalyst | [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Aromatic Ketones | Primary alkyl amines | High | Excellent | - |
| Organocatalyst | Chiral Phosphoric Acid | Acetophenone | p-Anisidine | 60-87% | 83-95% | Hantzsch ester, 5 Å molecular sieves |
Note: Data for Ru- and Organo-catalysts are for analogous substrates due to a lack of specific data for 4'-hydroxyacetophenone. The phenolic hydroxyl group may require protection or influence catalyst performance.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided to enable reproduction and evaluation.
Biocatalytic Synthesis via a Dual-Enzyme Cascade
This protocol utilizes a combination of an (R)-amine dehydrogenase and an (S)-ω-transaminase for the deracemization of a racemic amine precursor.
Materials:
-
α-methyl-p-hydroxybenzylamine
-
(R)-amine dehydrogenase
-
(S)-ω-transaminase
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (pH 8.5 and 9.5)
Procedure:
-
Stage 1 (Resolution): To a solution of racemic α-methyl-p-hydroxybenzylamine in DMSO, add (R)-amine dehydrogenase in a pH 8.5 buffer. Incubate the reaction mixture at 37°C. This stage resolves the racemate.
-
Stage 2 (Enantioselective amination): To the reaction mixture from Stage 1, add (S)-ω-transaminase in a pH 9.5 buffer. Continue incubation at 37°C for 24 hours.[1]
-
Work-up and Analysis: The product, this compound, can be isolated using standard extraction and chromatography techniques. Enantiomeric excess is determined by chiral HPLC analysis.
Ruthenium-Catalyzed Direct Asymmetric Reductive Amination
This method is adapted from a protocol for the reductive amination of a similar substituted acetophenone and serves as a representative procedure for transition metal catalysis.
Materials:
-
4'-Hydroxyacetophenone
-
Ammonium trifluoroacetate
-
Ru(OAc)₂((S)-BINAP)
-
Tetrahydrofuran (THF)
-
Hydrogen gas
Procedure:
-
To a pressure reactor, add 4'-hydroxyacetophenone, ammonium trifluoroacetate, and the Ru(OAc)₂((S)-BINAP) catalyst in THF.
-
Pressurize the reactor with hydrogen gas to 0.8 MPa.
-
Heat the reaction mixture to 90°C and stir for the required reaction time.
-
Work-up and Analysis: After cooling and depressurization, the product can be isolated and purified. Yield and enantiomeric excess are determined by standard analytical techniques.
Experimental and Logical Workflows
The following diagrams illustrate the key experimental and logical workflows described in this guide.
Caption: Biocatalytic synthesis workflow.
Caption: Ru-catalyzed reductive amination workflow.
References
Safety Operating Guide
Proper Disposal of (R)-4-(1-aminoethyl)phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-4-(1-aminoethyl)phenol, a compound that requires careful handling due to its potential hazards.
This compound is classified as a substance that can cause skin corrosion/irritation, serious eye damage, and specific target organ toxicity.[1][2] Therefore, strict adherence to safety protocols and disposal regulations is essential to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.
-
Engineering Controls: All procedures involving this compound should be conducted in a chemical fume hood or other well-ventilated area to minimize inhalation exposure.[1][3]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields or goggles. In situations with a higher risk of splashing, a face shield is recommended.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]
-
Skin and Body Protection: A fully buttoned lab coat is required. For tasks with a higher splash risk, a butyl rubber or neoprene apron should be worn over the lab coat.[3]
-
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the sink or in regular trash.[4][5]
Step 1: Waste Segregation and Collection
-
Pure this compound and Concentrated Solutions: Collect all waste containing this compound in a dedicated, leak-proof, and compatible container.[3][5] The container should be clearly labeled.
-
Contaminated Labware and Debris: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be considered hazardous waste.[4][5] These items should be collected in a separate, clearly labeled, puncture-resistant container.[4][5]
Step 2: Labeling of Waste Containers
Properly label all waste containers with the following information to ensure safety and compliance:[4][6]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The concentration and composition of the waste
-
The date the waste was first added to the container
-
The specific hazards associated with the chemical (e.g., "Corrosive," "Toxic")[4]
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated, secure area away from general laboratory traffic.[4]
-
Ensure the storage area is well-ventilated.[4]
-
Do not store incompatible chemicals together. This compound is incompatible with acids.[1]
-
Keep waste containers tightly closed at all times, except when adding waste.[4][6]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your hazardous waste.[4]
-
Follow your institution's specific procedures for waste pickup requests.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For small spills, trained personnel wearing appropriate PPE may clean it up using an absorbent material. The absorbent material must then be collected and disposed of as hazardous waste.[7]
-
Large Spills: For large spills, evacuate the immediate area and alert your supervisor and EHS office.[4][7] Follow your institution's emergency procedures.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Quantitative Data Summary
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, lab coat. Face shield and apron for splash hazards. | [1][2] |
| Handling Environment | Chemical fume hood or other well-ventilated area. | [1][3] |
| Storage Incompatibilities | Acids. | [1] |
| Spill Response (Small) | Absorb with inert material and dispose of as hazardous waste. | [7] |
| Spill Response (Large) | Evacuate and contact EHS. | [4][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. benchchem.com [benchchem.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
Essential Safety and Logistical Information for Handling (R)-4-(1-aminoethyl)phenol
For laboratory professionals engaged in research and development, the safe handling of chemical compounds is of paramount importance. This document provides comprehensive, immediate safety and logistical guidance for (R)-4-(1-aminoethyl)phenol, ensuring the well-being of personnel and adherence to safety protocols.
This compound is classified as toxic if swallowed and causes severe skin burns and eye damage[1]. Due to its hazardous nature, stringent adherence to the following personal protective equipment (PPE), handling, and disposal procedures is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for phenolic compounds.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn for all procedures. A face shield over goggles is required when there is a significant risk of splashes, such as during solution preparation or transfers of larger quantities[2][3]. |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | For incidental contact, double nitrile gloves may be sufficient, but should be changed immediately upon contamination[3]. For direct handling or risk of immersion, heavier-duty gloves such as butyl rubber or neoprene are recommended[2][3][4]. Always consult the glove manufacturer's resistance guide for specific chemicals. |
| Body Protection | Flame-Resistant Laboratory Coat and Apron | A fully buttoned, flame-resistant lab coat should be worn at all times. For procedures with a high splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat[3][4]. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure[3]. If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit-testing[5]. |
| Foot Protection | Closed-Toed Shoes | Sturdy, closed-toed shoes are mandatory in any laboratory setting where hazardous chemicals are handled to protect against spills and falling objects[3]. |
Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing risk. The following diagram outlines the key steps for the safe handling of this compound, from receipt to use in experimental procedures.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Precaution :
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above. Ensure gloves are inspected for any signs of degradation or puncture before use.
-
-
Chemical Handling :
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of dust particles[3].
-
When weighing the compound, use a disposable weigh boat and handle with care to minimize dust generation.
-
If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
-
Post-Handling :
-
After handling, thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water[2].
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
-
Waste Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Labeling | Disposal Method |
| Solid this compound | Sealed, shatter-proof container | "Hazardous Waste," "Toxic," "Corrosive," and the full chemical name | Collection by a licensed hazardous waste disposal facility for incineration[8][10]. |
| Contaminated Labware (e.g., gloves, weigh boats) | Lined, sealed container | "Hazardous Waste - Phenol Contamination" | Dispose of as solid hazardous waste for incineration[10][11]. |
| Aqueous Solutions | Labeled, leak-proof, shatter-proof bottle | "Hazardous Waste," "Toxic," and the full chemical name and concentration | Collection by a licensed hazardous waste disposal facility. Do not dispose of down the drain[8][10]. |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste - Sharps" | Collection by a licensed hazardous waste disposal facility. |
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
By adhering to these safety protocols and logistical plans, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 8. m.youtube.com [m.youtube.com]
- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
